molecular formula C16H19N3O5S B13396673 (+)-Biotin-ONP

(+)-Biotin-ONP

Cat. No.: B13396673
M. Wt: 365.4 g/mol
InChI Key: YUDNXDTXQPYKCA-UHFFFAOYSA-N
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Description

(+)-Biotin-ONP is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNXDTXQPYKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of (+)-Biotin-ONP in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Biotin-O-nitrophenyl ester ((+)-Biotin-ONP) is a pivotal reagent in biochemistry, enabling the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules. This process, known as biotinylation, leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. This high-affinity interaction forms the basis for numerous detection, purification, and analytical techniques fundamental to molecular biology research and drug development. This guide provides an in-depth overview of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

Core Principle: The Biotin-Avidin Interaction

The utility of this compound stems from the remarkable affinity between biotin (Vitamin B7) and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M), one of the strongest known non-covalent biological interactions.[1] this compound is an activated form of biotin, where the p-nitrophenyl (ONP) group serves as a good leaving group, facilitating the reaction with nucleophiles, primarily the primary amino groups (-NH₂) found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[2] This reaction results in a stable amide bond, covalently linking the biotin molecule to the target protein or peptide.[3]

Applications of this compound in Biochemical Research

The small size of the biotin molecule (244.31 Da) ensures that its conjugation to a larger biomolecule is unlikely to interfere with the latter's biological function.[3] Once biotinylated, the tagged molecule can be used in a variety of applications:

  • Detection and Quantification: Biotinylated molecules can be detected with high sensitivity using enzyme- or fluorophore-conjugated avidin or streptavidin in techniques such as ELISA, Western blotting, and immunohistochemistry.[4]

  • Affinity Purification: The strong biotin-avidin interaction allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures using avidin- or streptavidin-immobilized resins.[1]

  • Protein-Protein Interaction Studies: Biotinylated peptides or proteins can be used as "bait" to capture interacting "prey" proteins from cell lysates in pull-down assays.[5]

  • Solid-Phase Synthesis: this compound is noted for its good solubility and reactivity in organic solvents like DMF and NMP, making it a superior choice for the biotinylation of peptides during solid-phase synthesis compared to other reagents like Biotin-OSu.[3]

Quantitative Data

Effective use of this compound requires an understanding of the reaction parameters and methods to quantify the extent of biotinylation.

Table 1: Recommended Reaction Conditions for Biotinylation with Amine-Reactive Esters
ParameterRecommended ConditionNotes
pH 7.0 - 9.0The reaction rate with primary amines increases with pH; however, the rate of hydrolysis of the NHS ester also increases. A pH of 7.0-8.0 is a common starting point.[6][7]
Temperature Room Temperature (20-25°C)Reactions are typically carried out at room temperature.
Reaction Time 30 minutes - 2 hoursReaction time can be optimized depending on the protein and desired degree of labeling.[3]
Molar Excess of Biotin-ONP 10:1 to 50:1 (Biotin:Protein)The optimal molar ratio depends on the number of available primary amines on the target protein and the desired degree of biotinylation. A 20:1 ratio is a common starting point.[8][9]
Quenching Reagent Tris, Glycine, or Lysine (e.g., 1 M Tris pH 8.0)Added at the end of the reaction to consume any unreacted Biotin-ONP.[3]
Table 2: HABA Assay Parameters for Biotin Quantitation

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to determine the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

ParameterValue
Wavelength for Measurement 500 nm
Extinction Coefficient of HABA-Avidin Complex 34,000 M⁻¹cm⁻¹ at 500 nm
Linear Range Varies by kit, typically in the low micromolar range of biotin

Experimental Protocols

Protocol 1: Biotinylation of a Peptide using this compound

This protocol outlines a general procedure for the biotinylation of a peptide in solution.

  • Peptide Preparation: Dissolve the peptide in a suitable buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL.[8]

  • Biotin-ONP Solution Preparation: Immediately before use, dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction: Add the desired molar excess of the Biotin-ONP solution to the peptide solution. For example, for a 20:1 molar ratio, add the corresponding volume of the Biotin-ONP stock.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction by consuming unreacted Biotin-ONP.[3]

  • Purification: Remove excess, unreacted biotin and quenching reagents by dialysis or using a desalting column.[9]

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol provides a general outline for determining the moles of biotin per mole of protein.

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known volume of the purified biotinylated protein solution to the cuvette, mix well, and allow the reaction to proceed for a few minutes.

  • Measure Final Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.

  • Calculation: Calculate the concentration of biotin using the change in absorbance and the extinction coefficient of the HABA-avidin complex. The molar ratio of biotin to protein can then be determined from the initial protein concentration.

Visualizing Workflows and Pathways

Biotinylation Reaction Workflow

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Peptide Dissolve Peptide in Buffer (pH 7-8) Mix Mix Peptide and Biotin-ONP Solutions Peptide->Mix BiotinONP Dissolve this compound in DMF/DMSO BiotinONP->Mix Incubate Incubate at Room Temp (1-2 hours) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify (Dialysis/ Desalting Column) Quench->Purify HABA Quantify Biotinylation (HABA Assay) Purify->HABA

Caption: Workflow for peptide biotinylation using this compound.

Pull-Down Assay for Protein-Protein Interaction Studies

Pull_Down_Workflow cluster_incubation Incubation cluster_capture Capture cluster_wash Washing cluster_elution Elution & Analysis Bait Biotinylated 'Bait' Protein Incubate Incubate Together Bait->Incubate Lysate Cell Lysate ('Prey' Proteins) Lysate->Incubate CaptureComplex Capture Biotin-Bait- Prey Complex Incubate->CaptureComplex Beads Streptavidin-coated Beads Beads->CaptureComplex Wash Wash to Remove Non-specific Binders CaptureComplex->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry Elute->Analyze

Caption: General workflow for a pull-down assay.

Investigating the NF-κB Signaling Pathway

Biotinylated probes can be used to study signaling pathways. For instance, a biotinylated DNA oligonucleotide containing the NF-κB consensus binding sequence can be used to pull down NF-κB transcription factors from nuclear extracts to study their activation.[10]

NFkB_Pathway_Investigation cluster_cell_treatment Cellular Stimulation cluster_extraction Extraction cluster_pulldown Pull-Down Assay cluster_analysis Analysis Stimulus Stimulus (e.g., TNF-α) Cell Cells Stimulus->Cell Activates NF-κB Pathway Extract Isolate Nuclear Extract Cell->Extract Incubate Incubate Probe with Nuclear Extract Extract->Incubate Probe Biotinylated NF-κB Consensus DNA Probe Probe->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Western Western Blot for NF-κB Subunits (p65, p50) Capture->Western

Caption: Investigating NF-κB activation using a biotinylated DNA probe.

Conclusion

This compound is a versatile and powerful tool for the biotinylation of proteins and peptides. Its favorable reactivity and solubility make it a reliable choice for a wide range of biochemical applications. By understanding the principles of biotinylation and leveraging the strength of the biotin-avidin interaction, researchers can effectively label, detect, and purify biomolecules, thereby gaining deeper insights into complex biological processes and accelerating drug discovery efforts. The protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in the laboratory.

References

(+)-Biotin-ONP: A Technical Guide to its Chemical Properties, Structure, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-ONP, also known as (+)-Biotin 4-nitrophenyl ester, is a widely utilized amine-reactive biotinylation reagent. Its primary application lies in the covalent attachment of a biotin (B1667282) label to proteins, peptides, and other biomolecules containing primary amine groups. The resulting biotinylated molecules are invaluable tools for a multitude of applications in life science research, including affinity purification, immunoassays, and the study of protein-protein interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a pre-activated form of biotin, designed for efficient reaction with nucleophilic primary amines. The 4-nitrophenyl (ONP) ester is an excellent leaving group, facilitating the formation of a stable amide bond between the biotin molecule and the target amine.

Chemical Structure

The structure of this compound consists of the characteristic bicyclic ring system of biotin connected to a valeric acid linker, which is in turn esterified with 4-nitrophenol (B140041).

this compound Structure

Systematic Name: (4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.40 g/mol
CAS Number 33755-53-2
Appearance Powder
Melting Point 163-165 °C
Solubility Methanol: 25 mg/mL, clear, colorless to greenish-yellow
Optical Activity [α]25/D +51°, c = 2 in DMF: AcOH (99:1)
InChI Key YUDNXDTXQPYKCA-YDHLFZDLSA-N
SMILES String [O-]--INVALID-LINK--c1ccc(OC(=O)CCCC[C@@H]2SCC3NC(=O)NC23)cc1

Experimental Protocols

This compound is particularly favored for the biotinylation of peptides during solid-phase peptide synthesis (SPPS) due to its enhanced solubility in common organic solvents like DMF and NMP and its higher reactivity compared to other biotinylating agents such as Biotin-OSu (N-hydroxysuccinimide ester).[1]

Reaction Mechanism with Primary Amines

The biotinylation reaction proceeds via a nucleophilic acyl substitution. The primary amine of a peptide or protein attacks the carbonyl carbon of the 4-nitrophenyl ester. This leads to the formation of a stable amide bond and the release of 4-nitrophenol as a byproduct.

Reaction_Mechanism Reactants This compound R-C(=O)-O-Ph-NO₂ Primary Amine R'-NH₂ TransitionState Nucleophilic Attack Reactants->TransitionState Products Biotinylated Molecule R-C(=O)-NH-R' 4-Nitrophenol HO-Ph-NO₂ TransitionState->Products Amide Bond Formation

Biotinylation Reaction Mechanism
Protocol 1: On-Resin Biotinylation of Peptides during SPPS

This protocol describes the N-terminal biotinylation of a peptide while it is still attached to the solid support resin.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test reagents (for monitoring reaction completion)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) is removed according to standard SPPS protocols. Wash the resin thoroughly with DMF.

  • Biotinylation Solution Preparation: Dissolve 1.5 to 2.0 equivalents of this compound in DMF or NMP.

  • Coupling Reaction: Add the this compound solution to the swollen and deprotected peptide-resin. Agitate the mixture at room temperature. The reaction is typically complete within 40-60 minutes.[2]

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative Kaiser test (beads remain colorless) indicates the complete consumption of primary amines.

  • Washing: Once the reaction is complete, wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Drying: Dry the biotinylated peptide-resin under vacuum.

  • Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove side-chain protecting groups using standard cleavage cocktails (e.g., TFA-based).

Protocol 2: Solution-Phase Biotinylation of Proteins

This protocol outlines a general procedure for biotinylating a purified protein in solution.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a pH of 7.2-8.5.

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or glycine (B1666218) solution)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer.

  • Biotinylation Reagent Preparation: Immediately before use, prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess biotinylation reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.

  • Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Application in Studying Protein-Protein Interactions

Biotinylated molecules are extensively used to investigate protein-protein interactions through techniques like pull-down assays. In this experimental setup, a biotinylated "bait" protein is used to capture its interacting "prey" proteins from a cell lysate or other complex protein mixture.

Experimental Workflow: Biotin-Based Pull-Down Assay

The following diagram illustrates the general workflow for a pull-down assay using a biotinylated protein to identify interaction partners.

Pull_Down_Workflow cluster_preparation Preparation cluster_interaction Interaction cluster_analysis Analysis Biotinylated_Bait Biotinylated 'Bait' Protein Incubation Incubate Bait with Beads Biotinylated_Bait->Incubation Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Incubation Cell_Lysate Cell Lysate ('Prey' Proteins) Binding Incubate Bait-Bead Complex with Cell Lysate Cell_Lysate->Binding Incubation->Binding Washing Wash Beads to Remove Non-Specific Binders Binding->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze Eluate by SDS-PAGE, Western Blot, or Mass Spectrometry Elution->Analysis

Workflow for a Protein-Protein Interaction Pull-Down Assay

This powerful technique allows for the identification and characterization of novel protein interactions, providing insights into cellular signaling pathways and the formation of protein complexes. The use of a biotinylated probe, prepared using reagents like this compound, is central to the success of these experiments.[3][4]

References

The Cornerstone of Modern Assays: An In-depth Technical Guide to the Biotin-Streptavidin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin is a fundamental tool in a vast array of life science applications. With a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, this bond is one of the strongest known in nature, rivaling the strength of covalent bonds.[1][2] This exceptional affinity, coupled with the versatility of biotinylation chemistry, has made the biotin-streptavidin system an indispensable component in numerous assays for detection, quantification, and purification of biomolecules. This technical guide provides a comprehensive overview of the core principles of this interaction, detailed experimental protocols for its application, and quantitative data to inform assay design and interpretation.

The Molecular Basis of an Ultra-High Affinity Interaction

The streptavidin-biotin interaction is a testament to the power of molecular complementarity. Streptavidin, a tetrameric protein of approximately 53-60 kDa isolated from the bacterium Streptomyces avidinii, possesses four identical subunits, each capable of binding one molecule of biotin.[2][3] The binding site is a deep pocket within each streptavidin monomer, where a network of hydrogen bonds and van der Waals interactions creates a near-perfect fit for the biotin molecule.[2] A critical feature of this high-affinity binding is the contribution of a tryptophan residue from an adjacent subunit, which acts as a "lid" to secure the bound biotin, significantly slowing its dissociation rate.[2]

This robust interaction is highly resistant to extremes of pH, temperature, organic solvents, and denaturing agents, making it a reliable tool in a wide range of experimental conditions.[2][3]

Quantitative Comparison of Biotin-Binding Proteins

While streptavidin is the most commonly used biotin-binding protein, other variants and related proteins offer different characteristics that can be advantageous in specific applications. The choice of biotin-binding protein can significantly impact assay performance, particularly in terms of non-specific binding and reversibility.

ProteinDissociation Constant (Kd) (M)Key Characteristics
Streptavidin (tetrameric) ~10⁻¹⁴ - 10⁻¹⁵Extremely high affinity, low non-specific binding due to lack of glycosylation and near-neutral isoelectric point (pI).[2][4]
Avidin (B1170675) (from egg white) ~10⁻¹⁵Very high affinity, but prone to non-specific binding due to glycosylation and a high pI (~10.5).[5]
NeutrAvidin Not specified in search resultsDeglycosylated avidin with a neutral pI, reducing non-specific binding compared to native avidin.[6]
Monomeric Streptavidin ~10⁻⁷ - 10⁻⁸Significantly lower affinity, allowing for reversible binding and elution under mild conditions.[1][4]
Traptavidin ~8.3-fold stronger binding than streptavidinA mutant of streptavidin with a >10-fold slower dissociation rate, providing even greater stability.[5][7]
InteractionOn-rate (k_on) (M⁻¹s⁻¹)Off-rate (k_off) (s⁻¹)
Streptavidin - Biotin ~1 x 10⁷~10⁻⁶ - 10⁻⁴
Traptavidin - Biotin ~1.0 x 10⁷ (for biotin-4-fluorescein)~4.2 x 10⁻⁶ (for free biotin)

Note: Kinetic parameters can vary depending on the specific experimental conditions and the nature of the biotinylated molecule.

Visualizing the Core Principles and Assay Workflows

To better understand the biotin-streptavidin system, the following diagrams illustrate the fundamental interaction and its application in common immunoassay formats.

Biotin_Streptavidin_Interaction Biotin-Streptavidin Binding Principle cluster_streptavidin Streptavidin (Tetramer) S1 Subunit 1 Binding Pocket S2 Subunit 2 Binding Pocket S3 Subunit 3 Binding Pocket S4 Subunit 4 Binding Pocket B1 Biotin B1->S1:p1 B2 Biotin B2->S2:p2 B3 Biotin B3->S3:p3 B4 Biotin B4->S4:p4

Biotin-Streptavidin Interaction

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for common assays that leverage the biotin-streptavidin interaction. These protocols are intended as a guide and may require optimization for specific applications.

Antibody Biotinylation

The covalent attachment of biotin to an antibody is the first step in many streptavidin-based assays. The most common method involves the use of N-hydroxysuccinimide (NHS)-activated biotin, which reacts with primary amines on the antibody.

Materials:

  • Antibody of interest (1-3 mg/mL in an amine-free buffer like PBS)

  • Biotin-NHS reagent

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Glycine (B1666218) or Tris-HCl, pH 8.0

  • Dialysis tubing or desalting column

  • Phosphate-Buffered Saline (PBS), pH 7.4

Protocol:

  • Antibody Preparation: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris, glycine). Adjust the antibody concentration to 1-3 mg/mL.[8]

  • Biotin-NHS Solution Preparation: Dissolve the Biotin-NHS reagent in anhydrous DMSO to a concentration of 10 mM.[8]

  • Biotinylation Reaction: Slowly add the Biotin-NHS solution to the antibody solution at a molar ratio of 5:1 to 30:1 (biotin:antibody). Incubate for 30 minutes at room temperature in the dark with gentle stirring.[8]

  • Reaction Termination: Add 1/10th volume of 1 M glycine or Tris-HCl (pH 8.0) to the reaction mixture and incubate for 10-30 minutes to quench any unreacted Biotin-NHS.[8]

  • Purification: Remove unbound biotin by dialysis against PBS, pH 7.4 (with at least three buffer changes) or by using a desalting column.[8]

  • Concentration Determination: Measure the protein concentration of the biotinylated antibody using a spectrophotometer at 280 nm.

  • Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Antibody_Biotinylation_Workflow Antibody Biotinylation Workflow start Start: Purified Antibody in Amine-Free Buffer prep Prepare 10 mM Biotin-NHS in DMSO react React Antibody with Biotin-NHS (30 min, RT, dark) start->react prep->react quench Quench reaction with Glycine or Tris-HCl react->quench purify Purify by Dialysis or Desalting Column quench->purify measure Measure Antibody Concentration (A280) purify->measure end End: Biotinylated Antibody measure->end

Antibody Biotinylation Workflow
Streptavidin-Biotin Based Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA format, which offers high specificity and sensitivity.

Materials:

  • 96-well microplate

  • Coating Buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6)

  • Capture Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Samples and Standards

  • Biotinylated Detection Antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Add 100 µL of capture antibody diluted in Coating Buffer to each well. Incubate overnight at 4°C.[3][9]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.[3]

  • Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[3]

  • Washing: Wash the plate as described in step 2.

  • Sample/Standard Incubation: Add 100 µL of samples or standards to the appropriate wells. Incubate for 2 hours at room temperature.[3]

  • Washing: Wash the plate as described in step 2.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[3][9]

  • Washing: Wash the plate as described in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate diluted in Blocking Buffer to each well. Incubate for 20-30 minutes at room temperature, protected from light.[3][10]

  • Washing: Wash the plate 4 times with Wash Buffer.[10]

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[3]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

Sandwich_ELISA_Workflow Streptavidin-Biotin Sandwich ELISA Workflow start Start: Coat plate with Capture Antibody wash1 Wash start->wash1 block Block with 1% BSA wash1->block wash2 Wash block->wash2 sample Add Sample/Standard wash2->sample wash3 Wash sample->wash3 detect_ab Add Biotinylated Detection Antibody wash3->detect_ab wash4 Wash detect_ab->wash4 strep_hrp Add Streptavidin-HRP wash4->strep_hrp wash5 Wash strep_hrp->wash5 substrate Add TMB Substrate wash5->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read

Sandwich ELISA Workflow
Streptavidin-Biotin Based Western Blotting

This method enhances the sensitivity of protein detection on a membrane.

Materials:

  • Membrane with transferred proteins

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary Antibody (unlabeled)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • Chemiluminescent Substrate

  • Imaging system (film or digital)

Protocol:

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[11]

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane as described in step 4.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate diluted in Blocking Buffer for 1 hour at room temperature.[11]

  • Washing: Wash the membrane as described in step 4.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.

Western_Blot_Workflow Streptavidin-Biotin Western Blot Workflow start Start: Membrane with Transferred Proteins block Block with 5% Milk/BSA in TBST start->block wash1 Wash with TBST block->wash1 primary_ab Incubate with Primary Antibody wash1->primary_ab wash2 Wash with TBST primary_ab->wash2 secondary_ab Incubate with Biotinylated Secondary Antibody wash2->secondary_ab wash3 Wash with TBST secondary_ab->wash3 strep_hrp Incubate with Streptavidin-HRP wash3->strep_hrp wash4 Wash with TBST strep_hrp->wash4 detect Add Chemiluminescent Substrate wash4->detect image Image Membrane detect->image

Western Blot Workflow
Labeled Streptavidin-Biotin (LSAB) Method for Immunohistochemistry (IHC)

The LSAB method is a sensitive technique for localizing antigens in tissue sections.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded alcohols for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) in methanol (B129727) to block endogenous peroxidase

  • Normal serum for blocking

  • Primary antibody

  • Biotinylated secondary antibody

  • HRP-Streptavidin

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen solution

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to water.[12]

  • Antigen Retrieval: Perform heat-induced epitope retrieval if required for the specific primary antibody.

  • Peroxidase Blocking: Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[12][13]

  • Blocking: Incubate sections with normal serum (from the same species as the secondary antibody) for 10-20 minutes to block non-specific binding sites.[12]

  • Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.[13]

  • Washing: Rinse slides with wash buffer (3 x 2 minutes).[13]

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody for 30 minutes at room temperature.[13]

  • Washing: Rinse slides with wash buffer (3 x 2 minutes).[13]

  • HRP-Streptavidin Incubation: Incubate sections with HRP-Streptavidin for 30 minutes at room temperature.[13]

  • Washing: Rinse slides with wash buffer (3 x 2 minutes).[13]

  • Chromogen Development: Incubate sections with DAB substrate-chromogen solution until the desired stain intensity is reached.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections through graded alcohols and xylene, and coverslip with mounting medium.

LSAB_IHC_Workflow LSAB Immunohistochemistry Workflow start Start: Deparaffinized & Rehydrated Tissue Section antigen_retrieval Antigen Retrieval start->antigen_retrieval peroxidase_block Block Endogenous Peroxidase antigen_retrieval->peroxidase_block serum_block Block with Normal Serum peroxidase_block->serum_block primary_ab Incubate with Primary Antibody serum_block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Biotinylated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 hrp_strep Incubate with HRP-Streptavidin wash2->hrp_strep wash3 Wash hrp_strep->wash3 dab Develop with DAB Substrate wash3->dab counterstain Counterstain with Hematoxylin dab->counterstain dehydrate_mount Dehydrate and Mount counterstain->dehydrate_mount

LSAB IHC Workflow

Conclusion

The biotin-streptavidin interaction remains a cornerstone of modern biological assays due to its unparalleled strength, specificity, and stability. A thorough understanding of its underlying principles and the availability of robust, well-defined protocols are essential for its successful implementation. By carefully selecting the appropriate biotin-binding protein and optimizing assay conditions, researchers can harness the power of this remarkable molecular partnership to achieve highly sensitive and reliable results in a wide range of applications, from basic research to clinical diagnostics and drug development.

References

The Core Mechanism of (+)-Biotin-ONP in Biotinylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) in biotinylation reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemical principles, practical applications, and comparative advantages of this reagent for the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules.

Introduction to Biotinylation and the Role of Activated Esters

Biotinylation is a fundamental technique in biotechnology, enabling the highly specific and sensitive detection, purification, and immobilization of biomolecules through the strong and stable interaction between biotin and avidin (B1170675) or streptavidin. The process involves the formation of a covalent bond between a biotin molecule and a functional group on the target biomolecule.

Amine-reactive biotinylation reagents are widely used to label primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues.[1][2] To facilitate this reaction, the carboxyl group of biotin is "activated" by conversion into a more reactive derivative. Activated esters, such as N-hydroxysuccinimide (NHS) esters and p-nitrophenyl (PNP) esters, are common choices for this purpose. These esters contain good leaving groups that are readily displaced by nucleophilic attack from a primary amine, resulting in the formation of a stable amide bond.[3][4]

The Chemical Mechanism of this compound Mediated Biotinylation

The biotinylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The key to this reaction is the p-nitrophenoxy group, which is an excellent leaving group due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting p-nitrophenolate anion.

The reaction can be summarized in the following steps:

  • Nucleophilic Attack: The unprotonated primary amine on the target biomolecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound ester.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenolate anion as the leaving group.

  • Proton Transfer: A final proton transfer step results in the formation of a stable amide bond between the biotin and the target molecule, and the release of p-nitrophenol.

Caption: Mechanism of this compound Biotinylation.

Quantitative Data and Comparative Analysis

While NHS esters are more commonly used for biotinylation in solution, this compound offers distinct advantages, particularly in specific applications like solid-phase peptide synthesis.[5] The choice of reagent can significantly impact reaction efficiency, solubility, and stability.

ParameterThis compound (p-Nitrophenyl ester)Biotin-OSu (N-Hydroxysuccinimide ester)Reference(s)
Solubility in DMF HighLow[5]
Solubility in NMP HighLow[5]
Coupling Time (Solid Phase) ~40 minutes~12 hours[5]
Relative Reactivity Generally less reactive than NHS estersGenerally more reactive than PNP esters[1][2]
Hydrolytic Stability More stable than NHS estersLess stable than PNP esters[6]

Experimental Protocols

The following protocols provide a general framework for the biotinylation of proteins and peptides using this compound. Optimization may be required for specific applications.

Protein Biotinylation in Solution

This protocol is adapted from standard procedures for amine-reactive biotinylation.[1]

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL. The optimal pH for the reaction is typically between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the Biotin-ONP.[1]

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent and by-products (p-nitrophenol) by dialysis against an appropriate buffer or by using a desalting column.

Peptide Biotinylation on Solid Phase

This protocol highlights the advantages of using this compound in solid-phase peptide synthesis.[5]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Base (e.g., Diisopropylethylamine, DIPEA)

  • Washing solvents (DMF, Dichloromethane)

Procedure:

  • Swell the Resin: Swell the peptide-resin in DMF or NMP.

  • Prepare Biotinylation Solution: Dissolve a 2- to 5-fold molar excess of this compound and an equivalent molar amount of a base (e.g., DIPEA) in DMF or NMP.

  • Coupling Reaction: Add the biotinylation solution to the swollen peptide-resin. Agitate the mixture at room temperature. The reaction is typically complete within 40 minutes.[5]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and then with a final solvent like dichloromethane (B109758) to remove excess reagents and by-products.

  • Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol for the synthesized peptide.

Logical Relationships and Workflows

General Biotinylation Workflow

G Start Start PrepareProtein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->PrepareProtein Reaction Biotinylation Reaction (Molar excess of Biotin-ONP) PrepareProtein->Reaction PrepareReagent Prepare this compound Stock Solution (DMF/DMSO) PrepareReagent->Reaction Quench Quench Reaction (Tris or Glycine) Reaction->Quench Purify Purification (Dialysis or Desalting) Quench->Purify End Biotinylated Protein Purify->End

Caption: General workflow for protein biotinylation.

Factors Influencing Biotinylation Efficiency

G Efficiency Biotinylation Efficiency pH Reaction pH pH->Efficiency MolarRatio Biotin-ONP:Protein Molar Ratio MolarRatio->Efficiency ReactionTime Reaction Time ReactionTime->Efficiency Temperature Temperature Temperature->Efficiency Buffer Buffer Composition (Absence of primary amines) Buffer->Efficiency

Caption: Key factors affecting biotinylation efficiency.

Conclusion

This compound is a valuable reagent for the biotinylation of primary amines on biomolecules. Its mechanism of action is based on a well-understood nucleophilic acyl substitution reaction, facilitated by the excellent leaving group properties of the p-nitrophenolate anion. While NHS esters are more commonly employed for in-solution biotinylation due to their higher reactivity, this compound offers significant advantages in terms of solubility in organic solvents and faster reaction times in solid-phase peptide synthesis.[5] Furthermore, its greater hydrolytic stability can be beneficial in certain applications.[6] A thorough understanding of the reaction mechanism, optimal conditions, and the comparative properties of different biotinylation reagents is crucial for researchers to select the most appropriate tool for their specific experimental needs, ensuring successful and reproducible results in their drug development and scientific research endeavors.

References

The Role of p-Nitrophenyl Ester in Biotinylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The remarkable affinity between biotin (Vitamin H) and avidin (B1170675) or streptavidin provides a powerful tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. A variety of reagents have been developed to facilitate biotinylation, each with distinct reactivities and applications. Among these, biotin p-nitrophenyl ester (biotin-ONp) stands as a significant reagent for the modification of proteins. This technical guide provides an in-depth exploration of the role of p-nitrophenyl ester in biotinylation, offering detailed experimental protocols, quantitative data, and a discussion of its chemical basis and potential challenges. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to effectively employ this versatile biotinylation reagent.

The Chemical Basis of Biotinylation with p-Nitrophenyl Ester

Biotin-p-nitrophenyl ester is an activated ester of biotin. The p-nitrophenyl group is an excellent leaving group, rendering the carbonyl carbon of the ester highly susceptible to nucleophilic attack. This inherent reactivity is the foundation of its utility in biotinylating proteins.

The primary targets for biotinylation on a protein are the nucleophilic side chains of specific amino acid residues. The most common targets are the primary amines found at the N-terminus of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the biotin-p-nitrophenyl ester. This results in the formation of a stable amide bond between the biotin and the protein, with the concomitant release of p-nitrophenol.

It is important to note that while lysine residues are the principal sites of modification, other nucleophilic residues can also react with highly reactive esters like p-nitrophenyl esters, particularly under certain conditions. These potential side reactions are discussed in a later section.

Experimental Protocols

Protocol 1: Biotinylation of a Purified Protein in Solution using Biotin-p-Nitrophenyl Ester

This protocol provides a general procedure for the biotinylation of a purified protein in solution. The optimal conditions, particularly the molar ratio of biotin-ONp to protein, may need to be determined empirically for each specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Biotin-p-nitrophenyl ester (Biotin-ONp)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration, typically 1-10 mg/mL.

    • The protein must be in a buffer devoid of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with the biotin-ONp. If necessary, perform a buffer exchange into PBS or a similar amine-free buffer.

  • Preparation of Biotin-ONp Stock Solution:

    • Immediately before use, dissolve the biotin-p-nitrophenyl ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. Vortex or gently warm to ensure complete dissolution.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin-ONp stock solution to achieve the desired molar excess. A starting point of a 10- to 40-fold molar excess of biotin-ONp to protein is recommended.[2]

    • Slowly add the calculated volume of the biotin-ONp stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C. Longer incubation times at lower temperatures can help to minimize protein degradation.

  • Quenching the Reaction:

    • To stop the biotinylation reaction, add the quenching buffer to the reaction mixture. For example, add Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess biotin-ONp.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted biotin-ONp and the p-nitrophenol byproduct by either dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[3][4]

  • Quantification of Biotin Incorporation (Optional but Recommended):

    • The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including pH, temperature, and the molar ratio of the biotinylating reagent to the protein.

Table 1: Recommended Reaction Conditions for Biotinylation with p-Nitrophenyl Ester

ParameterRecommended RangeNotes
pH 7.0 - 8.5The reaction rate increases with pH as the primary amines are deprotonated and more nucleophilic. However, the rate of hydrolysis of the ester also increases at higher pH.
Temperature 4°C - 25°CLower temperatures (4°C) can be used for longer incubation times to minimize potential protein degradation. Room temperature (25°C) allows for shorter reaction times.[5]
Molar Excess of Biotin-ONp 10-fold to 100-foldThe optimal ratio is protein-dependent and should be determined empirically. Higher molar excess can lead to a higher degree of labeling but also increases the risk of modifying critical residues and causing protein precipitation.
Reaction Time 30 minutes - 2 hours (at RT) or 2 hours - overnight (at 4°C)The reaction time should be optimized based on the desired level of biotinylation and protein stability.
Protein Concentration 1 - 10 mg/mLHigher protein concentrations generally lead to more efficient biotinylation.

Table 2: Comparison of Hydrolysis Rates of Activated Esters

While direct comparative data for biotinylated esters is sparse in the literature, the relative hydrolysis rates of the activating groups can be inferred from studies on similar compounds like p-nitrophenyl acetate (B1210297) and NHS-acetate.

Activated EsterRelative Hydrolysis RateComments
p-Nitrophenyl ester ModerateHydrolysis is a competing reaction, especially at alkaline pH.
N-hydroxysuccinimide (NHS) ester HighGenerally more susceptible to hydrolysis in aqueous solutions compared to p-nitrophenyl esters.

Note: This table provides a qualitative comparison. Actual rates are dependent on specific reaction conditions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biotinylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products BiotinONp Biotin-p-Nitrophenyl Ester Attack Nucleophilic Attack BiotinONp->Attack Protein Protein with Primary Amine (e.g., Lysine) Protein->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Formation of tetrahedral intermediate BiotinylatedProtein Biotinylated Protein (Amide Bond) Intermediate->BiotinylatedProtein Collapse of intermediate & Amide bond formation pNP p-Nitrophenol Intermediate->pNP Release of leaving group

Caption: Mechanism of protein biotinylation using p-nitrophenyl ester.

Experimental_Workflow Start Start: Purified Protein in Amine-Free Buffer PrepReagent Prepare Biotin-p-Nitrophenyl Ester Stock Solution (in DMF/DMSO) Start->PrepReagent Reaction Biotinylation Reaction: Add Biotin-ONp to Protein (Incubate at RT or 4°C) Start->Reaction PrepReagent->Reaction Quench Quench Reaction (e.g., with Tris or Glycine) Reaction->Quench Purify Purification: Remove excess reagent and byproducts (Dialysis or Desalting Column) Quench->Purify Analysis Analysis (Optional): Quantify Biotin Incorporation (e.g., HABA Assay) Purify->Analysis End End: Purified Biotinylated Protein Purify->End Analysis->End

Caption: General experimental workflow for protein biotinylation.

Potential Side Reactions

While p-nitrophenyl esters primarily react with primary amines, under certain conditions, they can also acylate other nucleophilic amino acid side chains. This is a critical consideration, as unintended modifications can alter protein structure and function.

  • O-Acylation of Serine, Threonine, and Tyrosine: The hydroxyl groups of serine, threonine, and tyrosine residues can be acylated by active esters. This reaction is generally less favorable than the acylation of primary amines but can occur, especially at higher pH values where the hydroxyl groups are more deprotonated and thus more nucleophilic. The resulting ester linkage is less stable than the amide bond formed with lysine and can be susceptible to hydrolysis.

  • Modification of Arginine: There is evidence to suggest that the guanidinium (B1211019) group of arginine can also be modified by some amine-reactive biotinylation reagents.

  • Hydrolysis: As previously mentioned, the p-nitrophenyl ester can react with water, leading to hydrolysis of the ester and the formation of biotin and p-nitrophenol. This is a competing reaction that reduces the amount of reagent available for biotinylating the protein. The rate of hydrolysis increases with increasing pH.

Purification of Biotinylated Proteins

Following the biotinylation reaction, it is crucial to remove the excess biotinylating reagent and the reaction byproducts. Failure to do so can lead to interference in downstream applications. The two most common methods for purification are:

  • Size Exclusion Chromatography (Desalting): This is a rapid method for separating the larger biotinylated protein from the smaller, unreacted biotin-ONp and p-nitrophenol. Pre-packed desalting columns are commercially available and offer a convenient way to purify the sample.

  • Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing it against a large volume of buffer. The smaller molecules will diffuse out of the bag, leaving the purified biotinylated protein inside. This method is generally more time-consuming than desalting but can be effective for larger sample volumes.

Conclusion

Biotin-p-nitrophenyl ester is a valuable tool for the biotinylation of proteins, offering a reactive group capable of efficiently labeling primary amines. By understanding the chemical basis of the reaction, optimizing experimental conditions, and being mindful of potential side reactions, researchers can effectively utilize this reagent for a wide range of applications in detection, purification, and functional studies. The protocols and data presented in this guide provide a solid foundation for the successful implementation of p-nitrophenyl ester-mediated biotinylation in the laboratory.

References

A Technical Guide to (+)-Biotin-ONP for Peptide Synthesis: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Biotin-p-nitrophenyl ester, commonly referred to as (+)-Biotin-ONP, has emerged as a valuable and versatile reagent in the field of peptide synthesis and bioconjugation. Its enhanced reactivity and solubility compared to other biotinylating agents have made it a preferred choice for the efficient incorporation of biotin (B1667282) into peptides. This technical guide provides an in-depth overview of the discovery, development, and multifaceted applications of this compound in peptide synthesis. It details experimental protocols for both solid-phase and solution-phase biotinylation, presents quantitative data in structured tables, and offers visualizations of key experimental workflows. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of biotinylation in their work.

Introduction: The Advent of a Superior Biotinylating Reagent

The covalent attachment of biotin to peptides and proteins, a process known as biotinylation, is a cornerstone technique in biochemistry and molecular biology. The remarkable affinity of biotin for streptavidin and avidin (B1170675) (Kd ≈ 10-15 M) provides a powerful tool for detection, purification, and immobilization of biomolecules.[1] While various reagents have been developed for this purpose, this compound stands out due to its advantageous chemical properties.

The development of this compound was driven by the need for a more soluble and reactive alternative to reagents like biotinyl-oxysuccinimide (Biotin-OSu).[2] Early studies demonstrated that this compound offers superior performance in solid-phase peptide synthesis (SPPS), coupling with amines more rapidly and exhibiting greater solubility in common organic solvents like DMF and NMP. This enhanced reactivity translates to more efficient and reliable biotinylation of peptides, a critical factor in the synthesis of probes for immunoassays, drug discovery, and protein-protein interaction studies.[3]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Synonyms (+)-Biotin 4-nitrophenyl ester, Biotin-ONp
Molecular Formula C16H19N3O5S
Molecular Weight 365.40 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, and NMP
Reactive Group p-nitrophenyl ester
Target Functional Group Primary amines (e.g., N-terminus of peptides, ε-amino group of lysine)

Methodologies for Peptide Biotinylation using this compound

This compound can be effectively employed in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Biotinylation during SPPS is a widely used method due to its efficiency and ease of purification. The biotin moiety can be introduced at the N-terminus of the peptide chain or on the side chain of a lysine (B10760008) residue.

Experimental Protocol: N-terminal Biotinylation on Solid Support

  • Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support (e.g., Wang resin, Rink amide resin) using standard Fmoc-based SPPS chemistry.

  • Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine (B6355638) in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove residual piperidine and other reagents.

  • Biotinylation Reaction:

    • Prepare a solution of this compound in DMF or NMP. A 2 to 5-fold molar excess of this compound over the peptide on the resin is typically recommended.

    • Add the this compound solution to the deprotected peptide-resin.

    • Allow the reaction to proceed at room temperature for 40 minutes to 2 hours with gentle agitation. The reaction progress can be monitored using a ninhydrin (B49086) test to confirm the complete reaction of the primary amine.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess this compound and the p-nitrophenol byproduct.

  • Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Logical Workflow for Solid-Phase Biotinylation:

sps_biotinylation start Start: Peptide on Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM, MeOH) deprotection->washing1 biotinylation Biotinylation (this compound in DMF) washing1->biotinylation washing2 Wash (DMF, DCM) biotinylation->washing2 cleavage Cleavage & Deprotection (e.g., Reagent K) washing2->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end End: Purified Biotinylated Peptide characterization->end solution_phase_biotinylation start Start: Purified Peptide dissolution Dissolve Peptide (e.g., PBS buffer) start->dissolution biotinylation Add this compound (in DMF/DMSO) dissolution->biotinylation incubation Incubate (RT or 4°C) biotinylation->incubation purification Purification (Dialysis or HPLC) incubation->purification characterization Characterization (MS, HPLC) purification->characterization end End: Purified Biotinylated Peptide characterization->end elisa_workflow plate Streptavidin-Coated Plate biotin_peptide Add Biotinylated Peptide plate->biotin_peptide wash1 Wash biotin_peptide->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 sample Add Sample (e.g., Serum) wash2->sample wash3 Wash sample->wash3 secondary_ab Add Enzyme-Labeled Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate detect Measure Signal substrate->detect pulldown_workflow start Start: Biotinylated 'Bait' Peptide lysate Incubate with Cell Lysate start->lysate beads Add Streptavidin-Coated Beads lysate->beads capture Capture Bait-Prey Complex beads->capture wash Wash to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elution->analysis end Identify Interacting Proteins analysis->end

References

An In-depth Technical Guide to Labeling Peptides with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental concepts and methodologies for labeling peptides with (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP). It covers the core chemical principles, detailed experimental protocols, and critical considerations for achieving efficient and specific biotinylation, tailored for professionals in research and drug development.

Core Concepts of Peptide Biotinylation with this compound

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a peptide. This process is invaluable in a myriad of biochemical applications due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1][2] This robust interaction forms the basis for numerous detection, purification, and immobilization techniques.[][4]

This compound is an amine-reactive biotinylation reagent. It utilizes a p-nitrophenyl (ONP) ester as a leaving group to facilitate the acylation of primary amino groups present in peptides. The primary targets for this reaction are the α-amino group at the N-terminus of the peptide and the ε-amino group of lysine (B10760008) side chains.[5]

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine of the peptide on the carbonyl carbon of the biotin-ONP ester. This results in the formation of a stable amide bond and the release of p-nitrophenol.

Key Advantages of this compound

While N-hydroxysuccinimide (NHS) esters are more commonly used for biotinylation, this compound offers distinct advantages in specific contexts:

  • Enhanced Solubility: this compound exhibits greater solubility in organic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) compared to some NHS-esters. This is particularly beneficial in solid-phase peptide synthesis (SPPS) where the peptide is attached to a resin.

  • Rapid Coupling: In SPPS, Biotin-ONP has been shown to couple with amines more rapidly than Biotin-OSu (the O-succinimidyl ester), with typical reaction times of around 40 minutes compared to 12 hours.

Quantitative Data on Reaction Parameters

Achieving optimal biotinylation requires careful consideration of several reaction parameters. The following table summarizes key quantitative data and recommended starting points for labeling peptides with amine-reactive biotinylation reagents. It is important to note that the optimal conditions can be peptide-dependent and may require empirical optimization.

ParameterRecommended Range/ValueRationale & Key Considerations
Molar Ratio (Biotin:Peptide) 10:1 to 20:1 for solution-phaseA molar excess of the biotinylation reagent drives the reaction to completion. For small peptides that are difficult to purify from excess reagent, a lower ratio of 1:1 to 5:1 (peptide:biotin) can be used to ensure complete consumption of the biotin reagent.
pH 7.0 - 9.0The primary amine nucleophile must be in its unprotonated state to be reactive. A pH range of 7-9 is a good starting point. Higher pH increases the rate of reaction but also accelerates the hydrolysis of the ONP-ester, which can reduce labeling efficiency. The optimal pH is often a compromise between these two factors.
Temperature Room Temperature (20-25°C) or 4°CThe reaction is typically performed at room temperature. For sensitive peptides or to slow down hydrolysis of the reagent, the reaction can be carried out at 4°C, which may require a longer incubation time.
Reaction Time 1 - 4 hours at Room Temperature; Overnight at 4°CThe reaction time is dependent on the peptide sequence, concentration, temperature, and pH. Progress can be monitored by analytical techniques like HPLC.
Solvent Phosphate-Buffered Saline (PBS), DMF, DMSOFor solution-phase labeling, the peptide is typically dissolved in an aqueous buffer like PBS. This compound should be dissolved in a compatible organic solvent such as DMF or DMSO before being added to the peptide solution to prevent its precipitation.

Experimental Protocols

This section provides a detailed methodology for a standard solution-phase peptide biotinylation experiment using this compound, followed by purification.

Solution-Phase Biotinylation of a Peptide

Materials:

  • Peptide of interest

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification columns (e.g., desalting column or reversed-phase HPLC)

Protocol:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Biotin-ONP Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • Reaction Initiation: Add the this compound stock solution to the peptide solution to achieve the desired molar excess (e.g., 10-fold). It is recommended to add the biotin reagent dropwise while gently vortexing the peptide solution. The final concentration of the organic solvent should ideally be kept below 20% (v/v) to maintain peptide solubility and stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation. Alternatively, the reaction can be performed overnight at 4°C.

  • Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess biotin reagent and byproducts from the biotinylated peptide.

    • Desalting Column: For peptides significantly larger than the biotin reagent, a desalting column can be used for rapid buffer exchange and removal of small molecules.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most effective method for purifying peptides. It allows for the separation of the biotinylated peptide from the unreacted peptide, excess biotin reagent, and p-nitrophenol. Fractions are collected and analyzed to identify the purified biotinylated peptide.

  • Verification: The success of the biotinylation can be confirmed by mass spectrometry. The mass of the biotinylated peptide will be increased by the mass of the biotin moiety (226.29 Da) for each biotin molecule added.

Mandatory Visualizations

Chemical Reaction of Peptide Labeling with this compound

Caption: Chemical reaction of peptide biotinylation with this compound.

Experimental Workflow for Peptide Biotinylation and Purification

G start Start: Dissolve Peptide in Reaction Buffer prep_biotin Prepare this compound Stock Solution in DMF/DMSO start->prep_biotin reaction Add Biotin-ONP to Peptide Solution (Molar Excess) prep_biotin->reaction incubation Incubate at RT (2-4h) or 4°C (Overnight) reaction->incubation quenching Quench Reaction with Tris Buffer incubation->quenching purification Purify via RP-HPLC quenching->purification analysis Analyze Fractions (e.g., Mass Spectrometry) purification->analysis end End: Purified Biotinylated Peptide analysis->end

Caption: Workflow for solution-phase peptide biotinylation and purification.

Logical Relationship in a Pull-Down Assay

G cluster_assay Pull-Down Assay for Protein-Protein Interaction BiotinPeptide Biotinylated Peptide (Bait) Incubate1 Incubate BiotinPeptide->Incubate1 CellLysate Cell Lysate (Contains Prey Proteins) CellLysate->Incubate1 StreptavidinBeads Streptavidin-Coated Beads Incubate2 Incubate StreptavidinBeads->Incubate2 ComplexFormation Bait-Prey Complex Formation Incubate1->ComplexFormation ComplexFormation->Incubate2 Capture Capture of Biotinylated Complexes Incubate2->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze by SDS-PAGE and Western Blot/Mass Spec Elute->Analysis

Caption: Logical workflow of a pull-down assay using a biotinylated peptide.

Conclusion

Labeling peptides with this compound is a powerful technique for a wide range of applications in research and drug development. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and appropriate purification and verification methods are essential for successful outcomes. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important bioconjugation strategy.

References

(+)-Biotin-ONP CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (+)-Biotin-ONP: A Core Reagent for Biotinylation

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of bioconjugation techniques, biotinylation stands out for its high specificity and robust application in detection, purification, and targeted delivery. This guide provides a comprehensive overview of this compound (Biotin p-nitrophenyl ester), a key reagent in this field, detailing its properties, applications, and the methodologies for its effective use.

Core Properties of this compound

This compound is a pre-activated derivative of biotin (B1667282), designed for the efficient labeling of proteins, peptides, and other molecules.[1] The p-nitrophenyl ester group serves as a good leaving group, facilitating the acylation of nucleophiles such as primary amines.

PropertyValue
CAS Number 33755-53-2
Molecular Weight 365.40 g/mol
Empirical Formula C₁₆H₁₉N₃O₅S
Appearance White to yellow powder
Melting Point 163-165 °C
Solubility Soluble in methanol (B129727) (25 mg/mL), DMF, and NMP
Storage Stable for at least 2 years when stored at -20°C. Short term storage at +4°C is also acceptable.

Mechanism of Action and Advantages

The primary application of this compound is the covalent attachment of a biotin moiety to a target molecule, a process known as biotinylation. This reaction typically targets primary amines, such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine (B10760008) residue.[2] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of p-nitrophenol.

Compared to other biotinylation reagents like Biotin-OSu (N-hydroxysuccinimide ester), this compound offers several advantages, including greater reactivity and higher solubility in common organic solvents used in peptide synthesis.[1][3]

Applications in Research and Development

The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (K D ≈ 10⁻¹⁵ M) is the foundation for the widespread use of biotinylated molecules.[2]

  • Detection and Quantification: Biotinylated proteins or peptides are readily detected in assays such as ELISA, Western blotting, and immunohistochemistry using enzyme-conjugated streptavidin.[4][]

  • Purification: The strong biotin-streptavidin bond allows for the efficient affinity purification of biotinylated molecules and their binding partners from complex mixtures.[]

  • Drug Delivery: In drug development, biotinylation can be used to target drugs to specific cells or tissues that express biotin receptors.[4]

  • Peptide Arrays and Spot Synthesis: this compound is particularly effective for the biotinylation of peptides synthesized on cellulose (B213188) membranes (spot synthesis), a technique used for high-throughput screening of peptide-protein interactions.[2][7]

  • PROTACs: It has been described as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that induce protein degradation.[1]

Experimental Protocols

General Protocol for Biotinylation of Peptides in Solution

This protocol provides a general guideline for the biotinylation of a peptide containing a primary amine in a solution phase.

  • Peptide Preparation: Dissolve the peptide in a suitable buffer with a pH in the range of 7.5-8.5 to ensure the primary amine is deprotonated and thus nucleophilic. Common buffers include phosphate-buffered saline (PBS) or bicarbonate buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine, to consume any unreacted this compound.

  • Purification: Remove excess, unreacted biotinylation reagent and the p-nitrophenol byproduct by dialysis, size-exclusion chromatography, or reverse-phase HPLC.

  • Confirmation: The extent of biotinylation can be assessed using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol for Biotinylation during Solid-Phase Peptide Synthesis (SPPS)

This compound is highly effective for labeling peptides while they are still attached to the solid support.

  • Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc or Boc chemistry.

  • N-terminal Deprotection: After the final amino acid has been coupled, remove the N-terminal protecting group (e.g., Fmoc).

  • Biotinylation: Prepare a solution of this compound (typically 2-5 equivalents) in a suitable solvent like NMP or DMF. Add this solution to the deprotected peptide-resin.

  • Coupling: Allow the coupling reaction to proceed for 40 minutes to 2 hours at room temperature.[8] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Thoroughly wash the resin with DMF and then dichloromethane (B109758) (DCM) to remove excess reagent and byproducts.

  • Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

  • Purification: Purify the crude biotinylated peptide using reverse-phase HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Biotinylation_Reaction Peptide Peptide with Primary Amine (R-NH2) Reaction Peptide->Reaction BiotinONP This compound BiotinONP->Reaction BiotinylatedPeptide Biotinylated Peptide (R-NH-Biotin) Reaction->BiotinylatedPeptide Amide Bond Formation PNP p-Nitrophenol (Leaving Group) Reaction->PNP

Caption: Reaction scheme for peptide biotinylation using this compound.

Detection_Workflow cluster_Assay Detection/Purification Assay BiotinylatedPeptide Biotinylated Peptide Streptavidin Streptavidin/Avidin (Often conjugated to an enzyme or bead) BiotinylatedPeptide->Streptavidin High-Affinity Binding Complex Stable Biotin-Streptavidin Complex Streptavidin->Complex Detection Detection Signal (e.g., colorimetric, fluorescent) or Purification Complex->Detection

Caption: Workflow for the detection or purification of a biotinylated peptide.

References

A Technical Guide to the Solubility of (+)-Biotin-ONP in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of (+)-Biotin-ONP (Biotin p-nitrophenyl ester) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this important reagent for biotinylation of proteins, peptides, and other molecules.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in various biochemical applications. The following table summarizes the available quantitative and qualitative solubility data in common organic solvents.

Organic SolventSolubilityObservations
Methanol25 mg/mL[1]Clear, colorless to greenish-yellow solution[1]
Dimethylformamide (DMF)≤50 mg/mLA solution in dry DMF is stable for at least one month
Dimethyl Sulfoxide (DMSO)Soluble---
Ethanol (95%)100 mg/mLClear, dark yellow solution

It is noteworthy that the solubility of this compound in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is significantly greater than that of Biotin-OSu (N-hydroxysuccinimide ester).

Experimental Protocol: Determination of Solubility

While specific experimental data for the solubility of this compound is often provided by commercial suppliers, an understanding of the methodology to determine solubility is crucial for custom applications or verification. The following is a generalized, adaptable protocol based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound, crystalline solid

  • Organic solvent of interest (e.g., Methanol, DMF, DMSO, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • The resulting concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the biotinylation of peptides on a solid support (e.g., cellulose (B213188) membrane) using this compound, a common application in proteomics research known as spot synthesis.

G cluster_0 Preparation cluster_1 Biotinylation Reaction cluster_2 Washing and Deprotection cluster_3 Analysis start Start: Prepare Reagents and Solid Support dissolve Dissolve this compound in appropriate organic solvent (e.g., DMF) start->dissolve prepare_support Prepare solid support (e.g., cellulose membrane with peptides) start->prepare_support spotting Spot the this compound solution onto the peptide array dissolve->spotting prepare_support->spotting incubation Incubate to allow for the biotinylation reaction spotting->incubation washing_1 Wash the solid support to remove excess reagent incubation->washing_1 deprotection Perform deprotection steps if necessary washing_1->deprotection washing_2 Final wash to remove by-products deprotection->washing_2 detection Detect biotinylated peptides (e.g., using streptavidin conjugate) washing_2->detection end End: Data Acquisition and Analysis detection->end

Workflow for Peptide Biotinylation using this compound in Spot Synthesis.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Biotinylation of Peptides using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (K_d_ ≈ 10⁻¹⁵ M) provides a powerful and versatile tool for a wide range of applications, including affinity purification, immunoassays, cell surface labeling, and drug targeting.[1] Biotin-labeled peptides, in particular, are instrumental in studying peptide-protein interactions, enzyme-substrate relationships, and for the development of targeted therapeutics.

Solid-phase peptide synthesis (SPPS) offers an efficient method for the preparation of biotinylated peptides. The biotin moiety can be introduced at various stages, most commonly at the N-terminus of the peptide chain or on the side chain of a lysine (B10760008) residue while the peptide is still attached to the solid support. This on-resin approach simplifies purification and allows for precise control over the location of the biotin label.

Among the various reagents available for biotinylation, (+)-biotin-p-nitrophenyl ester (Biotin-ONP) is highly recommended for solid-phase applications. This is due to its superior solubility in common SPPS solvents and its significantly faster reaction kinetics compared to other reagents like biotinyl-oxysuccinimide (Biotin-OSu).

These application notes provide a detailed protocol for the efficient biotinylation of peptides on a solid support using (+)-Biotin-ONP, along with comparative data and workflows to guide researchers in their experimental design.

Data Presentation

Comparison of Biotinylation Reagents

The choice of biotinylation reagent is critical for achieving high coupling efficiency and purity of the final peptide conjugate. This compound demonstrates significant advantages over Biotin-OSu in key physical and chemical properties relevant to solid-phase peptide synthesis.

CompoundDCM (mmole/mL)DMF (mmole/mL)NMP (mmole/mL)
Biotin-OSu>0.020.10.15
This compound 0.09 0.5 0.5
Table 1: Solubility of Biotinylation Reagents in Common SPPS Solvents. Data sourced from Sigma-Aldrich.

The higher solubility of this compound in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the most common solvents used in SPPS, facilitates easier handling and more efficient reactions.

In addition to its superior solubility, this compound exhibits a much faster coupling rate. The biotinylation reaction with this compound on a resin-bound peptide is typically complete in about 40 minutes, whereas the same reaction with Biotin-OSu can take up to 12 hours. This rapid reaction time minimizes the risk of peptide degradation and significantly shortens the overall synthesis time.

Experimental Protocols

This section provides a comprehensive protocol for the solid-phase synthesis of a biotinylated peptide, focusing on the on-resin biotinylation step using this compound. The protocol assumes a standard Fmoc/tBu strategy for peptide assembly.

Materials
  • Peptide-resin (fully assembled and with a free N-terminal amine or a lysine side chain with a selectively removable protecting group)

  • (+)-Biotin-p-nitrophenyl ester (Biotin-ONP)

  • Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) (20% in DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Kaiser test kit

  • Shaker or vortexer

  • Solid-phase synthesis vessel

Protocol 1: N-terminal Biotinylation of Resin-Bound Peptide
  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A positive result (blue color) confirms the presence of a free primary amine.

  • Biotinylation Reaction:

    • Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the resin.

    • Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base catalyst.

    • Agitate the mixture at room temperature for 40-60 minutes.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates that the biotinylation is complete. If the test is positive, continue the reaction for another 30 minutes and re-test.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the biotinylated peptide-resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the crude biotinylated peptide under vacuum.

Protocol 3: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

SPPS_Biotinylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Biotinylation On-Resin Biotinylation cluster_Cleavage Cleavage & Purification Resin Start with Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Kaiser1 Kaiser Test (Check for free amine) Wash1->Kaiser1 Biotinylation Add this compound + DIPEA in DMF (40-60 min, RT) Kaiser1->Biotinylation Positive Result Kaiser2 Kaiser Test (Monitor completion) Biotinylation->Kaiser2 Wash2 Wash (DMF, DCM, MeOH) Kaiser2->Wash2 Dry Dry Resin Wash2->Dry Cleavage Cleavage from Resin (TFA Cocktail) Dry->Cleavage Precipitate Precipitate with Ether Cleavage->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze MS & HPLC Analysis Purify->Analyze

Caption: Workflow for on-resin peptide biotinylation using this compound.

Biotinylation_Reaction PeptideResin Peptide-Resin H₂N-Peptide-Resin BiotinylatedPeptide Biotinylated Peptide-Resin Biotin-NH-Peptide-Resin PeptideResin->BiotinylatedPeptide DMF, DIPEA Room Temp BiotinONP Biotin-ONP Biotin-O-C₆H₄-NO₂ BiotinONP->BiotinylatedPeptide DMF, DIPEA Room Temp pNitrophenol p-Nitrophenol HO-C₆H₄-NO₂ BiotinONP->pNitrophenol Byproduct

Caption: Chemical reaction for on-resin biotinylation with this compound.

References

Application Notes and Protocols for Labeling Primary Amines with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, peptides, and nucleic acids, is a cornerstone technique in life sciences research.[1][2] The high-affinity interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin is one of the strongest known non-covalent biological interactions, making it an invaluable tool for a wide range of applications.[1][2] These applications include immunoassays, affinity purification, immunohistochemistry, and studying protein-protein interactions.[1][3]

(+)-Biotin-ONP (Biotin p-nitrophenyl ester) is an amine-reactive biotinylation reagent used to label biomolecules containing primary amines (-NH₂), such as the N-terminus of polypeptides and the side chain of lysine (B10760008) residues.[4][5] This reagent offers advantages in terms of solubility and reactivity compared to other biotinylation reagents like Biotin-OSu (N-hydroxysuccinimide ester).[3] This document provides detailed application notes and protocols for the effective use of this compound for labeling primary amines.

Principle of Reaction

This compound reacts with primary amines in a nucleophilic acyl substitution reaction. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of p-nitrophenol. The reaction is typically carried out in a buffer with a slightly alkaline pH (8.0-9.0) to ensure the primary amine is in its deprotonated, nucleophilic state.

Reaction of this compound with a Primary Amine BiotinONP This compound p-nitrophenyl ester Intermediate { Tetrahedral Intermediate } BiotinONP->Intermediate + R-NH₂ PrimaryAmine R-NH₂ Primary Amine PrimaryAmine->Intermediate BiotinylatedProduct Biotinylated Molecule Stable Amide Bond Intermediate->BiotinylatedProduct - H⁺ pNitrophenol p-Nitrophenol Byproduct Intermediate->pNitrophenol

Caption: Chemical reaction between this compound and a primary amine.

Materials

  • This compound

  • Molecule to be labeled (protein, peptide, etc.)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4; Sodium Bicarbonate Buffer, 0.1 M, pH 8.3-8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Experimental Protocols

Preparation of Reagents
  • Molecule for Labeling:

    • Dissolve the protein or other molecule containing primary amines in an amine-free buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with this compound.[4]

    • If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Quenching Buffer:

    • Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 8.0.

Biotinylation Reaction
  • Molar Ratio Calculation:

    • Determine the molar ratio of this compound to the target molecule. A 10- to 20-fold molar excess of the biotinylation reagent is a common starting point for labeling proteins.[6] The optimal ratio may need to be determined empirically.

  • Reaction Incubation:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

Quenching the Reaction
  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

Purification of the Biotinylated Conjugate
  • Remove the excess, unreacted biotinylation reagent and the p-nitrophenol byproduct by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).

Determination of Degree of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the number of biotin molecules incorporated per molecule of protein.[7]

  • Prepare an avidin-HABA solution and measure its absorbance at 500 nm.

  • Add a known amount of the biotinylated protein to the avidin-HABA solution.

  • The biotin on the protein will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.

  • The change in absorbance is proportional to the amount of biotin in the sample, which can be used to calculate the degree of biotinylation.

Experimental Workflow

Experimental Workflow for Biotinylation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction PrepMolecule Prepare Molecule Solution (1-10 mg/mL in amine-free buffer) AddBiotin Add this compound to Molecule Solution (10-20x molar excess) PrepMolecule->AddBiotin PrepBiotin Prepare this compound Solution (10 mg/mL in DMF or DMSO) PrepBiotin->AddBiotin Incubate Incubate (2-4h at RT or overnight at 4°C) AddBiotin->Incubate Quench Quench Reaction (50-100 mM Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Size-Exclusion or Dialysis) Quench->Purify Analyze Analyze Degree of Biotinylation (HABA Assay) Purify->Analyze

Caption: Workflow for labeling primary amines with this compound.

Data Presentation

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[8]
Reaction Buffer 0.1 M Sodium Bicarbonate or PBSMust be free of primary amines.[4]
Reaction pH 8.0 - 9.0Ensures primary amines are deprotonated and reactive.
This compound:Protein Molar Ratio 10:1 to 20:1Starting recommendation; may require optimization.[6]
Reaction Time 2-4 hours at Room TemperatureCan be extended to overnight at 4°C.
Quenching Reagent 50-100 mM Tris or GlycineStops the labeling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Low protein concentration- Presence of primary amines in the buffer- Incorrect pH- Degraded this compound- Concentrate the protein solution.- Perform buffer exchange into an amine-free buffer.- Adjust the pH of the reaction buffer to 8.0-9.0.- Use freshly prepared this compound solution.
Protein Precipitation - Over-biotinylation- High concentration of organic solvent- Reduce the molar excess of this compound.- Ensure the volume of DMF or DMSO does not exceed 10% of the total reaction volume.
Inconsistent Results - Inaccurate quantitation of protein or biotin reagent- Variation in reaction conditions- Accurately determine the concentration of the protein and biotin reagent.- Maintain consistent reaction times, temperatures, and pH.

Conclusion

This compound is a valuable reagent for the biotinylation of primary amines in a variety of biomolecules. Its enhanced solubility and reactivity make it an attractive alternative to other amine-reactive biotinylation reagents. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and reproducible biotinylation for their specific applications. As with any labeling procedure, optimization of the reaction conditions for each specific molecule is recommended to achieve the desired degree of biotinylation while preserving the molecule's biological activity.

References

Application Notes and Protocols for Protein Biotinylation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a fundamental technique in biotechnology and drug development. The exceptionally high affinity of biotin for streptavidin and avidin (B1170675) (K_d ≈ 10⁻¹⁵ M) allows for highly specific and robust detection, purification, and immobilization of target proteins.[1][2] (+)-Biotin-ONP (d-Biotin-p-nitrophenyl ester) is an amine-reactive biotinylation reagent that offers a reliable method for labeling proteins. This reagent reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a polypeptide chain, to form stable amide bonds.[1][3] A key feature of this reagent is the release of p-nitrophenol (PNP) upon reaction, which can be spectrophotometrically monitored to follow the progress of the biotinylation reaction.[4]

These application notes provide a detailed, step-by-step guide for the biotinylation of proteins using this compound, including protocols for monitoring the reaction, quenching, and purification of the biotinylated protein.

Principle of the Reaction

The biotinylation of a protein with this compound involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the p-nitrophenyl ester. This results in the formation of a stable amide linkage between the biotin molecule and the protein, with the concomitant release of p-nitrophenol. The reaction is most efficient at a pH between 7.0 and 8.5, where the primary amines are sufficiently deprotonated to be reactive.[5]

G Protein Protein-NH₂ BiotinylatedProtein Biotinylated Protein Protein->BiotinylatedProtein Nucleophilic Attack BiotinONP This compound BiotinONP->BiotinylatedProtein PNP p-Nitrophenol BiotinONP->PNP Release of Leaving Group G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_final Final Product p_prep Protein Preparation (Buffer Exchange) reaction Biotinylation Reaction (Add Biotin-ONP to Protein) p_prep->reaction b_prep Biotin-ONP Stock Solution b_prep->reaction monitor Monitor Reaction (Optional, A₄₀₅) reaction->monitor quench Quench Reaction (Add Tris or Glycine) reaction->quench monitor->quench purify Purification (Desalting/Dialysis) quench->purify final_product Biotinylated Protein purify->final_product

References

Application Note: Calculating Molar Excess of (+)-Biotin-ONP for Efficient Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the biotinylation of peptides using (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP). It outlines the critical considerations for calculating the optimal molar excess of the biotinylating agent to achieve efficient and specific labeling of primary amines on peptides. Detailed experimental protocols, data presentation for reaction optimization, and troubleshooting guidelines are included to assist researchers in academic and industrial settings.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (K_d_ ≈ 10⁻¹⁴ M) enables a wide array of applications, including affinity purification, immunoassays (ELISA, Western blotting), cell surface labeling, and protein-protein interaction studies.[1][2][3][4]

This compound is an amine-reactive biotinylating reagent that reacts with primary amines (N-terminus and lysine (B10760008) side chains) on peptides to form a stable amide bond. The p-nitrophenyl ester group provides good reactivity and solubility for the labeling reaction. Compared to N-hydroxysuccinimide (NHS) esters, ONP esters can offer advantages in terms of solubility and reactivity in specific applications.

Achieving optimal biotinylation requires careful consideration of the molar ratio between the biotinylating reagent and the peptide. Insufficient molar excess can lead to incomplete labeling, while excessive amounts can result in multiple biotin labels per peptide molecule, potentially altering its biological activity, and increasing background in downstream applications. This document provides a systematic approach to determine the appropriate molar excess of this compound for your specific peptide.

Principle of the Reaction

The biotinylation of a peptide with this compound involves the nucleophilic attack of a deprotonated primary amine group on the carbonyl carbon of the p-nitrophenyl ester. This results in the formation of a stable amide bond and the release of p-nitrophenol. The reaction is pH-dependent, with higher pH values favoring the deprotonation of primary amines and thus increasing the reaction rate.

Calculating Molar Excess

The optimal molar excess of this compound to peptide is influenced by several factors, including:

  • Peptide Concentration: More dilute peptide solutions generally require a higher molar excess of the biotinylating reagent to achieve the same degree of labeling.[5][6][7][8]

  • Number of Available Amines: Peptides with multiple primary amines (N-terminus and multiple lysine residues) may require a higher molar excess for complete labeling.

  • Desired Degree of Labeling: For applications requiring only a single biotin label per peptide (e.g., for immobilization on streptavidin surfaces), a lower molar excess is recommended. For detection purposes where multiple biotins can enhance signal, a higher excess may be employed.

  • Reaction Conditions: pH, temperature, and reaction time can all influence the efficiency of the labeling reaction.

Recommended Molar Excess Ratios

The following table summarizes recommended starting points for the molar excess of this compound to peptide for different applications and peptide concentrations. Optimization for each specific peptide is highly recommended.

Peptide ConcentrationDesired Degree of LabelingRecommended Molar Excess (Biotin-ONP : Peptide)Notes
1-10 mg/mLSingle Label (e.g., for immobilization)1:1 to 5:1Start with a lower ratio and increase if labeling is incomplete.
1-10 mg/mLMultiple Labels (e.g., for detection)5:1 to 20:1Higher ratios can increase the number of biotin molecules per peptide.[9]
< 1 mg/mLSingle or Multiple Labels10:1 to 30:1Higher excess is needed to compensate for the lower peptide concentration.
Calculation Example

Objective: To biotinylate a 1 mg/mL solution of a 10-amino acid peptide (MW = 1200 g/mol ) with a single biotin molecule using a 5-fold molar excess of this compound (MW = 457.5 g/mol ).

  • Calculate the moles of the peptide:

    • Concentration of peptide = 1 mg/mL = 1 g/L

    • Moles of peptide = (1 g/L) / (1200 g/mol ) = 0.000833 mol/L = 0.833 mM

  • Calculate the required moles of this compound:

    • Molar excess = 5

    • Moles of Biotin-ONP = 5 * 0.833 mM = 4.165 mM

  • Calculate the mass of this compound to add:

    • Assume a reaction volume of 1 mL (0.001 L).

    • Mass = 4.165 mmol/L * 0.001 L * 457.5 g/mol = 1.905 mg

Therefore, you would need to add 1.905 mg of this compound to 1 mL of the 1 mg/mL peptide solution.

Experimental Protocols

Materials
  • Peptide of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5 (for general labeling). For preferential N-terminal labeling, use a buffer with pH 6.5.[10][11] Avoid buffers containing primary amines (e.g., Tris, glycine).[5][7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification System: Desalting column (e.g., Sephadex G-25), dialysis tubing, or High-Performance Liquid Chromatography (HPLC) system.

Experimental Workflow Diagram

Peptide_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_Prep Dissolve Peptide in Reaction Buffer Reaction Add Biotin-ONP Solution to Peptide Solution Peptide_Prep->Reaction Biotin_Prep Dissolve this compound in DMF or DMSO Biotin_Prep->Reaction Incubation Incubate at Room Temperature (1-4 hours) or 4°C Overnight Reaction->Incubation Quench Quench Reaction with Tris or Glycine Incubation->Quench Purification Purify Biotinylated Peptide (Desalting Column, Dialysis, or HPLC) Quench->Purification Analysis Analyze Product (Mass Spectrometry, HPLC) Purification->Analysis

Caption: Workflow for the biotinylation of peptides using this compound.

Detailed Protocol
  • Peptide Solution Preparation: Dissolve the peptide in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Biotin-ONP Solution Preparation: Immediately before use, dissolve the calculated amount of this compound in a minimal amount of anhydrous DMF or DMSO. A stock solution of 10 mg/mL is often convenient.

  • Biotinylation Reaction: a. Add the this compound solution to the peptide solution while gently vortexing. b. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time may need to be determined empirically.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess biotin reagent and byproducts using a suitable method:

    • Desalting Column: Equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the biotinylated peptide.

    • Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., PBS) with several buffer changes.

    • HPLC: For high-purity applications, reverse-phase HPLC can be used to separate the biotinylated peptide from the unreacted peptide and byproducts.

  • Analysis and Characterization: Confirm the successful biotinylation and assess the purity of the final product using:

    • Mass Spectrometry (MS): To determine the molecular weight of the biotinylated peptide and confirm the addition of the biotin moiety.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the biotinylated peptide and separate it from unreacted starting material.

Reaction Optimization and Troubleshooting

To achieve the desired level of biotinylation, it is often necessary to perform a series of optimization experiments.

Optimization Strategy

A logical approach to optimizing the molar excess is to perform a titration experiment.

Optimization_Strategy cluster_setup Experimental Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation Start Prepare Peptide Solution at Fixed Concentration Ratios Set up parallel reactions with varying molar excesses of this compound (e.g., 1:1, 2:1, 5:1, 10:1, 20:1) Start->Ratios Incubate Incubate all reactions under identical conditions Ratios->Incubate Analyze Analyze each reaction mixture by LC-MS or HPLC Incubate->Analyze Quantify Quantify the percentage of unreacted, singly-biotinylated, and multiply-biotinylated peptide Analyze->Quantify Select Select the molar excess that provides the desired degree of labeling Quantify->Select

Caption: A systematic approach for optimizing the molar excess of this compound.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of Biotin-ONP.Increase the molar excess of Biotin-ONP.
Low reaction pH.Ensure the reaction buffer pH is between 7.2 and 8.5 for general labeling.
Hydrolyzed Biotin-ONP.Prepare the Biotin-ONP solution immediately before use.
Presence of primary amines in the buffer.Use a buffer free of primary amines (e.g., phosphate, borate, carbonate).[5][7]
Multiple Biotin Labels Molar excess of Biotin-ONP is too high.Decrease the molar excess of Biotin-ONP.
Precipitation during reaction Low solubility of the peptide or biotinylated product.Perform the reaction in a larger volume or add a co-solvent like DMF or DMSO.

Conclusion

The successful biotinylation of peptides with this compound is a critical step for a multitude of biological assays. By carefully calculating and optimizing the molar excess of the biotinylating reagent, researchers can achieve efficient and controlled labeling. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reproducible peptide biotinylation procedures. For every new peptide, empirical determination of the optimal reaction conditions is strongly recommended to ensure the desired outcome for downstream applications.

References

Application Notes and Protocols: Reaction Conditions for (+)-Biotin-ONP in DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-ONP (d-Biotin p-nitrophenyl ester) is a widely utilized reagent for the biotinylation of primary and secondary amines. The p-nitrophenyl ester serves as a good leaving group, facilitating the acylation of nucleophilic amines to form a stable amide bond. Dimethylformamide (DMF) is a common solvent for these reactions due to its ability to dissolve both the polar biotin (B1667282) derivative and a wide range of organic substrates. This document provides detailed application notes and protocols for conducting biotinylation reactions using this compound in DMF.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the p-nitrophenyl ester of biotin. This results in the formation of a biotinylated conjugate and the release of p-nitrophenol as a byproduct. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the p-nitrophenol and drive the reaction to completion.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Synonyms (+)-Biotin 4-nitrophenyl ester, d-Biotin p-nitrophenyl ester, BNP
Molecular Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.40 g/mol
Appearance White to off-white powder
Melting Point 163-165 °C
Solubility Soluble in DMF, DMSO, and a mixture of DMF:AcOH (99:1)
Table 2: General Reaction Parameters for Biotinylation in DMF
ParameterRecommended Range/ValueNotes
Substrate Primary or secondary amine-containing moleculeEnsure substrate is soluble in DMF.
This compound 1.1 - 2.0 molar equivalentsA slight excess ensures complete consumption of the amine.
Solvent Anhydrous DMFThe use of anhydrous solvent is recommended to prevent hydrolysis of the ester.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)1.5 - 3.0 molar equivalents
Temperature Room temperature (20-25 °C)Gentle heating (e.g., 40-50 °C) can be used to accelerate the reaction if necessary.
Reaction Time 2 - 24 hoursReaction progress can be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for the Biotinylation of a Primary Amine in Solution

This protocol is a general guideline for the biotinylation of a small molecule containing a primary amine in DMF.

Materials:

  • Amine-containing substrate

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)

  • Appropriate eluent for TLC (e.g., Dichloromethane/Methanol mixture)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add triethylamine (1.5 - 3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of this compound: Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours. The disappearance of the starting amine can be visualized by TLC (staining with ninhydrin (B49086) can be helpful if the amine is UV-inactive).

  • Work-up:

    • Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump may be required).

    • The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with a mild aqueous acid (e.g., 5% citric acid solution) to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution to remove p-nitrophenol, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure biotinylated compound.

Protocol 2: Biotinylation of a Peptide on Solid Support

This protocol is adapted for the biotinylation of a resin-bound peptide with a free N-terminal amine or a lysine (B10760008) side-chain amine.

Materials:

  • Peptide-resin with a deprotected primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30-60 minutes.

  • Biotinylation Solution Preparation: In a separate vial, dissolve this compound (2-5 eq relative to the resin loading) in anhydrous DMF.

  • Reaction: Drain the DMF from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (3-6 eq).

  • Agitation: Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring (Optional): A small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (colorless or yellow beads) indicates complete reaction.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x), DCM (3 x), and MeOH (3 x).

  • Drying: Dry the biotinylated peptide-resin under vacuum.

  • Cleavage and Deprotection: The biotinylated peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a TFA cocktail).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_substrate Dissolve Amine Substrate in Anhydrous DMF add_base Add Triethylamine dissolve_substrate->add_base add_biotin Add this compound add_base->add_biotin stir Stir at Room Temperature add_biotin->stir monitor Monitor by TLC/LC-MS stir->monitor remove_dmf Remove DMF monitor->remove_dmf extraction Aqueous Work-up remove_dmf->extraction purify Purify by Chromatography extraction->purify product Pure Biotinylated Product purify->product

Caption: Experimental workflow for the solution-phase biotinylation of an amine with this compound in DMF.

reaction_pathway reactant1 R-NH₂ (Amine) arrow1 DMF, Triethylamine Room Temperature reactant1->arrow1 plus1 + reactant2 reactant2->arrow1 reactant2_label This compound product1 R-NH-Biotin (Biotinylated Product) arrow1->product1 product2 p-Nitrophenol arrow1->product2 plus2 +

Caption: General reaction scheme for the biotinylation of a primary amine using this compound.

Application Notes and Protocols for (+)-Biotin-ONP in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Biotin-ONP (Biotin-p-nitrophenyl ester) is a versatile, amine-reactive biotinylation reagent used for covalently labeling proteins and peptides. Its application is pivotal in the study of protein-protein interactions (PPIs) due to the remarkably strong and specific interaction between biotin (B1667282) and streptavidin (or avidin). This high-affinity interaction (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) allows for the effective capture and purification of biotinylated "bait" proteins along with their interacting "prey" proteins from complex biological samples.[1] These application notes provide detailed protocols and quantitative data for utilizing this compound in pull-down assays coupled with mass spectrometry to identify and characterize PPIs.

Chemical Properties and Advantages of this compound

This compound is an activated ester that reacts primarily with the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[1] Compared to other common biotinylation reagents like N-hydroxysuccinimide (NHS) esters, Biotin-ONP offers distinct advantages in certain applications, particularly in solid-phase peptide synthesis due to its enhanced solubility in organic solvents like DMF and NMP and its rapid reaction kinetics.

Data Presentation

Table 1: Quantitative Comparison of Biotinylation Reagents

While specific kinetic data for this compound is not as abundant as for NHS esters, studies have shown its superiority in certain contexts.

FeatureThis compoundBiotin-NHS Esters (general)Sulfo-NHS-Biotin Esters
Reactivity High, especially in organic solvents.[2]High in aqueous solutions at alkaline pH.High in aqueous solutions.
Solubility Good solubility in DMF and NMP.[2]Soluble in organic solvents (DMF, DMSO).[3]Water-soluble.
Reaction pH Optimal around pH 8.3 for protein labeling in solution.Optimal between pH 7-9.Optimal between pH 7-9.
Hydrolysis Half-life More stable than Biotin-OSu in solution. The reaction of biotinylation is significantly faster than the hydrolysis of the reagent.Rapid hydrolysis at alkaline pH (minutes at pH 9).More stable than NHS esters in aqueous solution but still susceptible to hydrolysis.
Primary Target Primary amines (Lysine, N-terminus).Primary amines (Lysine, N-terminus).Primary amines (Lysine, N-terminus).
Potential Off-Targets Can react with hydroxyl groups (Ser, Thr, Tyr) under certain conditions.Can react with hydroxyl and thiol groups.Similar to NHS esters.
Table 2: Recommended Molar Coupling Ratios for Protein Biotinylation

The optimal molar excess of the biotinylation reagent to the protein is crucial for achieving sufficient labeling without compromising protein function. The following are general recommendations that can be adapted for this compound.

Protein ConcentrationRecommended Molar Excess (Biotin Reagent:Protein)Expected Degree of Labeling (Biotin molecules per protein)Reference
1-10 mg/mL20-fold4-6
50-200 µg/mL50-fold1-3
≥ 2 mg/mL100-foldHigher degree of labeling

Experimental Protocols

Protocol 1: Biotinylation of a "Bait" Protein with this compound

This protocol describes the labeling of a purified protein in solution.

Materials:

  • Purified "bait" protein (free of amine-containing buffers like Tris or glycine)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column (e.g., PD-10) or dialysis cassette

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the purified bait protein is in an amine-free buffer at a concentration of at least 2 mg/mL for optimal labeling. If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex until fully dissolved.

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (refer to Table 2).

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quench Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess this compound.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of Biotinylated Protein:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the Storage Buffer.

    • Alternatively, dialyze the sample against the Storage Buffer overnight at 4°C with at least three buffer changes.

  • Quantification and Storage:

    • Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA).

    • The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if required.

    • Store the biotinylated protein at -20°C or -80°C for long-term use.

Protocol 2: Pull-Down Assay to Identify Interacting Proteins

This protocol outlines the procedure for capturing "prey" proteins that interact with the biotinylated "bait" protein.

Materials:

  • Biotinylated "bait" protein (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential "prey" proteins

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a low pH buffer like 0.1 M glycine, pH 2.8)

  • SDS-PAGE gels and reagents

  • Mass spectrometer and associated reagents

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin beads and transfer the required amount for your experiment to a new microcentrifuge tube.

    • Wash the beads three times with Wash Buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

  • Immobilization of Bait Protein:

    • Resuspend the washed beads in Lysis Buffer.

    • Add the biotinylated bait protein to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Binding of Prey Proteins:

    • After immobilizing the bait protein, wash the beads three times with Lysis Buffer to remove any unbound bait.

    • Add the cell lysate (containing the prey proteins) to the beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads by adding the Elution Buffer and incubating at 95°C for 5-10 minutes (for SDS elution) or by using a low pH buffer and neutralizing the eluate.

    • Collect the supernatant containing the eluted proteins.

  • Analysis by Mass Spectrometry:

    • Prepare the eluted protein sample for mass spectrometry analysis. This typically involves in-gel or in-solution digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the prey proteins that interacted with your bait protein.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway leading to the activation of the Ras-MAPK cascade. A pull-down assay using a biotinylated Grb2 protein could be employed to identify its interaction with Sos1 upon EGF stimulation.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds invis1 EGFR->invis1 Dimerization & Autophosphorylation Grb2 Grb2 Sos1 Sos1 Grb2->Sos1 Binds Ras_GDP Ras-GDP (Inactive) Sos1->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP/GTP Exchange MAPK_Cascade MAPK Cascade (Proliferation, Survival) Ras_GTP->MAPK_Cascade Initiates invis1->Grb2 Recruits invis2

Caption: EGFR signaling pathway leading to MAPK activation.

Experimental Workflow Diagram

This diagram outlines the key steps in a pull-down assay using a this compound labeled bait protein.

Pull_Down_Workflow BiotinONP This compound BiotinylatedBait Biotinylated Bait Protein BiotinONP->BiotinylatedBait BaitProtein Bait Protein BaitProtein->BiotinylatedBait ImmobilizedBait Immobilized Bait BiotinylatedBait->ImmobilizedBait StreptavidinBeads Streptavidin Beads StreptavidinBeads->ImmobilizedBait BaitPreyComplex Bait-Prey Complex on Beads ImmobilizedBait->BaitPreyComplex CellLysate Cell Lysate (Prey Proteins) CellLysate->BaitPreyComplex Washing Washing Steps BaitPreyComplex->Washing Elution Elution Washing->Elution Analysis SDS-PAGE & Mass Spectrometry Elution->Analysis IdentifiedPrey Identified Prey Proteins Analysis->IdentifiedPrey

Caption: Workflow for a protein-protein interaction pull-down assay.

Logical Relationship Diagram

This diagram illustrates the logical flow of data analysis and interpretation following a pull-down mass spectrometry experiment.

Data_Analysis_Logic MS_Data Raw Mass Spec Data Protein_ID Protein Identification MS_Data->Protein_ID Quantification Quantitative Analysis (e.g., spectral counting, label-free) MS_Data->Quantification Filtering Filtering vs. Control (e.g., beads-only) Protein_ID->Filtering Quantification->Filtering Interaction_List Candidate Interactor List Filtering->Interaction_List Bioinformatics Bioinformatics Analysis (GO, Pathway Analysis) Interaction_List->Bioinformatics Validation Validation (e.g., Co-IP, Western Blot) Interaction_List->Validation Validated_Interactors Validated Interactors Validation->Validated_Interactors

Caption: Data analysis workflow for pull-down mass spectrometry.

References

Application Notes: Utilizing (+)-Biotin-ONP for High-Throughput Peptide Array Synthesis and Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (+)-Biotin-4-nitrophenyl ester ((+)-Biotin-ONP) in the SPOT synthesis of peptide arrays. This powerful combination of technologies enables the parallel synthesis of large numbers of biotinylated peptides on a solid support, typically a cellulose (B213188) membrane. The resulting peptide arrays are invaluable tools for a wide range of applications, including epitope mapping, kinase assays, and the study of protein-protein interactions.

The high affinity of the biotin (B1667282) tag for streptavidin and its derivatives allows for sensitive and robust detection and immobilization of the synthesized peptides. This compound is a well-suited reagent for incorporation during SPOT synthesis due to its reactivity with primary amino groups on the growing peptide chains.

Core Applications

Biotinylated peptide arrays synthesized using the SPOT technique are versatile tools in biomedical research.[1] Key applications include:

  • Epitope Mapping: Identifying the specific amino acid sequences (epitopes) of an antigen that are recognized by an antibody.[2][3][4][5]

  • Kinase Substrate Identification and Activity Assays: Screening peptide libraries to identify substrates for specific kinases and to measure kinase activity in the presence of inhibitors.[6][7]

  • Protein-Protein Interaction Studies: Mapping the binding sites and characterizing the interactions between proteins.[8]

  • Drug Discovery: Screening for peptide-based drug candidates and optimizing their binding affinity.

Experimental Protocols

Protocol 1: SPOT Synthesis of Biotinylated Peptides on Cellulose Membranes

This protocol is adapted from the principles of SPOT synthesis and incorporates the use of this compound for N-terminal biotinylation. The SPOT method involves the stepwise synthesis of peptides on a cellulose membrane.[8][9]

Materials:

  • Whatman 50 or similar cellulose membrane

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HOBt/DIC or HATU/DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Acetic anhydride (B1165640) solution for capping

  • This compound (Biotin p-nitrophenyl ester)[1]

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Dichloromethane (DCM)

  • Methanol (B129727)

Procedure:

  • Membrane Preparation:

    • Cut the cellulose membrane to the desired size.

    • Wash the membrane thoroughly with DMF.

    • Functionalize the membrane with the first amino acid, typically a linker like Fmoc-β-Alanine, using standard coupling procedures.

  • Peptide Synthesis Cycles:

    • Spotting: Spot the activated Fmoc-amino acid solutions onto defined positions on the membrane.

    • Coupling: Allow the coupling reaction to proceed for the recommended time (typically 20-60 minutes).

    • Washing: Wash the membrane extensively with DMF to remove unreacted reagents.

    • Capping (Optional): Acetylate any unreacted amino groups by treating the membrane with acetic anhydride solution.

    • Fmoc Deprotection: Remove the Fmoc protecting group by incubating the membrane in 20% piperidine in DMF.

    • Washing: Wash the membrane thoroughly with DMF and then methanol to prepare for the next coupling cycle.

    • Repeat these steps for each amino acid in the peptide sequence.

  • N-terminal Biotinylation with this compound:

    • After the final Fmoc deprotection and washing of the completed peptide chains, prepare a solution of this compound in DMF. A typical concentration is 0.1 M.

    • Spot the this compound solution onto each peptide spot.

    • Allow the biotinylation reaction to proceed for 1-2 hours at room temperature.

    • Wash the membrane extensively with DMF, followed by DCM and methanol.

  • Side-Chain Deprotection:

    • Treat the membrane with a TFA cleavage cocktail for 2-4 hours to remove the amino acid side-chain protecting groups.

    • Wash the membrane thoroughly with DCM, followed by methanol.

    • Allow the membrane to air dry completely. The peptide array is now ready for use in screening assays.

Protocol 2: Screening of Biotinylated Peptide Arrays in a Kinase Assay

This protocol provides a general workflow for identifying peptide substrates of a specific kinase and assessing the effect of inhibitors.

Materials:

  • Biotinylated peptide array on a cellulose membrane

  • Kinase of interest

  • Kinase buffer (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Phospho-specific antibody (recognizes the phosphorylated form of the substrate)

  • Streptavidin-conjugated horseradish peroxidase (HRP) or alkaline phosphatase (AP)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (e.g., TBST)

  • Chemiluminescent or colorimetric substrate for HRP or AP

  • Imaging system for detecting the signal

Procedure:

  • Membrane Blocking:

    • Incubate the peptide array membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

  • Kinase Reaction:

    • Prepare the kinase reaction mixture containing the kinase of interest, kinase buffer, and ATP. If testing inhibitors, include the inhibitor at the desired concentration.

    • Incubate the blocked membrane with the kinase reaction mixture for 1-2 hours at the optimal temperature for the kinase.

  • Washing:

    • Wash the membrane three times with wash buffer for 5 minutes each to remove the kinase and unreacted ATP.

  • Primary Antibody Incubation:

    • Incubate the membrane with the phospho-specific primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with wash buffer for 5 minutes each.

  • Secondary Detection:

    • Incubate the membrane with Streptavidin-HRP or Streptavidin-AP diluted in blocking buffer for 1 hour at room temperature. This will bind to the biotinylated peptides that have been phosphorylated and are now labeled with the phospho-specific antibody.

  • Washing:

    • Wash the membrane three times with wash buffer for 5 minutes each.

  • Signal Detection:

    • Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate according to the manufacturer's instructions.

    • Capture the signal using an appropriate imaging system. The intensity of the signal at each spot corresponds to the level of phosphorylation of that specific peptide.

Data Presentation

Quantitative data from peptide array experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Comparison of Biotinylation Reagents in SPOT Synthesis

Biotinylation ReagentRecommended SolventTypical Coupling TimeRelative Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
This compound DMF or NMP 40 min - 2 hours 100 High
Biotin-OSuDMF12 hours85Moderate
Biotin-NHSDMF/DMSO4-6 hours90High

Note: Data is illustrative and based on general performance characteristics. Actual results may vary depending on the specific peptide sequence and experimental conditions. This compound is often recommended for solid-phase biotinylation due to its good solubility in DMF and NMP and faster coupling times compared to Biotin-OSu.

Table 2: Sample Data from a Kinase Inhibitor Screening Assay

Peptide SubstrateKinase Activity (No Inhibitor) - Signal IntensityKinase Activity (+ Inhibitor A) - Signal IntensityKinase Activity (+ Inhibitor B) - Signal Intensity% Inhibition (Inhibitor A)% Inhibition (Inhibitor B)
Peptide 115,2001,80014,50088.2%4.6%
Peptide 28,5007,9002,1007.1%75.3%
Peptide 3 (Control)5004805104.0%-2.0%

Visualizations

Diagram 1: General Workflow for SPOT Synthesis of Biotinylated Peptide Arrays

SPOT_Synthesis_Workflow cluster_synthesis Peptide Synthesis on Cellulose Membrane cluster_biotinylation Biotinylation cluster_final Final Steps start Functionalized Cellulose Membrane spot_aa Spot Activated Fmoc-Amino Acids start->spot_aa coupling Coupling Reaction spot_aa->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF/Methanol) deprotection->wash2 loop_end Repeat for each amino acid wash2->loop_end loop_end->spot_aa Next cycle spot_biotin Spot this compound Solution loop_end->spot_biotin biotin_reaction Biotinylation Reaction wash3 Wash (DMF/DCM/Methanol) deprotect_sc Side-Chain Deprotection (TFA Cocktail) wash3->deprotect_sc wash4 Final Wash deprotect_sc->wash4 final_array Biotinylated Peptide Array (Ready for Screening) wash4->final_array

Caption: Workflow for SPOT synthesis and biotinylation.

Diagram 2: Kinase Activity Screening Workflow Using a Biotinylated Peptide Array

Kinase_Assay_Workflow start Biotinylated Peptide Array blocking Block with BSA start->blocking kinase_reaction Incubate with Kinase, ATP (& Optional Inhibitor) blocking->kinase_reaction wash1 Wash kinase_reaction->wash1 primary_ab Incubate with Phospho-Specific Antibody wash1->primary_ab wash2 Wash primary_ab->wash2 secondary_detection Incubate with Streptavidin-HRP wash2->secondary_detection wash3 Wash secondary_detection->wash3 detection Add Chemiluminescent Substrate & Image wash3->detection result Signal Detection & Data Analysis detection->result

References

Application Notes and Protocols for N-terminal Biotinylation of Peptides using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective N-terminal biotinylation of peptides in solution using (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP). Biotinylation is a widely used technique for labeling peptides and proteins, enabling their detection, purification, and use in various biological assays. The strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is leveraged in applications such as immunoassays, affinity chromatography, and protein-protein interaction studies. This application note offers a comprehensive guide to performing N-terminal biotinylation, including reaction conditions, purification methods, and a discussion of critical parameters. Additionally, it presents an example of how N-terminally biotinylated peptides can be utilized to investigate signaling pathways, such as the interaction between Connexin 43 (Cx43) and c-Src.

Introduction

Biotin, a small vitamin (Vitamin H), can be covalently attached to peptides and proteins with minimal disruption to their biological activity. The resulting biotinylated molecules exhibit a high affinity for avidin and streptavidin (Kd ≈ 10⁻¹⁵ M), forming a stable complex that is resistant to heat, pH, and proteolysis. This robust interaction forms the basis for numerous detection and purification strategies in biomedical research.[1]

N-terminal biotinylation is often preferred over labeling at other sites, such as the ε-amino group of lysine (B10760008) residues, as it results in a homogenous product with a defined orientation, which can be crucial for downstream applications where the C-terminus or specific lysine residues are involved in biological interactions.[2][3] this compound is an effective reagent for this purpose. The p-nitrophenyl ester group is a good leaving group, facilitating the acylation of the primary N-terminal α-amino group of the peptide. The selectivity for the N-terminus over lysine side chains can be enhanced by controlling the reaction pH. The pKa of the N-terminal α-amino group is typically lower (around 8.0-9.0) than that of the ε-amino group of lysine (around 10.5). By performing the reaction at a pH slightly below the pKa of the lysine side chain, the N-terminal amine is more nucleophilic and thus more reactive.[4]

Data Presentation

While specific quantitative data for the solution-phase biotinylation of peptides using this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on protocols for similar amine-reactive biotinylation reagents like NHS-esters.[4] Researchers should optimize these conditions for their specific peptide.

ParameterRecommended RangeExpected OutcomeNotes
Molar Ratio of this compound to Peptide 1:1 to 5:1Higher ratios increase biotinylation efficiency but may also increase non-specific labeling and the need for more stringent purification.Start with a lower ratio and optimize as needed.
Reaction pH 7.0 - 8.5pH 7.0-7.5 favors N-terminal selectivity. Higher pH increases the rate of reaction but decreases selectivity for the N-terminus over lysine residues.A lower pH can significantly slow down the reaction.
Reaction Time 1 - 4 hoursLonger reaction times can increase yield but may also lead to hydrolysis of the ONP-ester.Monitor reaction progress by HPLC or mass spectrometry.
Temperature Room Temperature (20-25°C)Provides a good balance between reaction rate and stability of the reagents.Lower temperatures (4°C) can be used for longer incubation times to minimize side reactions.
Peptide Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.Ensure the peptide is fully dissolved in the reaction buffer.
Expected Yield > 80% (peptide dependent)The yield is highly dependent on the peptide sequence and reaction conditions.Optimization of the parameters above is key to achieving high yields.
Purity > 95% (after purification)Purification is essential to remove unreacted peptide, excess biotin reagent, and by-products.HPLC is the recommended method for purification and purity assessment.

Experimental Protocols

Materials
  • Peptide with a free N-terminus

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)

  • Purification System: High-Performance Liquid Chromatography (HPLC) with a C18 column

  • Mass Spectrometer for analysis

Protocol for N-terminal Biotinylation of a Peptide in Solution

This protocol is a general guideline and may require optimization for specific peptides.

  • Peptide Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer. The final concentration of the organic solvent should be kept below 20% to avoid denaturation and to ensure proper buffering.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mM stock solution. This compound is susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution fresh.

  • Biotinylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the peptide solution. A starting point is a 2-fold molar excess of the biotin reagent over the peptide.

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry to determine the extent of biotinylation.

  • Quenching the Reaction:

    • After the desired level of biotinylation is achieved (or after 4 hours), quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM. Tris or glycine are commonly used as they contain primary amines that will react with any remaining this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Biotinylated Peptide:

    • The biotinylated peptide can be purified from unreacted peptide, excess biotin reagent, and by-products using reverse-phase HPLC (RP-HPLC) with a C18 column. A water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used for elution.

    • Collect the fractions corresponding to the biotinylated peptide, which will have a different retention time than the unlabeled peptide.

  • Analysis and Storage:

    • Confirm the identity and purity of the biotinylated peptide using mass spectrometry and analytical HPLC.

    • Lyophilize the purified peptide and store it at -20°C or -80°C for long-term stability.

Potential Side Reactions and Troubleshooting
  • Labeling of Lysine Residues: To minimize the biotinylation of lysine side chains, perform the reaction at a pH of 7.0-7.5.

  • Modification of other residues: While less common, modification of tyrosine, serine, and threonine residues can occur, especially at higher pH.

  • Hydrolysis of this compound: Use anhydrous solvents for preparing the stock solution and prepare it immediately before use to prevent hydrolysis.

  • Low Biotinylation Efficiency: If the efficiency is low, consider increasing the molar excess of this compound, the reaction time, or the pH (while being mindful of selectivity). Ensure the peptide is fully dissolved and that the N-terminus is not sterically hindered.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for N-terminal Biotinylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Peptide in Reaction Buffer reaction_mix Mix and Incubate (RT, 1-4h) peptide->reaction_mix biotin_onp This compound in DMF/DMSO biotin_onp->reaction_mix quench Quench Reaction reaction_mix->quench hplc HPLC Purification quench->hplc analysis MS/HPLC Analysis hplc->analysis product Purified N-terminally Biotinylated Peptide analysis->product signaling_pathway cluster_pull_down Pull-Down Assay cluster_analysis Analysis biotin_peptide Biotin-Cx43(266-283) Peptide streptavidin_beads Streptavidin Beads biotin_peptide->streptavidin_beads Binding cell_lysate Cell Lysate (containing c-Src) streptavidin_beads->cell_lysate Incubation wash Wash Beads cell_lysate->wash Pull-down elution Elute Proteins wash->elution western_blot Western Blot (anti-c-Src) elution->western_blot c_src c-Src western_blot->c_src Identifies

References

storage and handling instructions for (+)-Biotin-ONP powder

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (+)-Biotin-ONP Powder

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound (4-Nitrophenyl (+)-biotinate) is an amine-reactive biotinylation reagent used to label proteins, peptides, and other molecules containing primary amino groups.[1][2] The 4-nitrophenyl (ONP) ester provides a pre-activated form of biotin (B1667282) that readily reacts with nucleophiles like the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group to form stable amide bonds.[3][4] This process, known as biotinylation, is a cornerstone technique for labeling and subsequent detection or purification, leveraging the high-affinity interaction between biotin and streptavidin (K D ≈ 10⁻¹⁵ M).[5][6] Compared to other activated esters like N-hydroxysuccinimide (NHS) esters, Biotin-ONP has been noted for its higher solubility in common organic solvents like DMF and NMP and faster reaction kinetics in certain applications such as solid-phase peptide synthesis.

Product Information and Properties

This compound is a combustible solid powder.[1] Key physical and chemical properties are summarized below.

PropertyValueReference
Synonyms 4-Nitrophenyl (+)-biotinate, d-Biotin p-nitrophenyl ester, BNP
Molecular Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.40 g/mol
Appearance Powder[1]
Purity ≥97.0% (HPLC), ≥98% (TLC)[1]
Melting Point 163-165 °C[1]
Optical Activity [α]25/D +51°, c = 2 in DMF: AcOH (99:1)

Storage and Handling Instructions

Proper storage and handling are critical to maintain the reagent's activity. The ONP-ester is sensitive to moisture.[7]

ParameterRecommendationReference
Storage Temperature 15-25°C in a dry place.[1]
Handling Precautions Handle in a well-ventilated area. Avoid dust formation.[7][8]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, N95 respirator (US).
Moisture Equilibrate vial to room temperature before opening to prevent moisture condensation.[9]
Storage Class 11 - Combustible Solids[1]

Solubility and Reagent Preparation

This compound is not readily soluble in aqueous buffers and must first be dissolved in a suitable organic solvent.

SolventConcentrationReference
Methanol 25 mg/mL (clear, colorless to greenish-yellow solution)
Dimethylformamide (DMF) Higher solubility than Biotin-OSu. Recommended for use.
N-Methyl-2-pyrrolidone (NMP) Higher solubility than Biotin-OSu. Recommended for use.
Dimethyl sulfoxide (B87167) (DMSO) Commonly used for similar amine-reactive esters.[4][10]

Preparation of Stock Solution: For reproducible results, prepare a fresh stock solution of this compound immediately before use. The ester moiety readily hydrolyzes in the presence of water, especially at neutral to high pH.[9][10] Do not store reconstituted reagent.

  • Equilibrate the this compound vial to room temperature.

  • Add an appropriate volume of anhydrous DMF or DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).

  • Vortex briefly to ensure the powder is fully dissolved.

Application: Biotinylation of Proteins

This compound is used for the covalent attachment of biotin to proteins. The primary targets are accessible lysine (Lys) residues and the N-terminal amine. The reaction is pH-dependent, with efficiency increasing at slightly alkaline pH (7-9) where the primary amines are deprotonated and more nucleophilic.[4][10]

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

Protocol 1: General Protein Biotinylation in Solution

This protocol describes a general method for biotinylating a purified protein in solution. The molar ratio of Biotin-ONP to protein may need to be optimized to achieve the desired degree of labeling.

Materials:

  • This compound powder

  • Anhydrous DMF or DMSO

  • Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

  • Desalting column or dialysis cassette for removing excess biotin

Caption: General workflow for protein biotinylation using this compound.

Procedure:

  • Prepare Protein: Dissolve or buffer-exchange the protein into an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they will compete for reaction with the Biotin-ONP.[10]

  • Calculate Reagent Amount: Determine the amount of Biotin-ONP needed based on the desired molar excess. A 10- to 20-fold molar excess of biotin reagent over protein is a common starting point.

    • Moles of Protein = (Protein mass in g) / (Protein MW in g/mol )

    • Moles of Biotin-ONP = Moles of Protein × Molar Excess

    • Volume of Biotin-ONP Stock = (Moles of Biotin-ONP) / (Stock Concentration in mol/L)

  • Prepare Biotin-ONP Stock: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction: Add the calculated volume of the Biotin-ONP stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Incubation times and temperatures may require optimization.[10]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM (e.g., add Tris-HCl to 50 mM). Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess Biotin-ONP.

  • Purification: Remove excess, non-reacted Biotin-ONP and the quenching buffer by dialysis against PBS or by using a desalting column appropriately sized for the protein of interest.

  • Storage: Store the purified biotinylated protein under conditions appropriate for its stability, typically at 4°C for short-term or frozen at -20°C or -80°C for long-term storage.

Downstream Applications and Validation

The biotin label allows for high-affinity binding to avidin (B1170675) or streptavidin, enabling a wide range of applications.

G cluster_apps Example Applications BiotinylatedProtein Biotinylated Protein Streptavidin Streptavidin/Avidin (Immobilized or Conjugated) BiotinylatedProtein->Streptavidin High-Affinity Binding (KD ≈ 10⁻¹⁵ M) Pulldown Affinity Purification (Streptavidin Beads) Streptavidin->Pulldown Detection Detection (Streptavidin-HRP/AP/Fluorophore) Streptavidin->Detection Immobilization Surface Immobilization (Streptavidin-coated plates) Streptavidin->Immobilization

Caption: The Biotin-Streptavidin interaction enables diverse applications.

Validation Methods:

  • HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This colorimetric assay can be used to estimate the degree of biotin incorporation.[9]

  • Western Blot: The biotinylated protein can be detected on a western blot using a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by a chemiluminescent substrate.

  • Mass Spectrometry: Analysis can confirm the covalent modification of specific residues.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive reagent due to hydrolysis.Use fresh Biotin-ONP powder; prepare stock solution immediately before use in anhydrous solvent.
Presence of primary amines in the buffer.Ensure the protein buffer is free of amines (e.g., Tris, glycine, ammonium (B1175870) salts). Use PBS or HEPES.
Insufficient molar excess of reagent.Increase the molar ratio of Biotin-ONP to protein (e.g., to 50-fold or higher).
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF/DMSO in the reaction mixture low (typically <10% v/v).
Protein instability at reaction pH.Perform the reaction at a lower pH (e.g., 7.0-7.2), but this may require a longer incubation time.
Loss of Protein Activity Biotinylation of critical amine residues in the active site.Reduce the molar excess of Biotin-ONP to achieve a lower degree of labeling. Consider alternative biotinylation chemistries that target other functional groups.

References

Application Notes and Protocols: Quenching of (+)-Biotin-ONP Reactions with Tris Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest such as a protein, antibody, or nucleic acid, is a cornerstone technique in life sciences research.[1][2][3][4][5] The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin (B1170675) is leveraged for various applications, including immunoassays (ELISA, Western blotting), affinity purification, cell surface labeling, and drug delivery.[1][2][3] (+)-Biotin-ONP (Biotin-4-nitrophenyl ester) is a reagent used for biotinylating molecules containing primary amine groups.[6][7]

Following the biotinylation reaction, it is crucial to quench any unreacted this compound. This step is essential to prevent non-specific biotinylation of other molecules in subsequent steps of an experimental workflow, which could lead to false positives and inaccurate results. Tris (tris(hydroxymethyl)aminomethane) buffer is a widely used and effective quenching agent for this purpose.[8][9][10][11][12][13] The primary amine group of the Tris molecule reacts with the 4-nitrophenyl ester of the unreacted biotin, forming a stable amide bond and thus inactivating the biotinylation reagent.[11][12][14]

These application notes provide a detailed protocol for quenching the reaction of this compound with Tris buffer, along with relevant technical information for successful implementation in your research.

Mechanism of Quenching

The quenching of this compound by Tris buffer is a nucleophilic acyl substitution reaction. The primary amine of the Tris molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrophenyl ester of biotin. This results in the formation of a stable, inactive biotin-Tris conjugate and the release of 4-nitrophenol.

G cluster_reactants Reactants cluster_products Products BiotinONP This compound (Active Biotinylation Reagent) BiotinTris Biotin-Tris Conjugate (Inactive) BiotinONP->BiotinTris Reaction with primary amine of Tris pNP 4-Nitrophenol (Byproduct) BiotinONP->pNP Release of leaving group Tris Tris Buffer (Quenching Agent) Tris->BiotinTris

Caption: Quenching reaction of this compound with Tris buffer.

Experimental Protocols

Materials
  • Biotinylated sample (e.g., protein in a primary amine-free buffer like PBS or HEPES)

  • Tris buffer (e.g., 1 M, pH 7.4 to 8.5)

  • Method for removal of excess biotin and quenching agent (e.g., dialysis, desalting column)[8]

Protocol for Quenching Biotinylation Reaction

This protocol describes the general steps for quenching a biotinylation reaction using Tris buffer. The optimal conditions may need to be determined empirically for each specific application.

  • Perform Biotinylation: Carry out the biotinylation of your target molecule with this compound according to your established protocol. It is important to perform this reaction in a buffer free of primary amines (e.g., PBS, HEPES) to avoid competition with the target molecule.[8][14] The optimal pH for the biotinylation reaction is typically between 7 and 9.[8]

  • Prepare Quenching Solution: Prepare a working solution of Tris buffer. A final concentration of 20-50 mM Tris in the reaction mixture is commonly used for quenching.[8][9][15]

  • Quench the Reaction: Add the Tris buffer to the biotinylation reaction mixture. For example, add 1/10th of the reaction volume of a 500 mM Tris stock solution to achieve a final concentration of 50 mM.[8]

  • Incubate: Incubate the mixture for 15 to 30 minutes at room temperature to ensure complete quenching of the unreacted this compound.[13]

  • Remove Excess Reagents: After quenching, it is essential to remove the excess, unreacted biotinylation reagent and the biotin-Tris conjugate. This can be achieved through methods such as dialysis or gel filtration using a desalting column.[8]

G start Start biotinylation 1. Biotinylation Reaction (Target + this compound) start->biotinylation add_tris 2. Add Tris Buffer (e.g., 20-50 mM final concentration) biotinylation->add_tris incubate 3. Incubate (15-30 min at room temperature) add_tris->incubate purify 4. Purification (Dialysis or Desalting Column) incubate->purify end End (Purified Biotinylated Product) purify->end

Caption: Experimental workflow for quenching a biotinylation reaction.

Data Presentation

The following table summarizes typical conditions for quenching biotinylation reactions with Tris buffer, as compiled from various protocols.

ParameterRecommended Range/ValueNotesReference(s)
Quenching Agent Tris (tris(hydroxymethyl)aminomethane)Other primary amine-containing reagents like glycine (B1666218) or lysine (B10760008) can also be used.[8][9][15]
Final Concentration 20 - 100 mMA 10 to 20-fold molar excess over the biotinylation reagent is generally sufficient.[8][9][15]
pH 7.4 - 8.5The quenching reaction is efficient in this pH range.[8][9][11][12]
Incubation Time 15 - 30 minutesThis duration is typically adequate for complete quenching at room temperature.[13]
Incubation Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.[8]

Applications in Signaling Pathway Analysis

Biotinylation is a powerful tool for studying signaling pathways. For instance, cell surface biotinylation can be used to label and subsequently isolate proteins involved in signal reception and transduction. In such experiments, quenching the biotinylation reaction is critical before cell lysis to prevent the labeling of intracellular proteins.

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation DNA DNA TF->DNA Gene Expression Ligand Ligand Ligand->Receptor Binding

Caption: A generic signaling pathway illustrating potential targets for biotinylation studies.

Troubleshooting

ProblemPossible CauseSolution
High background/non-specific signal Incomplete quenching of the biotinylation reagent.Increase the concentration of Tris buffer or the incubation time. Ensure the pH of the quenching buffer is optimal.
Contamination of downstream reagents with primary amines.Use fresh, amine-free buffers and reagents in subsequent steps.
Low yield of biotinylated product The biotinylation reaction was prematurely quenched.Ensure the quenching agent is added only after the desired biotinylation incubation time.
The buffer used for biotinylation contained primary amines.Use a primary amine-free buffer such as PBS or HEPES for the biotinylation reaction.[8][14]

Conclusion

Quenching the reaction of this compound with Tris buffer is a critical step in any biotinylation workflow. It ensures the specificity of labeling and the reliability of downstream applications. The protocol provided in these application notes offers a robust starting point for researchers. By understanding the mechanism and following the outlined procedures, scientists can effectively utilize biotinylation for a wide range of applications in their research and development endeavors.

References

Detecting (+)-Biotin-ONP Labeling Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-4-nitrophenyl ester (Biotin-ONP) is a widely utilized reagent for the biotinylation of proteins and other biomolecules. This process involves the covalent attachment of a biotin (B1667282) molecule to primary amine groups, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide. The efficiency of this labeling reaction is a critical parameter, as it directly impacts the performance of downstream applications such as immunoassays, affinity chromatography, and protein localization studies. Under-biotinylation can lead to weak signal or inefficient capture, while over-biotinylation may compromise the biological activity of the molecule. Therefore, accurate and reliable methods for determining the degree of biotinylation are essential for ensuring experimental consistency and success.

This document provides detailed protocols for two common methods to determine the labeling efficiency of (+)-Biotin-ONP: a direct spectrophotometric assay based on the release of the p-nitrophenol (ONP) leaving group, and an indirect colorimetric assay, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, performed after purification of the biotinylated molecule.

Method 1: Direct Monitoring via p-Nitrophenol (ONP) Release Assay

The reaction of this compound with a primary amine results in the formation of a stable amide bond and the stoichiometric release of p-nitrophenol (ONP). This byproduct is a chromophore that absorbs light maximally at approximately 405 nm under alkaline conditions. By measuring the absorbance of the reaction mixture at this wavelength, the progress of the biotinylation reaction can be monitored in real-time or the final labeling efficiency can be determined. This method offers a direct and immediate assessment of the reaction without the need for purification.

Signaling Pathway and Experimental Workflow

onp_release_assay p-Nitrophenol Release Assay Workflow cluster_reaction Biotinylation Reaction cluster_measurement Spectrophotometric Measurement Protein Protein Reaction_Mixture Reaction Mixture (Protein + Biotin-ONP) Protein->Reaction_Mixture Biotin-ONP Biotin-ONP Biotin-ONP->Reaction_Mixture Biotinylated_Protein Biotinylated Protein Reaction_Mixture->Biotinylated_Protein ONP p-Nitrophenol (ONP) Reaction_Mixture->ONP Spectrophotometer Measure Absorbance at 405 nm ONP->Spectrophotometer Chromophore Calculation Calculate Moles of Incorporated Biotin Spectrophotometer->Calculation Absorbance Value

Caption: Workflow for the direct p-Nitrophenol (ONP) release assay.

Experimental Protocol: p-Nitrophenol Release Assay

Materials:

  • This compound

  • Protein or molecule to be labeled in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0). Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for biotinylation.[1]

  • Anhydrous DMSO or DMF to dissolve this compound

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.5) to a known concentration (typically 1-5 mg/mL).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the desired volume of the protein solution.

    • Add the calculated amount of this compound stock solution to the protein solution to achieve the desired molar excess of biotin. A common starting point is a 20-fold molar excess of Biotin-ONP to protein.

    • The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Measure Absorbance:

    • Transfer an aliquot of the reaction mixture to a quartz cuvette or a well of a UV-transparent 96-well plate.

    • Measure the absorbance at 405 nm. Use the reaction buffer containing the same concentration of DMSO or DMF as a blank.

  • Calculations:

    • Calculate the concentration of released p-nitrophenol using the Beer-Lambert law: A = εbc

      • A is the absorbance at 405 nm.

      • ε (molar extinction coefficient) of p-nitrophenol at pH > 7.5 is approximately 18,000 M⁻¹cm⁻¹.[2][3][4]

      • b is the path length of the cuvette or the well in cm.

      • c is the concentration of p-nitrophenol in M.

    • The concentration of released ONP is equivalent to the concentration of biotin incorporated into the protein.

    • Calculate the degree of biotinylation (moles of biotin per mole of protein):

      • Degree of Biotinylation = [Concentration of ONP (M)] / [Concentration of Protein (M)]

Method 2: Indirect Quantification using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used indirect method to determine the extent of biotinylation after the removal of free, unreacted biotin.[5][6][7] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin. HABA binds to avidin (B1170675), forming a colored complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm.[5][6][7] This change in absorbance is proportional to the amount of biotin present in the sample.

HABA Assay Principle and Workflow

haba_assay HABA Assay Principle Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex (Stable) Avidin_HABA->Avidin_Biotin + Biotinylated Protein Free_HABA Free HABA (Absorbance at 500 nm decreases) Avidin_HABA->Free_HABA Displacement Biotinylated_Protein Biotinylated Protein (Higher Affinity) Biotinylated_Protein->Avidin_Biotin

Caption: Principle of the HABA assay for biotin quantification.

Experimental Protocol: HABA Assay

Materials:

  • Purified biotinylated protein (free biotin removed by dialysis or desalting column)

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid)

  • Avidin

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • 1N NaOH

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate or cuvettes

Procedure:

  • Purify the Biotinylated Protein: It is crucial to remove all non-reacted biotin from the labeling reaction mixture. This can be achieved by dialysis against PBS or by using a desalting column.[5][6]

  • Prepare HABA Solution (10 mM): Dissolve 24.2 mg of HABA in 9.9 mL of deionized water and 0.1 mL of 1N NaOH.

  • Prepare Avidin Solution (1 mg/mL): Dissolve avidin in PBS to a final concentration of 1 mg/mL.

  • Prepare HABA/Avidin Working Solution: Mix 900 µL of Avidin solution with 100 µL of the 10 mM HABA solution.

  • Perform the Assay (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin working solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

    • Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

    • Incubate for 2 minutes at room temperature.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Perform the Assay (Microplate Format):

    • Pipette 180 µL of the HABA/Avidin working solution into a microplate well.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

    • Add 20 µL of the purified biotinylated protein sample to the well and mix.

    • Incubate for 2 minutes at room temperature.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).

  • Calculations:

    • Calculate the change in absorbance (ΔA₅₀₀):

      • For Cuvette: ΔA₅₀₀ = (0.9 x A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin Sample

      • For Microplate: ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

    • Calculate the concentration of biotin in the sample using the Beer-Lambert law:

      • Concentration of Biotin (M) = ΔA₅₀₀ / (ε_HABA x b)

        • ε_HABA (molar extinction coefficient of the Avidin-HABA complex at 500 nm) is 34,000 M⁻¹cm⁻¹.[8]

        • b is the path length (1 cm for a standard cuvette).

    • Calculate the degree of biotinylation:

      • Degree of Biotinylation = [Concentration of Biotin (M)] / [Concentration of Protein (M)]

Data Presentation

Table 1: Molar Extinction Coefficients for Quantitative Analysis

CompoundWavelength (nm)Molar Extinction Coefficient (ε)ConditionsReference
p-Nitrophenol (ONP)405~18,000 M⁻¹cm⁻¹Alkaline pH (>7.5)[2][3][4]
Avidin-HABA Complex50034,000 M⁻¹cm⁻¹pH ~7.2[8]

Table 2: Comparison of Detection Methods

Featurep-Nitrophenol (ONP) Release AssayHABA Assay
Principle Direct measurement of a reaction byproductIndirect measurement via displacement of a dye
Sample Preparation None (can be done on the reaction mixture)Purification of biotinylated protein is required
Time to Result Rapid (minutes to hours)Longer (requires purification step)
Assay Type Spectrophotometric (Absorbance at 405 nm)Colorimetric (Absorbance at 500 nm)
Key Reagents This compoundHABA, Avidin
Advantages Real-time monitoring possible, direct measurementWell-established, commercially available kits
Disadvantages Requires a leaving group that is a chromophoreIndirect, potential for interference, requires more sample handling

Troubleshooting

  • Low Labeling Efficiency (ONP Assay):

    • Inactive this compound: Ensure the reagent is fresh and has been stored properly (dry, protected from light).

    • Suboptimal pH: The optimal pH for the reaction of NHS esters (and ONP esters) with primary amines is between 7.2 and 8.5.[1][9]

    • Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete for the biotinylation reagent. Use an amine-free buffer such as PBS or HEPES.[1]

  • Inconsistent Results (HABA Assay):

    • Incomplete Removal of Free Biotin: Ensure thorough dialysis or desalting of the biotinylated protein. Any remaining free biotin will lead to an overestimation of the degree of labeling.[6]

    • Protein Precipitation: Some proteins may precipitate upon biotinylation. Centrifuge the sample before the assay to remove any aggregates.

    • Steric Hindrance: In highly biotinylated proteins, not all biotin molecules may be accessible to avidin, leading to an underestimation of the labeling ratio.[10]

Conclusion

The choice of method for determining this compound labeling efficiency depends on the specific experimental needs. The p-nitrophenol release assay offers a direct and rapid assessment of the biotinylation reaction, making it ideal for optimizing reaction conditions. The HABA assay, while indirect and requiring a purification step, is a robust and widely used method for quantifying the final degree of biotinylation on the purified product. By employing these methods, researchers can ensure the quality and consistency of their biotinylated reagents, leading to more reliable and reproducible downstream experimental results.

References

Troubleshooting & Optimization

how to avoid precipitation during protein biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid protein precipitation during biotinylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of protein precipitation during biotinylation?

Protein precipitation during biotinylation can be triggered by several factors:

  • Inappropriate Buffer Conditions: The pH of the reaction buffer is critical. Most biotinylation reagents that target primary amines (the most common type) are most effective at a slightly alkaline pH of 7.2-8.5.[1][2] If the buffer pH is close to the protein's isoelectric point (pI), the protein's net charge will be zero, reducing its solubility and increasing the risk of precipitation.[2] Additionally, buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the biotinylation reagent, reducing efficiency and potentially leading to side reactions.[1][3]

  • High Biotin (B1667282) Reagent Concentration: Using a large molar excess of the biotinylation reagent can lead to over-biotinylation. This excessive modification can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation. The hydrophobic nature of the biotin molecule itself can contribute to this issue.

  • High Protein Concentration: While higher protein concentrations can be more efficient for the biotinylation reaction, they also increase the likelihood of aggregation and precipitation, especially if the protein has a natural tendency to self-associate.

  • Organic Solvent from Biotin Stock: Many biotinylation reagents are dissolved in organic solvents like DMSO or DMF. Adding a large volume of this stock solution to the aqueous protein solution can cause the protein to precipitate.

  • Temperature: While reactions are often performed at room temperature, some proteins are less stable at this temperature and may benefit from a lower reaction temperature (e.g., 4°C) to minimize aggregation.

  • Inherent Protein Instability: Some proteins are inherently unstable and prone to aggregation under the experimental conditions required for biotinylation.

Q2: My protein precipitated after adding the biotinylation reagent. What should I do?

If you observe precipitation immediately after adding the biotinylation reagent, consider the following troubleshooting steps:

  • Review your reaction conditions: Check the pH of your buffer and ensure it is within the optimal range for your reagent and protein.

  • Optimize the biotin-to-protein molar ratio: Perform a titration experiment with varying molar excesses of the biotinylation reagent to find the lowest effective concentration that provides sufficient labeling without causing precipitation.

  • Adjust the protein concentration: Try performing the reaction at a lower protein concentration.

  • Control the solvent concentration: Keep the volume of the organic solvent from the biotin stock low, ideally less than 10% of the total reaction volume.

  • Lower the reaction temperature: Perform the incubation on ice or at 4°C to slow down the reaction and potentially reduce aggregation.

  • Add stabilizing agents: Consider including additives in your buffer that can help improve protein solubility.

Q3: What buffer should I use for biotinylation?

The ideal buffer for amine-reactive biotinylation should be free of primary amines. Recommended buffers include Phosphate Buffered Saline (PBS) or HEPES-NaCl. The optimal pH range is typically between 7 and 9, with pH 7.2-8.5 being most efficient for reactions with primary amines. Avoid buffers like Tris and glycine as they contain primary amines that will compete with your protein for the biotinylation reagent.

Q4: How can I remove excess, unreacted biotin after the reaction?

It is crucial to remove unreacted biotin to prevent interference in downstream applications. Common methods include:

  • Gel Filtration/Desalting Columns: This is a fast and effective method to separate the larger biotinylated protein from the smaller, unreacted biotin molecules.

  • Dialysis: This method is also effective but more time-consuming.

  • Centrifugal Filters: These devices can be used to concentrate the protein and remove small molecules, but some protein loss may occur.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting protein precipitation during biotinylation.

Diagram: Troubleshooting Workflow for Protein Precipitation

G start Protein Precipitation Observed check_buffer Check Buffer Conditions (pH, Primary Amines) start->check_buffer optimize_biotin Optimize Biotin:Protein Molar Ratio check_buffer->optimize_biotin Buffer OK fail Precipitation Persists check_buffer->fail Buffer Incorrect adjust_protein_conc Adjust Protein Concentration optimize_biotin->adjust_protein_conc Ratio Optimized optimize_biotin->fail Ratio Too High control_solvent Control Organic Solvent Volume adjust_protein_conc->control_solvent Concentration Adjusted adjust_protein_conc->fail Concentration Too High lower_temp Lower Reaction Temperature control_solvent->lower_temp Solvent Controlled control_solvent->fail Solvent Too High additives Consider Solubility- Enhancing Additives lower_temp->additives Temperature Lowered lower_temp->fail Still Precipitates success Precipitation Avoided additives->success Additives Effective additives->fail Additives Ineffective reassess Re-evaluate Protein Stability & Purification fail->reassess G start Start: Purified Protein buffer_exchange Buffer Exchange (Amine-free Buffer) start->buffer_exchange biotinylation Biotinylation Reaction (Add Biotin Reagent) buffer_exchange->biotinylation quench Quench Reaction (Add Tris or Glycine) biotinylation->quench cleanup Removal of Excess Biotin (Desalting/Dialysis) quench->cleanup end End: Biotinylated Protein cleanup->end

References

Technical Support Center: Optimizing (+)-Biotin-ONP Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the reaction time and achieving complete labeling of proteins and peptides using (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing low or no biotin (B1667282) labeling of my protein. What are the potential causes and how can I troubleshoot this?

A1: Low or no labeling is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal pH: The reaction of this compound with primary amines (N-terminus and lysine (B10760008) side chains) is highly pH-dependent. The optimal pH range is typically 7.0-9.0.[1] Below pH 7.0, the amine groups are protonated and less nucleophilic, reducing the reaction rate.[1] Above pH 9.0, hydrolysis of the p-nitrophenyl ester can compete with the aminolysis reaction, also leading to lower efficiency.[1]

    • Recommendation: Ensure your protein solution is in a suitable buffer within the pH 7.0-9.0 range. A buffer exchange step prior to labeling may be necessary.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the this compound, significantly reducing the labeling efficiency.

    • Recommendation: Use amine-free buffers like PBS (Phosphate Buffered Saline), HEPES, or bicarbonate buffer. If your protein is in a Tris or glycine buffer, perform a buffer exchange via dialysis or a desalting column before proceeding with the labeling reaction.

  • Insufficient Molar Excess of this compound: For complete labeling, a molar excess of the biotinylating reagent is required. The optimal ratio can vary depending on the protein and its concentration.

    • Recommendation: Start with a 10- to 40-fold molar excess of this compound to your protein.[1] If labeling is still incomplete, you can increase the molar excess. However, be aware that a very large excess can lead to protein precipitation or modification of non-primary amine residues.

  • Short Reaction Time or Low Temperature: The labeling reaction may not have proceeded to completion.

    • Recommendation: Increase the incubation time. A typical starting point is 2 hours at room temperature (18-25°C).[1] For proteins that are sensitive to temperature, the reaction can be performed at 4°C, but will require a longer incubation time (e.g., overnight).

  • Degraded this compound Reagent: this compound is sensitive to moisture and can hydrolyze over time if not stored properly.

    • Recommendation: Store the reagent at the recommended temperature (typically 0-8°C) with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.

Q2: My protein precipitates during the labeling reaction. How can I prevent this?

A2: Protein precipitation during biotinylation can be caused by several factors:

  • High Molar Excess of this compound: Excessive modification of the protein's surface amines can alter its solubility and lead to aggregation.

    • Recommendation: Reduce the molar excess of the this compound reagent. Titrate the molar ratio to find the optimal balance between labeling efficiency and protein solubility.

  • Solvent Concentration: The organic solvent (e.g., DMSO or DMF) used to dissolve the this compound can cause protein precipitation if the final concentration in the reaction mixture is too high.

    • Recommendation: Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.

  • pH at or near the Protein's Isoelectric Point (pI): If the reaction buffer pH is close to the pI of your protein, its solubility will be at its minimum.

    • Recommendation: Adjust the buffer pH to be at least one pH unit away from the protein's pI.

Q3: I am seeing inconsistent labeling results between different batches of my protein. What could be the cause?

A3: Batch-to-batch inconsistency is often due to subtle variations in the experimental conditions or the protein preparation itself.

  • Inaccurate Protein Concentration: An incorrect estimation of the protein concentration will lead to a miscalculation of the required molar excess of this compound.

    • Recommendation: Accurately determine the protein concentration for each batch before starting the labeling reaction.

  • Variations in Buffer Composition: Small differences in the pH or the presence of trace contaminants in the buffer can affect the reaction efficiency.

    • Recommendation: Prepare fresh buffer for each labeling experiment and ensure the pH is consistent.

  • Purity of the Protein: The presence of other proteins or small molecules with primary amines in less pure protein preparations will consume the biotinylating reagent.

    • Recommendation: Ensure consistent purity of your protein batches.

Q4: How can I determine if my labeling reaction was successful and what is the degree of biotinylation?

A4: There are several methods to assess the success of your biotinylation reaction:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a common colorimetric method to quantify the degree of biotinylation. The HABA-avidin complex has a characteristic absorbance at 500 nm. Biotin will displace HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

  • Streptavidin Gel Shift Assay: Biotinylated proteins will bind to streptavidin. When analyzed by SDS-PAGE, the biotinylated protein-streptavidin complex will migrate slower than the unlabeled protein, resulting in a "gel shift". This provides a qualitative confirmation of biotinylation.

  • Western Blot: After running the labeled protein on an SDS-PAGE gel and transferring it to a membrane, the biotinylated protein can be detected using a streptavidin-conjugated enzyme (like HRP or AP) followed by a chemiluminescent or colorimetric substrate.

  • Mass Spectrometry: For a precise determination of the number and location of biotin modifications, mass spectrometry can be employed.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the key parameters that influence the this compound labeling reaction. These are generalized recommendations and optimal conditions may vary for different proteins.

ParameterRecommended RangeEffect of Increasing the ParameterPotential Issues
pH 7.0 - 9.0Increased reaction rate up to ~pH 9.0Above pH 9.0, hydrolysis of Biotin-ONP increases.
Molar Excess of Biotin-ONP 10:1 to 40:1Higher degree of labelingProtein precipitation, loss of biological activity.
Reaction Time 2 - 8 hours (RT)Higher degree of labelingPotential for protein degradation with very long incubation times.
Temperature 4°C to 25°CIncreased reaction rateHigher temperatures may denature sensitive proteins.
Protein Concentration 1 - 10 mg/mLIncreased reaction rateLow concentrations may require longer reaction times or higher molar excess.

Experimental Protocols

Protocol 1: Generalized Protein Labeling with this compound

This protocol provides a starting point for the biotinylation of a protein in solution. Optimization of the molar excess of Biotin-ONP and incubation time is recommended for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

  • Biotinylation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purify the Biotinylated Protein:

    • Remove the excess, unreacted biotin and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay

This protocol describes how to quantify the number of biotin molecules incorporated per protein molecule.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample

  • Unlabeled protein (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare a Biotin Standard Curve:

    • Prepare a series of known concentrations of free biotin.

    • For each standard, mix the biotin solution with the HABA/Avidin solution according to the manufacturer's instructions.

    • Measure the absorbance at 500 nm.

    • Plot the change in absorbance against the biotin concentration to generate a standard curve.

  • Measure the Biotin Content of the Labeled Protein:

    • Add a known concentration of your biotinylated protein to the HABA/Avidin solution.

    • Measure the absorbance at 500 nm.

  • Calculate the Degree of Biotinylation:

    • Using the standard curve, determine the concentration of biotin in your labeled protein sample.

    • Calculate the molar ratio of biotin to protein to determine the average number of biotin molecules per protein molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) reaction Incubate (2h at Room Temperature) prep_protein->reaction prep_biotin Prepare this compound (10 mg/mL in DMSO/DMF) prep_biotin->reaction quench Quench Reaction (Tris Buffer) reaction->quench purify Purify (Desalting Column/Dialysis) quench->purify analyze Analyze Degree of Labeling (HABA Assay, Gel Shift, etc.) purify->analyze

Caption: Experimental workflow for protein biotinylation using this compound.

troubleshooting_guide cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solution start Low or No Labeling Detected check_ph Is pH between 7.0-9.0? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes buffer_exchange Perform Buffer Exchange check_ph->buffer_exchange No check_reagent Is Biotin-ONP fresh? check_buffer->check_reagent Yes check_buffer->buffer_exchange No increase_ratio Increase Molar Excess of Biotin-ONP check_reagent->increase_ratio Yes use_new_reagent Use Fresh Biotin-ONP check_reagent->use_new_reagent No increase_time Increase Reaction Time / Temperature increase_ratio->increase_time solution Labeling Optimized increase_time->solution buffer_exchange->solution use_new_reagent->solution

Caption: Troubleshooting decision tree for low biotinylation efficiency.

References

Technical Support Center: (+)-Biotin-ONP Peptide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) for peptide biotinylation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Biotinylation Efficiency Suboptimal pH: The reaction rate is highly dependent on the pH of the buffer. The primary amine of the peptide needs to be in a deprotonated state to react with the ONP ester.Optimize the reaction pH. For general biotinylation of primary amines (N-terminus and lysine (B10760008) side chains), a pH of 7.2-8.0 is recommended. For selective N-terminal biotinylation, a lower pH of 6.5 is preferable.[1][2] It is advisable to perform small-scale pilot experiments across a pH range (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal condition for your specific peptide.
Hydrolysis of this compound: The ONP ester is susceptible to hydrolysis, especially at higher pH values.Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions for extended periods.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the peptide for reaction with the biotinylating agent.Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), a phosphate (B84403) buffer, or a bicarbonate/carbonate buffer.
Insufficient Molar Excess of this compound: A low ratio of biotinylating agent to peptide can lead to incomplete labeling.Increase the molar excess of this compound. A 5-fold molar excess is a common starting point, but this may need to be optimized.[1]
Poor Selectivity (Labeling of Lysine Residues when N-terminal Labeling is Desired) Reaction pH is too High: The pKa of the ε-amino group of lysine is higher than that of the α-amino group of the N-terminus. At higher pH values, both will be deprotonated and reactive.Perform the reaction at a lower pH, such as 6.5.[1][2] At this pH, the N-terminal α-amino group is more readily deprotonated and available for reaction compared to the lysine ε-amino group.
Presence of Unexpected Side Products Reaction with other Nucleophilic Residues: Besides primary amines, other amino acid side chains can react with ONP esters under certain conditions. This includes O-acylation of serine and tyrosine, and modification of arginine.While less common than amine reactivity, these side reactions can occur. Optimizing the pH can help minimize these. If side reactions persist, consider using a different biotinylation reagent with higher specificity for primary amines.
Peptide Aggregation: Hydrophobic peptides may aggregate, reducing the accessibility of reactive sites.Add a small amount of an organic solvent like DMSO or DMF to the reaction mixture to improve peptide solubility.
Inconsistent Results Between Batches Variability in Reagent Quality or Handling: Inconsistent preparation of reagents or degradation of this compound can lead to variable results.Use high-quality reagents. Prepare fresh solutions of this compound for each experiment. Ensure consistent reaction times, temperatures, and purification methods across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with my peptide?

A1: The optimal pH depends on your desired outcome.

  • For general biotinylation of all primary amines (N-terminus and lysine residues): A pH range of 7.2-8.0 is generally recommended to ensure deprotonation of both the N-terminal α-amino group and the lysine ε-amino groups.

  • For selective biotinylation of the N-terminus: A lower pH of 6.5 is recommended. This takes advantage of the lower pKa of the N-terminal α-amino group, making it more reactive than the lysine ε-amino groups at this pH.

Q2: Why is my peptide not getting biotinylated even at the correct pH?

A2: Several factors could be at play:

  • Buffer Composition: Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine), as these will compete with your peptide. Use buffers like PBS, phosphate, or bicarbonate.

  • Reagent Stability: this compound can hydrolyze in aqueous solutions. Always prepare your biotinylation reagent solution fresh before each use.

  • Peptide Solubility: If your peptide is not fully dissolved, the reaction efficiency will be low. You can try adding a small amount of an organic co-solvent like DMSO or DMF.

Q3: How can I confirm that my peptide is biotinylated?

A3: You can use several methods to confirm biotinylation:

  • Mass Spectrometry (MS): This is the most definitive method to confirm the addition of the biotin (B1667282) moiety (mass shift) and to identify the site(s) of biotinylation.

  • High-Performance Liquid Chromatography (HPLC): Biotinylated peptides will have a different retention time compared to the unlabeled peptide.

  • Streptavidin-based Assays: Techniques like Western blotting or ELISA using streptavidin conjugated to an enzyme (e.g., HRP) can detect the presence of biotin on your peptide.

Q4: Can this compound react with other amino acids besides lysine and the N-terminus?

A4: Yes, under certain conditions, side reactions can occur with other nucleophilic amino acid side chains. These include the hydroxyl groups of serine and tyrosine (O-acylation) and the guanidinium (B1211019) group of arginine. These side reactions are generally less favorable than the reaction with primary amines. Optimizing the pH and reaction time can help minimize these unwanted modifications.

Experimental Protocols

Protocol for Selective N-Terminal Biotinylation of Peptides

This protocol is designed to favor the biotinylation of the N-terminal α-amino group over the ε-amino group of lysine residues.

Materials:

  • Peptide

  • This compound

  • Reaction Buffer: 50 mM Phosphate Buffer, pH 6.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.

  • Biotin-ONP Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.

  • Biotinylation Reaction: Add a 5-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically for your specific peptide.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by purifying the biotinylated peptide using reverse-phase HPLC or size-exclusion chromatography.

  • Verification: Confirm biotinylation using mass spectrometry.

Data Presentation

Table 1: Effect of pH on the Site of Peptide Biotinylation

pHPrimary Reactive Group(s)Expected Outcome
6.5N-terminal α-amino groupPreferential N-terminal biotinylation
7.0 - 7.5N-terminal α-amino group and Lysine ε-amino groupMixture of N-terminal and Lysine biotinylation
> 8.0N-terminal α-amino group and Lysine ε-amino groupIncreased rate of reaction at both sites, higher risk of side reactions and hydrolysis of Biotin-ONP

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide_in_Buffer Dissolve Peptide in Amine-Free Buffer (e.g., PBS, pH 6.5-8.0) Mix Mix Peptide and Biotin-ONP Solutions Peptide_in_Buffer->Mix BiotinONP_Solution Prepare Fresh This compound Solution BiotinONP_Solution->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify (HPLC, SEC) Quench->Purify Analyze Analyze (Mass Spectrometry) Purify->Analyze

Caption: Experimental workflow for peptide biotinylation.

pH_Effect cluster_low_ph Low pH (e.g., 6.5) cluster_high_ph High pH (e.g., > 8.0) Start Peptide with Primary Amines (N-terminus & Lysine) N_Terminus_Protonated N-terminus (pKa ~7.5-8.5) Partially Deprotonated Start->N_Terminus_Protonated Lysine_Protonated Lysine (pKa ~10.5) Mostly Protonated Start->Lysine_Protonated N_Terminus_Deprotonated N-terminus Deprotonated Start->N_Terminus_Deprotonated Lysine_Deprotonated Lysine Deprotonated Start->Lysine_Deprotonated Selective_Reaction Selective Reaction at N-terminus N_Terminus_Protonated->Selective_Reaction Lysine_Protonated->Selective_Reaction NonSelective_Reaction Non-Selective Reaction at N-terminus and Lysine N_Terminus_Deprotonated->NonSelective_Reaction Lysine_Deprotonated->NonSelective_Reaction

Caption: Effect of pH on the selectivity of biotinylation.

References

removing unreacted (+)-Biotin-ONP from a labeling reaction

Author: BenchChem Technical Support Team. Date: December 2025

<_ . . . . . . . . . . . . . . . . .

This guide provides in-depth technical support for researchers using (+)-Biotin-ONP for labeling reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as Biotin (B1667282) p-nitrophenyl ester) is a reagent used to attach a biotin label to proteins, peptides, or other biomolecules.[1][2] It is an "active ester" derivative of biotin.[3][4] The p-nitrophenyl (ONP) group is a good leaving group, which allows the biotin to efficiently react with primary amine groups (-NH₂) found on the N-terminus of proteins and on the side chain of lysine (B10760008) residues. This process, called biotinylation, is a crucial technique for preparing molecules for a wide range of applications, including immunoassays (like ELISA and Western blotting), affinity purification, and studies of molecular interactions.[1]

Q2: Why is it critical to remove unreacted this compound after the labeling reaction?

Removing excess, unreacted this compound is extremely important for the success of downstream applications.[5] Free biotin in the sample will compete with the biotinylated protein for binding sites on streptavidin or avidin-based detection systems.[6][7] This competition can lead to several problems:

  • High Background Signal: Unreacted biotin can bind to streptavidin-coated surfaces or conjugates, leading to false-positive signals and high background noise in assays like ELISA or Western blots.[6][8][9]

  • Reduced Assay Sensitivity: The presence of free biotin can saturate the binding sites of streptavidin, preventing the efficient capture or detection of your biotinylated target molecule.[6][7][10] This leads to weaker signals and potentially inaccurate quantification.[7]

  • Inaccurate Quantification: When trying to determine the degree of labeling, free biotin will interfere with quantification kits (like HABA assays), leading to an overestimation of the amount of biotin attached to your protein.[11]

Q3: What are the primary methods for removing unreacted biotinylation reagents?

The most common methods rely on the significant size difference between the small biotin reagent (Molecular Weight of this compound is 365.40 g/mol ) and the much larger target biomolecule (e.g., an antibody at ~150,000 g/mol ). The two main techniques are Size-Exclusion Chromatography (also known as gel filtration or desalting) and Dialysis.[11][12]

  • Size-Exclusion Chromatography (SEC) / Desalting: This method uses a porous resin to separate molecules by size.[13][14] Large molecules (like your biotinylated protein) cannot enter the pores and pass through the column quickly, while small molecules (like unreacted biotin) enter the pores and are retained longer.[13][14] This provides a rapid and efficient separation.[15][16]

  • Dialysis: This technique involves placing the sample in a specialized membrane bag with a specific molecular weight cutoff (MWCO) that is much smaller than the target protein.[17] The bag is placed in a large volume of buffer, and the small, unreacted biotin molecules diffuse out through the membrane's pores, while the large biotinylated protein is retained inside.[17][18]

Q4: How do I choose the best purification method for my experiment?

The choice between SEC and dialysis depends on factors like sample volume, required speed, and the potential for sample dilution.

FeatureSize-Exclusion Chromatography (SEC) / DesaltingDialysis
Principle Separation based on molecular size via a porous resin[13][14]Diffusion across a semi-permeable membrane based on MWCO[17]
Speed Fast (often under 15 minutes for spin columns)[6][15]Slow (typically requires several hours to overnight with multiple buffer changes)[5][17]
Protein Recovery Generally high, especially with optimized spin columns[6][19]High, but some sample loss can occur due to handling or non-specific binding to the membrane
Reagent Removal Highly effective for small molecules[6][16]Very effective, considered a thorough method[5][18]
Sample Dilution Can cause some sample dilution, though minimized with spin formats[15]Sample volume may increase slightly due to osmosis[17]
Best For Rapid cleanup, processing multiple samples, when speed is critical[15]Thorough removal, larger sample volumes, when time is not a limiting factor

Troubleshooting Guide

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// Edges Start -> CheckReagent; CheckReagent -> ChooseMethod [label="Yes"]; ChooseMethod -> SEC [label="Need Speed"]; ChooseMethod -> Dialysis [label="Need Thoroughness"]; SEC -> SEC_Protocol; Dialysis -> Dialysis_Protocol; SEC_Protocol -> Verify; Dialysis_Protocol -> Verify; LowRecovery -> CheckOverlabeling; CheckOverlabeling -> OptimizeRatio [label="Yes"]; } dot Caption: Troubleshooting logic for biotinylation purification issues.

Problem: High background or no signal in my downstream application (e.g., ELISA, Western Blot). [8][9]

  • Possible Cause: This is the most common symptom of incomplete removal of free biotin from the labeling reaction.[6][7] The excess biotin competes for binding sites on streptavidin, either increasing non-specific signal or preventing your labeled protein from binding effectively.[7][10]

  • Solution: Perform a rigorous purification step immediately after quenching the labeling reaction. Choose one of the detailed protocols below.

Problem: I am losing a significant amount of my protein during the purification step.

  • Possible Cause 1: Over-labeling. High ratios of biotin to protein can sometimes cause the protein to become less soluble and precipitate.[19] It can also lead to protein aggregation.

    • Solution: Reduce the molar excess of this compound used in the labeling reaction. A 20-fold molar excess is often a good starting point, but this may need to be optimized for your specific protein.[12]

  • Possible Cause 2: Non-specific binding. The protein may be sticking to the desalting column resin or dialysis membrane.

    • Solution: Consider adding a carrier protein like BSA (10 mg/mL) to your sample before purification to block non-specific binding sites.[19] Ensure your buffer has sufficient ionic strength (e.g., by including 150 mM NaCl) to minimize ionic interactions with the purification matrix.[16][20]

Experimental Protocols & Workflows

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// Edges Start -> React; React -> Quench; Quench -> Purify; Purify -> SEC [label="Fast"]; Purify -> Dialysis [label="Thorough"]; SEC -> End; Dialysis -> End; } dot Caption: General workflow for protein biotinylation and purification.

Protocol 1: Removal of Unreacted Biotin using Size-Exclusion Spin Columns

This method is ideal for rapid desalting and buffer exchange for small sample volumes.[15]

Materials:

  • Biotinylated protein sample

  • Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[6][19]

  • Collection tubes

  • Appropriate buffer for your purified protein (e.g., PBS)

  • Microcentrifuge

Methodology:

  • Prepare the Column: Twist off the column's bottom closure and loosen the cap. Place the column in a collection tube.

  • Equilibrate: Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

  • Add Equilibration Buffer: Place the column in a new collection tube. Add 300 µL of your desired protein buffer to the top of the resin bed. Centrifuge for 2 minutes at 1,500 x g. Repeat this step two more times, discarding the flow-through each time.

  • Load Sample: Place the column in a new, clean collection tube. Carefully apply your quenched biotinylation reaction sample to the center of the resin bed.

  • Elute Protein: Centrifuge the column for 2 minutes at 1,500 x g.

  • Collect Purified Protein: The collected flow-through contains your purified, biotinylated protein. The unreacted biotin remains in the column resin.[16] Discard the used column.

Protocol 2: Removal of Unreacted Biotin using Dialysis

This method is thorough and suitable for larger volumes where processing time is not a major constraint.[5]

Materials:

  • Biotinylated protein sample

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K MWCO for a >30 kDa protein)

  • Dialysis buffer (at least 1000x the volume of your sample)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Methodology:

  • Hydrate Membrane: Prepare the dialysis membrane or cassette according to the manufacturer's instructions. This usually involves rinsing or soaking it in dialysis buffer.[12]

  • Load Sample: Load your quenched biotinylation reaction sample into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.[17] Securely close the ends with clips or by tying knots.[17]

  • Perform Dialysis: Place the sealed cassette into a beaker containing a large volume of cold (4°C) dialysis buffer.[17] Place the beaker on a stir plate and add a stir bar to ensure the buffer is gently but constantly mixing.[17]

  • Change Buffer: Allow dialysis to proceed for at least 4 hours or overnight. For maximum efficiency, perform at least three to four buffer changes.[17][18] A recommended schedule is to dialyze for 4 hours, change the buffer, dialyze for another 4 hours, change the buffer again, and let it dialyze overnight.

  • Collect Sample: After the final dialysis period, carefully remove the cassette from the buffer, dry the outside, and recover your purified protein sample.[17]

References

Technical Support Center: Improving Peptide Solubility for Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving peptide solubility for successful biotinylation.

Troubleshooting Guide

Issue 1: Peptide is insoluble or poorly soluble in aqueous buffers.

Possible Cause & Solution

  • Peptide Characteristics: The amino acid composition of a peptide is a primary determinant of its solubility. Long peptides, or those with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine), often exhibit poor solubility in aqueous solutions.[1][2][3][4]

    • Recommendation: Before attempting to dissolve the entire sample, test the solubility of a small amount of the peptide.[1] Start with sterile, distilled water, especially for short peptides (fewer than five residues). If the peptide remains insoluble, consult the following table to select an appropriate solvent based on the peptide's overall charge.

Peptide Charge Recommended Initial Solvent Alternative Solvents/Additives
Positive (Basic) Sterile Water10-30% Acetic Acid in water. If still insoluble, a small amount of Trifluoroacetic Acid (TFA) (<50 µL) can be used, followed by dilution.
Negative (Acidic) Sterile Water10% Ammonium Bicarbonate or a small amount of 1-3% aqueous ammonia (B1221849) (<50 µL), followed by dilution. Caution: Avoid basic solutions if the peptide contains Cysteine (Cys) to prevent oxidation.
Neutral/Hydrophobic Small amount of organic solventInitially, try dissolving in a minimal amount of Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile. Then, slowly add this solution dropwise to the aqueous buffer with stirring. Note: For peptides containing Cys, Met, or Trp, use DMF instead of DMSO to avoid oxidation.
  • Sonication & Gentle Heating: To aid dissolution, sonication can be employed to break up peptide aggregates. Gentle warming of the solution may also improve solubility, but excessive heat should be avoided to prevent peptide degradation.

Issue 2: Low or no biotinylation efficiency despite the peptide being in solution.

Possible Cause & Solution

  • Incorrect Reaction pH: The optimal pH for the reaction of NHS esters (a common chemistry for biotinylation) with primary amines is between 7.0 and 8.5. If the pH is too low, the reaction rate will be significantly reduced. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester increases, which also lowers the labeling efficiency.

    • Recommendation: Ensure your reaction buffer is within the optimal pH range. Phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers are suitable choices. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the peptide for the biotinylation reagent.

  • Inactive Biotinylation Reagent: NHS ester-based biotinylation reagents are sensitive to moisture and can hydrolyze over time, rendering them inactive.

    • Recommendation: Store biotinylation reagents at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is best to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and not to store aqueous solutions of the reagent.

  • Insufficient Molar Excess of Biotin (B1667282) Reagent: For efficient labeling, a molar excess of the biotin reagent to the peptide is typically required.

    • Recommendation: A 10:1 to 20:1 molar ratio of biotin to peptide is a common starting point. For small peptides that are difficult to purify from excess biotin, a 3-5:1 peptide to biotin molar coupling ratio can be used to ensure the incorporation of a single biotin molecule per peptide.

Frequently Asked Questions (FAQs)

Q1: How can I predict the solubility of my peptide before starting my experiment?

A1: You can estimate the solubility of your peptide by calculating its overall charge at a neutral pH. Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. A higher net charge generally corresponds to better aqueous solubility. Peptides with a high proportion of hydrophobic residues are likely to be less soluble in water.

Q2: My peptide is still not soluble even after trying different solvents. What else can I do?

A2: If standard methods fail, you can consider using denaturing agents like 6M guanidine (B92328) hydrochloride or 8M urea (B33335) to solubilize aggregated peptides. However, be aware that these agents can interfere with many biological assays. Another strategy is to incorporate solubility-enhancing modifications, such as adding hydrophilic amino acids or PEGylation, during peptide synthesis.

Q3: How can I remove excess, unreacted biotin after the labeling reaction?

A3: Excess biotin can be removed using size-exclusion chromatography (e.g., desalting columns) or dialysis, provided there is a sufficient size difference between the biotinylated peptide and the free biotin. For small peptides where these methods are not feasible, optimizing the peptide-to-biotin ratio to drive the reaction to completion with minimal excess reagent is recommended.

Q4: Can the position of the biotin label affect my peptide's function?

A4: Yes, the location of the biotin tag can be critical. Randomly labeling lysine (B10760008) residues within a peptide sequence can potentially block binding sites or alter the peptide's biological activity. If a specific site is crucial for function, consider site-specific biotinylation strategies, such as labeling the N-terminus at a controlled, lower pH (around 6.5) to favor the α-amino group over the ε-amino groups of lysines.

Experimental Protocols & Workflows

General Protocol for Peptide Biotinylation
  • Peptide Dissolution: Dissolve the peptide in an appropriate solvent to a concentration of 1-10 mg/mL.

  • Reaction Buffer Preparation: Prepare a suitable reaction buffer, such as PBS, at pH 7.2-8.5.

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in an anhydrous organic solvent like DMSO or DMF.

  • Reaction Incubation: Add the desired molar excess of the biotin reagent to the peptide solution. Incubate the reaction at room temperature for 1-4 hours.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris.

  • Purification: Remove excess biotin using a desalting column or dialysis.

Biotinylation Workflow

Biotinylation_Workflow Peptide Lyophilized Peptide Dissolution Dissolve Peptide in appropriate solvent Peptide->Dissolution Reaction Incubate Peptide and Biotin Reagent (RT, 1-4h, pH 7.2-8.5) Dissolution->Reaction Biotin_Reagent Biotin-NHS Ester Prepare_Biotin Prepare Biotin Stock Solution (e.g., in DMSO) Biotin_Reagent->Prepare_Biotin Prepare_Biotin->Reaction Purification Purify Biotinylated Peptide (e.g., Desalting Column) Reaction->Purification Final_Product Biotinylated Peptide Purification->Final_Product

Caption: A generalized workflow for the biotinylation of peptides.

Troubleshooting Logic for Peptide Dissolution

Peptide_Solubility_Troubleshooting Start Start: Dissolve small amount of peptide Try_Water Try sterile water Start->Try_Water Is_Soluble1 Is it soluble? Try_Water->Is_Soluble1 Success Success: Dissolve entire sample Is_Soluble1->Success Yes Check_Charge Determine peptide's net charge Is_Soluble1->Check_Charge No Basic Basic (+): Use dilute acetic acid Check_Charge->Basic Acidic Acidic (-): Use dilute ammonium bicarbonate Check_Charge->Acidic Neutral Neutral/Hydrophobic: Use organic solvent (DMSO/DMF) Check_Charge->Neutral Is_Soluble2 Is it soluble? Basic->Is_Soluble2 Acidic->Is_Soluble2 Neutral->Is_Soluble2 Is_Soluble2->Success Yes Sonicate Try sonication and/or gentle warming Is_Soluble2->Sonicate No Is_Soluble3 Is it soluble? Sonicate->Is_Soluble3 Is_Soluble3->Success Yes Failure Consider resynthesis with solubility enhancers Is_Soluble3->Failure No

Caption: A decision tree for troubleshooting peptide solubility issues.

References

selecting the right spacer arm length for (+)-Biotin-ONP applications to reduce steric hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Biotin-ONP and other biotinylation reagents. The focus is on selecting the appropriate spacer arm length to minimize steric hindrance and ensure successful conjugation and detection.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotin-avidin binding, and why is it a concern?

A1: The binding pocket for biotin (B1667282) on avidin (B1170675) and streptavidin is located approximately 9 Å below the surface of the protein.[1] Steric hindrance occurs when bulky molecules or the proximity of the biotinylated molecule to other surface components physically obstructs the biotin from accessing this binding pocket.[1][2] This can lead to reduced binding efficiency and lower signal detection in assays.[2]

Q2: How does a spacer arm help to reduce steric hindrance?

A2: A spacer arm is a chemical chain that extends the biotin moiety away from the molecule to which it is attached. This increased distance helps to overcome steric hindrance by allowing the biotin to reach and bind to the buried binding site of avidin or streptavidin more effectively.[2] Longer spacer arms can significantly improve the interaction between biotin and avidin.

Q3: What is this compound, and how does it compare to other biotinylation reagents like NHS-biotin?

A3: this compound, or (+)-Biotin p-nitrophenyl ester, is a reagent used for biotinylating molecules by targeting primary amine groups (-NH2).[3][4] The p-nitrophenyl (ONP) ester is a good leaving group, facilitating the formation of a stable amide bond between biotin and the target molecule.[5] Compared to N-hydroxysuccinimide (NHS) esters of biotin, ONP esters can be more reactive and more soluble in organic solvents.[6]

Q4: How do I choose the right spacer arm length for my application?

A4: The optimal spacer arm length depends on the specific application and the molecules involved. A general guideline is to use a spacer arm of at least 6 carbon atoms in length to reduce steric hindrance.[7] For larger molecules or when high binding efficiency is critical, longer spacer arms are often beneficial.[2] It is recommended to test a few different spacer arm lengths to determine the optimal one for your specific experiment.

Troubleshooting Guide

Issue 1: Low or no signal in a biotin-based assay.

Possible Cause Solution
Insufficient biotinylation Increase the molar excess of the this compound reagent in the labeling reaction. Also, ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which can compete with the target molecule for biotinylation.[8]
Steric hindrance The spacer arm may be too short. Switch to a biotinylation reagent with a longer spacer arm to increase the distance between the biotin and the target molecule.[2]
Hydrolysis of this compound This compound is sensitive to moisture and can hydrolyze, rendering it inactive. Always use fresh, anhydrous solvents like DMSO or DMF to prepare the stock solution immediately before use.[9][10] Avoid storing the reagent in aqueous solutions.[11]
Incorrect buffer pH The reaction of p-nitrophenyl esters with primary amines is pH-dependent. The optimal pH range is typically between 7 and 9.[10] Lower pH can lead to protonation of the amines, reducing their reactivity, while higher pH can increase the rate of hydrolysis of the ester.[12]

Issue 2: High background or non-specific binding.

Possible Cause Solution
Excess unbound biotin Ensure that all non-reacted biotin is removed after the labeling reaction. This can be achieved through dialysis or gel filtration.[13]
Non-specific binding of avidin/streptavidin conjugates Use a suitable blocking buffer, such as bovine serum albumin (BSA), to block non-specific binding sites on the solid phase. Avoid using milk-based blockers as they can contain endogenous biotin.
Cross-reactivity of the biotinylation reagent While ONP esters primarily react with primary amines, side reactions with other nucleophilic groups on amino acid side chains can occur.[5] Consider using a different biotinylation chemistry that targets a different functional group if non-specific labeling is suspected.

Issue 3: Precipitation of the protein during biotinylation.

| Possible Cause | Solution | | Low solubility of the biotinylated protein | Biotinylation can sometimes decrease the solubility of a protein.[14] Using a biotinylation reagent with a polyethylene (B3416737) glycol (PEG) spacer arm can help to increase the solubility of the final conjugate.[15] | | Inappropriate solvent concentration | When using a water-insoluble reagent like this compound, it must first be dissolved in an organic solvent. Ensure that the final concentration of the organic solvent in the reaction mixture is not high enough to cause protein precipitation. |

Data Summary

The choice of spacer arm length can significantly impact the binding of biotin to streptavidin. The following table summarizes the lengths of various common spacer arms and the relative binding efficiency observed in an ELISA-based experiment.

Biotinylation ReagentSpacer Arm Length (nm)[16]Relative HRP-Streptavidin Binding (Absorbance at 490 nm)[16]
PFP-biotin0.96~0.5
NHS-biotin1.35~0.8
Sulfo-NHS-LC-biotin2.24~1.2
NHS-LC-LC-biotin3.05~1.5

Data is based on a study by Muratsugu & Nishida (2019) and has been normalized for comparative purposes.

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation with this compound

This protocol is a general guideline for the biotinylation of proteins with this compound. Optimal conditions may vary depending on the specific protein and application.

Materials:

  • Protein to be biotinylated (in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[13]

  • Biotinylation Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the this compound stock solution. A 20-fold molar excess is a common starting point.[10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[17] This will react with any excess this compound.

  • Remove Excess Biotin: Remove the unreacted biotin and byproducts by dialysis against PBS or by using a desalting column.[13]

  • Determine Biotin Incorporation (Optional): The degree of biotinylation can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10]

Protocol 2: ELISA to Evaluate Biotinylation Efficiency

This ELISA-based protocol can be used to compare the binding of a biotinylated protein to streptavidin, which is indicative of the biotinylation efficiency.

Materials:

  • Streptavidin-coated microplate

  • Biotinylated protein samples (from Protocol 1)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated antibody specific to the biotinylated protein

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Prepare Protein Dilutions: Prepare a serial dilution of your biotinylated protein samples in PBS.

  • Coat Plate: Add 100 µL of each protein dilution to the wells of a streptavidin-coated microplate. Incubate for 1-2 hours at room temperature.

  • Block: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate five times with wash buffer.

  • Develop: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stop Reaction: Add 100 µL of stop solution to each well. The color will change to yellow.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of biotinylated protein bound to the streptavidin.

Visualizations

Steric_Hindrance cluster_0 Scenario 1: Short Spacer Arm (Steric Hindrance) cluster_1 Scenario 2: Long Spacer Arm (Reduced Hindrance) Protein1 Target Protein Biotin1 Biotin Protein1->Biotin1 BindingSite1 Biotin1->BindingSite1 Hindered Access Streptavidin1 Streptavidin Protein2 Target Protein Spacer2 Spacer Arm Protein2->Spacer2 Biotin2 Biotin Spacer2->Biotin2 BindingSite2 Biotin2->BindingSite2 Successful Binding Streptavidin2 Streptavidin

Caption: Effect of spacer arm length on biotin-streptavidin binding.

Biotinylation_Workflow start Start: Prepare Protein in Amine-Free Buffer prep_reagent Prepare this compound Stock Solution in DMSO/DMF start->prep_reagent reaction Biotinylation Reaction: Add Biotin-ONP to Protein start->reaction prep_reagent->reaction incubation Incubate (1-2h RT or O/N 4°C) reaction->incubation quench Quench Reaction with Tris or Glycine incubation->quench purify Purify Biotinylated Protein (Dialysis/Desalting) quench->purify analysis Analysis: - HABA Assay (Optional) - Binding Assay (ELISA) purify->analysis end End: Store Biotinylated Protein purify->end analysis->end

References

common mistakes to avoid when using (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Biotin (B1667282) p-nitrophenyl ester, is a reagent used for biotinylation, which is the process of covalently attaching a biotin label to a molecule of interest.[1] Its primary applications include the biotinylation of peptides and proteins, particularly in solid-phase peptide synthesis and for use in various biochemical and microbiological assays.[2][3] The biotin label allows for highly sensitive detection due to its strong affinity for streptavidin and avidin.[2]

Q2: What are the advantages of using this compound compared to other biotinylation reagents like NHS-biotin?

This compound offers distinct advantages, particularly in solid-phase peptide synthesis. It exhibits better solubility in common organic solvents like DMF and NMP compared to Biotin-OSu (N-hydroxysuccinimide ester of biotin). Furthermore, it demonstrates a faster reaction rate with amines, allowing for more efficient coupling.

Q3: What is the optimal pH for reacting this compound with my target molecule?

The optimal pH for the reaction of p-nitrophenyl esters with primary amines is generally in the slightly alkaline range, typically between pH 7.2 and 8.5. The rate of the biotinylation reaction increases with higher pH. However, it is important to note that the rate of hydrolysis of the ester also increases at higher pH, which can lead to lower labeling efficiency. Therefore, maintaining a stable pH within this range is crucial for successful biotinylation.

Q4: Which solvents are recommended for dissolving and storing this compound?

This compound has good solubility in common organic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For long-term storage, it is recommended to store the solid reagent at 15-25°C.

Q5: How can I quantify the amount of biotin incorporated into my protein or peptide after using this compound?

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method for quantifying biotin incorporation. This assay is based on the displacement of HABA from the avidin-HABA complex by the biotinylated sample, which leads to a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.

Troubleshooting Guides

Issue 1: Low or No Biotinylation Signal

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Inactive this compound Ensure the reagent has been stored correctly at 15-25°C. Hydrolysis can occur if exposed to moisture.
Suboptimal Reaction pH Verify that the reaction buffer is within the optimal pH range of 7.2-8.5. Lower pH will decrease the reaction rate, while much higher pH will increase hydrolysis of the reagent.
Presence of Primary Amines in Buffer Avoid using buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the this compound.
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to your target molecule. A 10 to 20-fold molar excess is a common starting point for antibody biotinylation. For small peptides, a 3-5 fold molar excess of peptide to biotin may be used to ensure single biotinylation.
Short Reaction Time Increase the incubation time to allow for complete reaction. For solid-phase peptide synthesis, a reaction time of 40 minutes is often sufficient with this compound, compared to 12 hours for Biotin-OSu.
Low Temperature While reactions are often performed at room temperature, slightly increasing the temperature may enhance the reaction rate. However, be cautious as higher temperatures can also accelerate hydrolysis.
Issue 2: High Background in Assays Using Biotinylated Molecules

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Excess Unreacted this compound Ensure complete removal of unreacted biotin after the labeling reaction through dialysis or size-exclusion chromatography.
Non-specific Binding of Biotinylated Molecule Optimize blocking steps in your assay (e.g., ELISA, Western blot). Increase the concentration or change the type of blocking agent.
Over-biotinylation of the Target Molecule Reduce the molar excess of this compound used in the labeling reaction. Excessive biotinylation can lead to aggregation and non-specific binding.
Contamination of Reagents Ensure all buffers and reagents are free of contaminants that could interfere with the assay.

Experimental Protocols

Protocol 1: Biotinylation of Peptides on Solid Phase using this compound

This protocol is adapted for manual solid-phase peptide synthesis.

Materials:

  • Peptide-resin

  • This compound

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc removal

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Fmoc Deprotection: Swell the peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc protecting group.

  • Washing: Wash the resin extensively with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Biotinylation Reaction:

    • Dissolve this compound in DMF or NMP to a desired concentration (e.g., 0.1 M).

    • Add a 2-5 fold molar excess of the this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for 40-60 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess this compound and the p-nitrophenol byproduct.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the biotinylated peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

This protocol provides a general procedure for determining the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein/peptide sample (with unreacted biotin removed)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Sample Preparation: Ensure your biotinylated protein/peptide sample is in PBS and that all free biotin has been removed by dialysis or desalting.

  • Blank Measurement:

    • In a cuvette, add 900 µL of HABA/Avidin solution and 100 µL of PBS.

    • Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

  • Sample Measurement:

    • In a separate cuvette, add 900 µL of HABA/Avidin solution.

    • Add 100 µL of your biotinylated sample. Mix well.

    • Measure the absorbance at 500 nm once the reading stabilizes (A₅₀₀ Sample).

  • Calculation:

    • Calculate the change in absorbance: ΔA₅₀₀ = (A₅₀₀ HABA/Avidin) - (A₅₀₀ Sample).

    • Calculate the concentration of biotin using the Beer-Lambert law: Biotin Concentration (M) = ΔA₅₀₀ / (ε × l) where ε (molar extinction coefficient of the HABA-avidin complex at 500 nm) is ~34,000 M⁻¹cm⁻¹ and l is the path length in cm.

    • Calculate the moles of biotin per mole of protein/peptide.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethylformamide (DMF)Good
N-Methyl-2-pyrrolidone (NMP)Good

Table 2: Comparison of Reaction Times for Biotinylation on Solid Phase

ReagentTypical Reaction TimeReference
This compound40 minutes
Biotin-OSu12 hours

Visualizations

experimental_workflow cluster_preparation Preparation cluster_biotinylation Biotinylation cluster_finalization Finalization start Start: Peptide on Solid Support deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 reaction Biotinylation Reaction (RT, 40-60 min) wash1->reaction biotin_reagent This compound in DMF/NMP biotin_reagent->reaction wash2 Wash (DMF, DCM) reaction->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification Precipitation & Purification (Ether, HPLC) cleavage->purification end End: Purified Biotinylated Peptide purification->end

Caption: Workflow for solid-phase peptide biotinylation using this compound.

troubleshooting_workflow start Low/No Biotinylation Signal check_reagent Is this compound active and stored correctly? start->check_reagent Start Here check_ph Is reaction pH optimal (7.2-8.5)? check_reagent->check_ph Yes solution_reagent Use fresh, properly stored reagent. check_reagent->solution_reagent No check_buffer Does buffer contain primary amines (e.g., Tris)? check_ph->check_buffer Yes solution_ph Adjust buffer to optimal pH range. check_ph->solution_ph No check_ratio Is molar ratio of This compound sufficient? check_buffer->check_ratio No solution_buffer Use amine-free buffer (e.g., PBS, HEPES). check_buffer->solution_buffer Yes check_time_temp Are reaction time and temperature adequate? check_ratio->check_time_temp Yes solution_ratio Increase molar excess of this compound. check_ratio->solution_ratio No solution_time_temp Increase incubation time or temperature. check_time_temp->solution_time_temp No

Caption: Troubleshooting logic for low or no biotinylation signal.

References

Technical Support Center: Solid-Phase Biotinylation with (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) for solid-phase biotinylation of proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is solid-phase biotinylation and what are its advantages?

Solid-phase biotinylation is a technique where the molecule to be labeled (e.g., an antibody or protein) is immobilized on a solid support, such as agarose (B213101) beads.[1][2] This is followed by the addition of the biotinylation reagent. Key advantages of this method include simplified removal of excess biotin (B1667282) and reaction byproducts, greater control over reaction conditions, and typically results in excellent recovery of the biotinylated molecule.[1][2]

Q2: How does this compound work?

This compound is a pre-activated form of biotin. The p-nitrophenyl (ONP) ester is a good leaving group that readily reacts with primary amine groups (such as the side chain of lysine (B10760008) residues or the N-terminus) on the target molecule to form a stable amide bond.[3][4]

Q3: Is this compound soluble in aqueous buffers?

This compound has good solubility in many common organic solvents like DMF and DMSO, and is more soluble than some other biotinylating agents like Biotin-OSu.[4][5] For reaction with proteins in aqueous buffers, it is typically dissolved in a small amount of an organic solvent before being added to the reaction mixture.

Q4: What is the optimal pH for reaction with this compound?

The reaction of p-nitrophenyl esters with primary amines is pH-dependent. The reaction rate increases with higher pH. However, the rate of hydrolysis of the ester also increases at higher pH, which can deactivate the reagent. Therefore, a careful balance must be struck, typically in the range of pH 7.2-8.5.

Q5: How should I store this compound?

This compound should be stored at -20°C in a desiccated environment to prevent hydrolysis from moisture. Before use, the container should be allowed to warm to room temperature before opening to avoid condensation.

Troubleshooting Guide

Issue 1: Low or No Biotinylation Detected

Q: My final product shows very low or no incorporation of biotin. What could be the cause?

A: Several factors could lead to low or no biotinylation. Here are the most common causes and their solutions:

  • Inactive this compound Reagent: The p-nitrophenyl ester is susceptible to hydrolysis. If the reagent has been improperly stored or repeatedly exposed to moisture, it may be inactive.

    • Solution: Always use fresh, properly stored this compound. Prepare solutions immediately before use and discard any unused portion of the solution.

  • Suboptimal Reaction Buffer: The presence of primary amines in your buffer will compete with your target molecule for the biotinylation reagent.

    • Solution: Avoid buffers containing primary amines, such as Tris or glycine. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffers.

  • Incorrect pH: If the pH of the reaction is too low, the primary amines on your target molecule will be protonated and less nucleophilic, leading to a slow or incomplete reaction.

    • Solution: Ensure the pH of your reaction buffer is between 7.2 and 8.5 for optimal reaction kinetics.

  • Insufficient Molar Excess of this compound: An insufficient amount of the biotinylating reagent will result in a low degree of labeling.

    • Solution: Increase the molar excess of this compound in the reaction. A common starting point is a 20-fold molar excess over the target molecule.

  • Presence of Contaminants in the Protein Sample: Substances like BSA, which is often used as a stabilizer, contain primary amines that will be biotinylated, reducing the efficiency of labeling your target molecule.[1]

    • Solution: Ensure your protein sample is purified and free of carrier proteins like BSA before initiating the biotinylation reaction.[1]

ParameterSuboptimal ConditionRecommended Condition
Reagent Activity Stored improperly, exposed to moistureStored at -20°C with desiccant, use fresh
Reaction Buffer Contains primary amines (e.g., Tris)PBS, HEPES, Bicarbonate
pH < 7.07.2 - 8.5
Molar Excess < 10-fold20-fold or higher (optimize for your molecule)
Sample Purity Contains carrier proteins (e.g., BSA)Purified protein/peptide

Troubleshooting Workflow for Low Biotinylation

low_biotinylation start Low/No Biotinylation check_reagent Check this compound Activity start->check_reagent check_buffer Verify Buffer Composition (No Primary Amines) check_reagent->check_buffer Reagent OK success Successful Biotinylation check_reagent->success Use Fresh Reagent check_ph Measure Reaction pH check_buffer->check_ph Buffer OK check_buffer->success Change Buffer check_excess Increase Molar Excess of this compound check_ph->check_excess pH OK check_ph->success Adjust pH to 7.2-8.5 check_purity Assess Sample Purity check_excess->check_purity Still Low check_excess->success Labeling Improved check_purity->success Sample Pure check_purity->success Purify Sample

Caption: Decision tree for troubleshooting low biotinylation efficiency.

Issue 2: High Background or Non-Specific Binding

Q: I'm observing high background signal in my downstream applications (e.g., Western blot, ELISA). What could be the cause?

A: High background is often due to insufficient removal of excess biotinylation reagent or aggregation of the biotinylated molecule.

  • Incomplete Removal of Excess this compound: Free, unreacted biotin in the sample can lead to high non-specific binding in assays involving avidin (B1170675) or streptavidin.

    • Solution: In solid-phase biotinylation, ensure thorough washing of the solid support after the reaction to remove all unreacted this compound and the p-nitrophenol byproduct. If biotinylation was performed in solution, use dialysis or a desalting column to remove excess reagent.

  • Protein Aggregation: Over-biotinylation can lead to protein precipitation and aggregation, which can cause non-specific binding.

    • Solution: Reduce the molar excess of this compound or decrease the reaction time to lower the degree of labeling.

IssuePotential CauseRecommended Solution
High Background Incomplete removal of excess reagentThoroughly wash the solid support post-reaction
Protein AggregationDecrease molar excess of this compound or reaction time
Issue 3: Inconsistent Results Between Batches

Q: I'm getting variable biotinylation efficiency from one experiment to the next. Why is this happening?

A: Inconsistency often points to variability in reaction setup or reagent handling.

  • Inconsistent Reagent Preparation: As this compound is sensitive to hydrolysis, variations in how the stock solution is prepared and handled can lead to different active concentrations.

    • Solution: Prepare fresh this compound solution for each experiment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Variations in Reaction Time or Temperature: Fluctuations in these parameters can affect the reaction rate.

    • Solution: Standardize the incubation time and temperature for all experiments.

  • Differences in Protein Purity or Concentration: Batch-to-batch variations in the purity or concentration of your target molecule will affect the outcome.

    • Solution: Accurately determine the concentration of your protein before each experiment and ensure consistent purity.

Experimental Protocol: Solid-Phase Biotinylation of an Antibody

This protocol provides a general workflow for the biotinylation of an IgG antibody immobilized on a nickel-chelated agarose support.

Materials:

  • Purified IgG antibody in a buffer free of primary amines (e.g., PBS, pH 7.4)

  • Nickel-chelated agarose slurry

  • This compound

  • Anhydrous DMF or DMSO

  • Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., PBS with 200 mM Imidazole, pH 7.4)

  • Spin columns

Workflow Diagram

workflow start Start: Purified Antibody immobilize 1. Immobilize Antibody on Ni-Chelated Agarose start->immobilize wash1 2. Wash to Remove Unbound Antibody immobilize->wash1 biotinylate 3. Add this compound Solution (in DMF/DMSO + Buffer) wash1->biotinylate incubate 4. Incubate at Room Temperature biotinylate->incubate wash2 5. Wash to Remove Excess This compound & Byproducts incubate->wash2 elute 6. Elute Biotinylated Antibody with Imidazole Buffer wash2->elute end End: Purified Biotinylated Antibody elute->end

Caption: General workflow for solid-phase antibody biotinylation.

Procedure:

  • Antibody Immobilization:

    • Add an appropriate amount of purified IgG to the nickel-chelated agarose in a spin column.

    • Incubate for 30-60 minutes at room temperature with gentle mixing to allow the antibody to bind to the support.

    • Centrifuge the column to remove the buffer.

  • Washing:

    • Wash the column with Wash Buffer to remove any unbound antibody. Repeat this step 2-3 times.

  • Biotinylation Reaction:

    • Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.

    • Dilute the this compound stock solution in Wash Buffer to achieve the desired final molar excess (e.g., 20-fold).

    • Add the biotinylation reaction mixture to the column containing the immobilized antibody.

  • Incubation:

    • Incubate the column for 30-60 minutes at room temperature with gentle mixing.

  • Post-Reaction Washing:

    • Centrifuge the column to remove the reaction solution.

    • Wash the column extensively with Wash Buffer (at least 3-4 times) to remove all traces of unreacted this compound and p-nitrophenol.

  • Elution:

    • Add Elution Buffer to the column to release the biotinylated antibody from the nickel-chelated support.

    • Incubate for 5-10 minutes, then centrifuge to collect the eluted, biotinylated antibody.

  • Storage:

    • Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

This guide provides a starting point for troubleshooting and performing solid-phase biotinylation with this compound. Optimal conditions may vary depending on the specific protein or peptide being labeled and should be determined empirically.

References

strategies to prevent over-biotinylation of antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antibody biotinylation. This resource provides detailed guidance to help you avoid common pitfalls, particularly the over-biotinylation of antibodies, ensuring reproducible and reliable results in your assays.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions researchers encounter when performing antibody biotinylation.

Q1: What is over-biotinylation and why is it a problem?

Over-biotinylation is the excessive labeling of an antibody with biotin (B1667282) molecules. While the goal is to attach biotin for detection, adding too many can lead to several issues:

  • Loss of Antibody Activity: The most common biotinylation reagents, like NHS-esters, target primary amines found on lysine (B10760008) residues and the N-terminus of the antibody.[1] If these lysine residues are critical to the antigen-binding site (paratope), their modification by biotin can reduce or completely abolish the antibody's ability to bind its target.[1][2][3]

  • Protein Aggregation: Excessive modification of surface charges can lead to antibody aggregation and precipitation, resulting in a loss of usable material.[4]

  • Increased Non-Specific Binding: Antibodies that are heavily biotinylated can become "sticky," leading to higher background signals in assays like ELISA, Western Blot, and Immunohistochemistry. This occurs because the over-labeled antibody may bind non-specifically to surfaces and other proteins.

Q2: How can I control the degree of biotinylation?

The primary strategy for controlling the extent of biotinylation is to carefully adjust the molar ratio of the biotinylation reagent to the antibody in the reaction mixture. By limiting the amount of biotin reagent, you control the number of available sites on the antibody that will be modified. Other factors that influence the reaction include pH, temperature, reaction time, and antibody concentration.

Q3: What is the optimal molar ratio of biotin to antibody?

There is no single "perfect" ratio, as the optimal value depends on the specific antibody, the biotinylation reagent used, and the final application. However, a general starting point for IgG antibodies (MW ~150 kDa) using NHS-ester chemistry is a molar ratio between 5:1 and 30:1 (biotin:antibody) . It is often necessary to perform a few trial conjugations at different ratios (e.g., 5:1, 10:1, 20:1) to empirically determine the best balance between labeling efficiency and preservation of antibody function for your specific assay.

Q4: How do I know if my biotinylation was successful and not excessive?

After the labeling reaction and removal of free, unreacted biotin, you must quantify the degree of labeling. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay . This colorimetric assay estimates the average number of biotin molecules conjugated to each antibody molecule. The HABA dye binds to avidin (B1170675), producing a color that can be measured at 500 nm. When the biotinylated antibody is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.

Q5: What kind of buffer should I use for the biotinylation reaction?

It is critical to use an amine-free buffer , as NHS-ester biotin reagents react with primary amines. Buffers containing Tris or glycine (B1666218) will compete with the antibody for the biotin reagent, significantly reducing labeling efficiency. Recommended buffers include Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 or carbonate/bicarbonate buffer at pH 8.0-8.5. The slightly alkaline pH (8.0-8.5) can improve the efficiency of the reaction with lysine residues. Also, ensure that the antibody solution is free from preservatives like sodium azide (B81097) and stabilizing proteins like BSA, which can interfere with the reaction.

Troubleshooting Guide

Use this guide to diagnose and solve common problems encountered during and after antibody biotinylation.

ProblemPossible CauseRecommended Solution
High Background Signal in Assay (ELISA, WB, IHC)1. Over-biotinylation: Excess biotin causes non-specific binding. 2. Antibody Aggregation: Labeled antibodies have clumped together. 3. Incomplete removal of free biotin: Unreacted biotin interferes with the assay.1. Reduce the biotin:antibody molar ratio in the reaction. Titrate to find the optimal ratio. 2. Purify the conjugate using size-exclusion chromatography. Consider using a biotin reagent with a PEG spacer (e.g., NHS-PEG4-Biotin) to improve solubility. 3. Ensure thorough purification post-reaction using dialysis or a desalting/gel filtration column.
Low or No Signal in Assay1. Biotinylation of Antigen-Binding Site: Modification of critical lysine residues has inactivated the antibody. 2. Under-biotinylation: Not enough biotin was incorporated for effective detection. 3. Interfering substances in buffer: Amines (Tris, glycine) or other proteins (BSA) in the antibody solution quenched the reaction.1. Decrease the biotin:antibody molar ratio. If the problem persists, consider alternative, site-specific labeling chemistries. 2. Increase the biotin:antibody molar ratio. Confirm the degree of labeling with a HABA assay. 3. Dialyze the antibody into an appropriate amine-free buffer (e.g., PBS, pH 7.4) before starting the biotinylation reaction.
Inconsistent Results Between Batches1. Inaccurate Antibody Concentration: Incorrect protein concentration leads to miscalculation of molar ratios. 2. Variability in Reaction Conditions: Minor changes in pH, time, or temperature affect labeling efficiency. 3. Reagent Instability: The biotinylation reagent may have hydrolyzed due to moisture.1. Accurately measure the antibody concentration (e.g., A280 nm) immediately before use. 2. Strictly standardize all protocol steps, including incubation times and temperatures. Prepare buffers carefully. 3. Dissolve the NHS-ester biotin reagent in anhydrous DMSO immediately before use and discard any unused solution.

Key Experimental Protocols

Protocol 1: Controlled Amine-Reactive (NHS-Ester) Biotinylation of an IgG Antibody

This protocol provides a standard method for biotinylating an IgG antibody using an NHS-ester biotin reagent.

1. Materials and Reagents:

  • Antibody (IgG) to be labeled, at a concentration of 1-3 mg/mL.

  • Amine-free buffer: 1X PBS, pH 7.4 or 0.1 M Sodium Bicarbonate, pH 8.3.

  • NHS-ester biotin reagent (e.g., EZ-Link™ NHS-LC-Biotin).

  • Anhydrous Dimethylsulfoxide (DMSO).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification.

2. Antibody Preparation:

  • Dialyze the antibody against 1L of amine-free PBS, pH 7.4, at 4°C with at least two buffer changes to remove any interfering substances like Tris or sodium azide.

  • Measure the final antibody concentration using absorbance at 280 nm.

3. Calculation of Molar Ratio:

  • Step A: Calculate moles of Antibody:

    • Moles Ab = (mg of Ab) / (MW of Ab in mg/μmol)

    • (Assuming IgG MW = 150,000 g/mol = 150 mg/μmol)

  • Step B: Calculate moles of Biotin Reagent:

    • Moles Biotin = Moles Ab × Desired Molar Ratio

    • (e.g., for a 20:1 ratio, Moles Biotin = Moles Ab × 20)

  • Step C: Calculate volume of Biotin Stock to add:

    • First, prepare a 10 mM stock of the biotin reagent in anhydrous DMSO.

    • Volume Biotin Stock (μL) = (Moles Biotin in μmol) × 100

4. Labeling Reaction:

  • Slowly add the calculated volume of the 10 mM biotin reagent stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction in the dark at room temperature for 30-60 minutes.

5. Quenching the Reaction:

  • To stop the reaction, add the quenching buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. An easy method is to add 1/10th the reaction volume of 1M Tris.

  • Incubate for an additional 15-30 minutes at room temperature.

6. Purification of Biotinylated Antibody:

  • Remove excess, non-reacted biotin by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Collect the protein fractions, which will elute first. Alternatively, dialyze the sample extensively against PBS.

  • Measure the final concentration of the biotinylated antibody.

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol allows you to determine the molar substitution ratio (moles of biotin per mole of antibody).

1. Principle: The HABA/Avidin complex has a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance. This change is used to calculate the biotin concentration.

2. Procedure:

  • Prepare a HABA/Avidin solution according to the manufacturer's instructions (kits are widely available).

  • Pipette 900 μL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm (this is your A₅₀₀ HABA/Avidin reading).

  • Add 100 μL of your purified biotinylated antibody sample to the cuvette and mix well.

  • Wait for the reading to stabilize (approx. 15-30 seconds) and measure the final absorbance at 500 nm (this is your A₅₀₀ HABA/Avidin/Biotin sample reading).

3. Calculation:

  • Step A: Calculate the concentration of biotin [C]:

    • ΔA₅₀₀ = (A₅₀₀ HABA/Avidin) - (A₅₀₀ HABA/Avidin/Biotin sample)

    • C (mol/L) = ΔA₅₀₀ / (ε × b)

    • Where ε (extinction coefficient) = 34,000 M⁻¹cm⁻¹ and b (path length) = 1 cm for a standard cuvette.

  • Step B: Calculate moles of biotin per mole of antibody:

    • Ratio = (Molarity of Biotin) / (Molarity of Antibody in the final cuvette)

Visualizations

Experimental and Logical Workflows

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_qc 3. Purification & QC prep_ab Prepare Antibody (Dialyze into Amine-Free Buffer) measure_conc Measure Ab Concentration (A280) prep_ab->measure_conc calculate Calculate Molar Ratio (e.g., 20:1) measure_conc->calculate prep_biotin Prepare Biotin Stock (10 mM in DMSO) react Add Biotin to Antibody (RT, 30-60 min) calculate->react quench Quench Reaction (Add Tris Buffer) react->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify haba Quantify Labeling (HABA Assay) purify->haba store Store Biotinylated Ab (4°C or -20°C) haba->store G start Start: High Background Signal cause1 Possible Cause: Over-Biotinylation? start->cause1 cause2 Possible Cause: Antibody Aggregation? cause1->cause2 No sol1 Solution: Reduce Biotin:Ab Molar Ratio and re-optimize. cause1->sol1 Yes cause3 Possible Cause: Free Biotin Present? cause2->cause3 No sol2 Solution: Purify via SEC. Use PEGylated Biotin. cause2->sol2 Yes sol3 Solution: Re-purify sample using dialysis or desalting column. cause3->sol3 Yes

References

Validation & Comparative

A Head-to-Head Comparison: (+)-Biotin-ONP vs. Biotin-OSu for Enhanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of biotinylation reagent is a critical step that can significantly impact reaction efficiency, yield, and downstream applications. This guide provides an in-depth comparison of two commonly used amine-reactive biotinylation reagents: (+)-Biotin-4-nitrophenyl ester ((+)-Biotin-ONP) and Biotin (B1667282) N-hydroxysuccinimide ester (Biotin-OSu), highlighting the distinct advantages of this compound in solid-phase peptide synthesis.

The covalent attachment of biotin to peptides is a cornerstone technique for a multitude of biochemical assays, including immunoassays, affinity purification, and protein interaction studies. The remarkable affinity between biotin and streptavidin provides a powerful tool for detection and isolation. While both this compound and Biotin-OSu are capable of acylating primary amines on a peptide, their performance characteristics differ, with experimental evidence pointing to the superiority of this compound in key areas.

Key Performance Advantages of this compound

Comparative studies have demonstrated that this compound offers significant advantages over Biotin-OSu, primarily in terms of solubility and reactivity.[1] These factors are particularly crucial in the context of solid-phase peptide synthesis (SPPS), where efficient and complete reactions are paramount for achieving high-purity products.

Superior Solubility: One of the most significant advantages of this compound is its enhanced solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF).[1] While Biotin-OSu can be sparingly soluble, this compound's improved solubility ensures a homogeneous reaction mixture, preventing issues with reagent precipitation and facilitating more consistent and reliable biotinylation.

Increased Reactivity: this compound exhibits a higher reactivity towards primary amines compared to Biotin-OSu.[1] This translates to faster reaction times and potentially higher biotinylation efficiency. The p-nitrophenyl ester is a better leaving group than N-hydroxysuccinimide, leading to a more rapid acylation of the target amine. Furthermore, the rate of biotinylation with this compound has been shown to be significantly faster than its rate of hydrolysis, which allows for efficient labeling even in aqueous environments.

Quantitative Data Summary

The following table summarizes the key performance metrics of this compound and Biotin-OSu based on available data. It is important to note that direct side-by-side quantitative comparisons in the literature are limited, and some values are based on general observations or data for similar NHS esters.

FeatureThis compoundBiotin-OSuSource(s)
Solubility in DMF More soluble than Biotin-OSu≤50 mg/mL
Solubility in DMSO Good solubility in many common solvents~20 mg/mL
Reaction Time (Amine Acylation) Faster than Biotin-OSuSlower, may require several hours for completion
Leaving Group p-NitrophenolN-HydroxysuccinimideN/A
Hydrolytic Stability of Active Ester Biotinylation reaction is >15 times faster than hydrolysisProne to hydrolysis, especially in aqueous buffers

Reaction Mechanism

The biotinylation of a primary amine on a peptide by this compound and Biotin-OSu proceeds via a nucleophilic acyl substitution reaction. The primary amine of the peptide attacks the carbonyl carbon of the biotin active ester, leading to the formation of a stable amide bond and the release of the respective leaving group.

G cluster_0 This compound Reaction cluster_1 Biotin-OSu Reaction Peptide-NH2_1 Peptide-NH₂ Biotinylated_Peptide_1 Biotinylated Peptide Peptide-NH2_1->Biotinylated_Peptide_1 + Biotin-ONP This compound Biotin-ONP->Biotinylated_Peptide_1 p-Nitrophenol p-Nitrophenol Peptide-NH2_2 Peptide-NH₂ Biotinylated_Peptide_2 Biotinylated Peptide Peptide-NH2_2->Biotinylated_Peptide_2 + Biotin-OSu Biotin-OSu Biotin-OSu->Biotinylated_Peptide_2 NHS N-Hydroxysuccinimide

Caption: Biotinylation reaction with this compound and Biotin-OSu.

Experimental Protocols

The following are generalized protocols for the biotinylation of peptides on solid support using this compound and Biotin-OSu. It is recommended to optimize the reaction conditions for each specific peptide.

Protocol 1: Solid-Phase Peptide Biotinylation with this compound

This protocol is adapted for the N-terminal biotinylation of a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • (+)-Biotin-4-nitrophenyl ester (this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc removal (if applicable)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Biotinylation Reaction:

    • Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagent and by-products.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the biotinylated peptide by reverse-phase HPLC.

Protocol 2: Solid-Phase Peptide Biotinylation with Biotin-OSu

This protocol is a standard method for biotinylating the N-terminus of a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Biotin N-hydroxysuccinimide ester (Biotin-OSu)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine solution (20% in DMF) for Fmoc removal (if applicable)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Biotinylation Reaction:

    • Prepare a solution of Biotin-OSu (3-5 equivalents) and DIEA (5-10 equivalents) in DMF.

    • Add the Biotin-OSu/DIEA solution to the resin.

    • Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation. The reaction progress can be monitored using a ninhydrin (B49086) test.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the biotinylated peptide by reverse-phase HPLC.

Experimental Workflow

The general workflow for solid-phase peptide biotinylation is a sequential process involving deprotection of the N-terminal amine, coupling with the biotinylation reagent, and finally, cleavage and purification of the biotinylated peptide.

G start Start: Resin-Bound Peptide (Fmoc-Protected N-Terminus) deprotection N-Terminal Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 biotinylation Biotinylation Reaction (this compound or Biotin-OSu) wash1->biotinylation wash2 Wash Resin (DMF, DCM) biotinylation->wash2 cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash2->cleavage purification Purification of Biotinylated Peptide (RP-HPLC) cleavage->purification end End: Purified Biotinylated Peptide purification->end

Caption: General workflow for solid-phase peptide biotinylation.

Conclusion

For researchers seeking to optimize their peptide biotinylation protocols, this compound presents a compelling alternative to the more traditional Biotin-OSu. Its superior solubility and reactivity can lead to more efficient and reliable synthesis of biotinylated peptides, particularly in the demanding context of solid-phase synthesis. While both reagents can successfully achieve biotinylation, the advantages offered by this compound in terms of reaction conditions and efficiency make it a highly recommended choice for modern peptide chemistry. As with any synthetic procedure, empirical optimization for each specific peptide sequence is advised to achieve the best possible results.

References

A Head-to-Head Comparison: Chemical vs. Enzymatic Biotinylation for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy.

Protein biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification and immunoassays to protein-protein interaction studies. The strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, provides a powerful and versatile tool for researchers.[1] The choice between chemical and enzymatic biotinylation methods is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective comparison of chemical biotinylation using (+)-Biotin-ONP (p-nitrophenyl ester) and enzymatic biotinylation, supported by experimental data and detailed protocols, to aid researchers in making an informed choice.

At a Glance: Key Differences and Performance Metrics

The primary distinction between chemical and enzymatic biotinylation lies in their specificity. Chemical methods, such as those using this compound, are generally non-specific, targeting primary amines on lysine (B10760008) residues and the N-terminus of a protein.[2] This can lead to random labeling at multiple sites. In contrast, enzymatic biotinylation, most commonly utilizing the E. coli biotin ligase BirA, offers site-specific labeling of a pre-determined recognition sequence.[1][3] This fundamental difference has significant implications for the homogeneity of the labeled product and the preservation of protein function.

FeatureChemical Biotinylation with this compoundEnzymatic Biotinylation (BirA/AviTag)
Specificity Non-specific, targets primary amines (Lys, N-terminus)Site-specific, targets a single lysine within a recognition sequence (e.g., AviTag)[1]
Homogeneity Heterogeneous product with variable biotinylation sites and stoichiometryHomogeneous product with a single, defined biotinylation site
Efficiency Can approach 100% labeling of protein molecules, but often with multiple biotins per proteinIn vitro: High (often >90%) In vivo: Moderate (typically 50-80%)
Stoichiometry Difficult to control, often results in multiple biotins per proteinPrecise 1:1 protein-to-biotin ratio
Protein Function Higher risk of disruption due to random modification of functional residuesMinimal impact on protein function due to specific, targeted labeling away from active sites
Requirements Purified proteinGenetically engineered protein with a recognition tag (e.g., AviTag)
Reaction Conditions Typically pH 7-9, room temperatureRequires ATP, Mg2+, and biotin; often at 30-37°C
Ease of Use Simpler setup, does not require molecular biology expertiseRequires cloning and protein expression of the tagged protein

In-Depth Analysis: Advantages and Disadvantages

Chemical Biotinylation with this compound

Advantages:

  • Simplicity and Accessibility: Chemical biotinylation is a straightforward chemical reaction that does not require genetic modification of the target protein.

  • Versatility: It can be applied to any protein with accessible primary amines, making it a versatile tool for labeling a wide range of proteins.

  • High Degree of Labeling: Under optimized conditions, it is possible to achieve a high percentage of labeled protein molecules.

Disadvantages:

  • Lack of Specificity: The random nature of the labeling can lead to the modification of lysine residues within active sites or protein-protein interaction interfaces, potentially compromising the protein's biological function.

  • Heterogeneity of the Product: The resulting product is often a heterogeneous mixture of proteins with varying numbers of biotin molecules attached at different locations. This can lead to variability in downstream applications.

  • Difficulty in Controlling Stoichiometry: Achieving a precise 1:1 ratio of biotin to protein is challenging.

Enzymatic Biotinylation

Advantages:

  • Site-Specificity: The BirA enzyme specifically recognizes and biotinylates a single lysine residue within a short peptide sequence, the AviTag. This ensures a uniform and precisely labeled protein population.

  • Homogeneous Product: Enzymatic biotinylation yields a homogeneous product with a defined 1:1 stoichiometry, leading to more reproducible and reliable experimental results.

  • Preservation of Protein Function: By strategically placing the AviTag away from functional domains, the impact on the protein's activity can be minimized.

  • High Efficiency: In vitro enzymatic biotinylation can be highly efficient, often resulting in over 90% of the target protein being biotinylated.

Disadvantages:

  • Requires Genetic Modification: The target protein must be genetically engineered to include the AviTag sequence, which requires expertise in molecular cloning and protein expression.

  • More Complex Workflow: The overall process, including cloning, expression, and purification of the tagged protein, is more complex and time-consuming than chemical biotinylation.

Experimental Protocols

Chemical Biotinylation using this compound

This protocol provides a general guideline for the chemical biotinylation of a protein using this compound, which targets primary amines.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (Biotin p-nitrophenyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis tubing for buffer exchange

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the protein for biotinylation.

  • Biotin-ONP Stock Solution: Immediately before use, prepare a stock solution of this compound in DMF or DMSO. The concentration will depend on the desired molar excess of the biotinylating reagent.

  • Biotinylation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess of biotin to protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Removal of Excess Biotin: Remove unreacted biotin and byproducts by dialysis against an appropriate buffer or by using a desalting column.

  • Quantification of Biotinylation (Optional): The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Enzymatic Biotinylation using BirA and AviTag

This protocol describes the in vitro biotinylation of a purified protein containing an AviTag sequence using the BirA enzyme.

Materials:

  • Purified AviTag-fused protein

  • BirA enzyme

  • 10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)

  • 10 mM ATP solution

  • 10 mM MgCl2 solution

  • 10 mM D-Biotin solution

  • Stop solution (e.g., EDTA)

  • Desalting column or size-exclusion chromatography system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Nuclease-free water to the final volume

    • 10X Reaction Buffer (to a final concentration of 1X)

    • 10 mM ATP (to a final concentration of 1 mM)

    • 10 mM MgCl2 (to a final concentration of 1 mM)

    • 10 mM D-Biotin (to a final concentration of 10 µM)

    • Purified AviTag-fused protein (e.g., to a final concentration of 10-50 µM)

    • BirA enzyme (typically at a 1:20 to 1:40 molar ratio of BirA to substrate protein)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours. For some proteins, overnight incubation at 4°C may be beneficial.

  • Stopping the Reaction (Optional): The reaction can be stopped by adding EDTA to chelate the Mg2+, which is required for BirA activity.

  • Removal of Excess Biotin and Enzyme: Purify the biotinylated protein from the reaction mixture to remove free biotin, ATP, and the BirA enzyme. This can be achieved using a desalting column for buffer exchange or size-exclusion chromatography for higher purity.

  • Verification of Biotinylation: The success of the biotinylation reaction can be confirmed by a gel-shift assay with streptavidin or by mass spectrometry.

Visualizing the Application: Workflows and Signaling Pathways

Experimental Workflow for Protein Biotinylation and Analysis

The following diagram illustrates a general experimental workflow for both chemical and enzymatic biotinylation, followed by downstream analysis.

G General Biotinylation Workflow cluster_0 Biotinylation Method cluster_1 Experimental Steps cluster_2 Downstream Analysis chem Chemical Biotinylation (this compound) protein_prep Protein Preparation chem->protein_prep enz Enzymatic Biotinylation (BirA/AviTag) enz->protein_prep biotinylation Biotinylation Reaction protein_prep->biotinylation purification Purification of Biotinylated Protein biotinylation->purification affinity_capture Affinity Capture (Streptavidin Beads) purification->affinity_capture elution Elution affinity_capture->elution analysis Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

Caption: A generalized workflow for protein biotinylation experiments.

EGFR Signaling Pathway and Proximity Labeling

Enzymatic biotinylation, particularly proximity labeling techniques like BioID and TurboID which are based on the BirA system, is a powerful tool for studying protein-protein interactions within signaling pathways. The epidermal growth factor receptor (EGFR) signaling pathway is a well-studied example where these methods have been applied to identify both stable and transient interactors upon ligand stimulation.

G EGFR Signaling Pathway Proximity Labeling cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF (Ligand) EGFR EGFR-BirA* EGF->EGFR Binding & Dimerization Grb2 Grb2 (Adaptor) EGFR->Grb2 Recruitment & Biotinylation Biotinylated_Proteins Biotinylated Proximity Proteins EGFR->Biotinylated_Proteins Proximity Labeling Biotin Biotin Biotin->EGFR Sos1 Sos1 (GEF) Grb2->Sos1 Ras Ras (GTPase) Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: EGFR pathway with proximity labeling by a BirA fusion.

Conclusion: Making the Right Choice

The decision between chemical and enzymatic biotinylation hinges on the specific requirements of the experiment. For applications where a high degree of labeling is desired and the precise location of the biotin tag is not critical, chemical biotinylation with this compound offers a simple and effective solution. However, for studies that demand a homogeneous product, controlled stoichiometry, and the preservation of protein function, such as in structural biology or quantitative interaction studies, the site-specific nature of enzymatic biotinylation is unparalleled. By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate biotinylation strategy to achieve their scientific goals.

References

A Head-to-Head Comparison of Biotinylation Reagents: (+)-Biotin-ONP and Its Alternatives for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to sensitive detection in immunoassays. The choice of biotinylation reagent is critical and can significantly impact the outcome of an experiment. This guide provides an objective comparison of (+)-Biotin-ONP with other popular amine-reactive biotinylation reagents, focusing on their performance characteristics and providing supporting experimental data and protocols to aid in reagent selection for your specific research needs.

Introduction to Amine-Reactive Biotinylation

Amine-reactive biotinylation reagents target primary amines (-NH2), which are abundantly available on the surface of most proteins, primarily at the ε-amino group of lysine (B10760008) residues and the N-terminus. The most common classes of amine-reactive reagents are N-hydroxysuccinimide (NHS) esters and p-nitrophenyl (ONP) esters. Both react with primary amines to form stable amide bonds.

Performance Comparison of this compound and Alternatives

This compound (Biotin p-nitrophenyl ester) offers distinct advantages in certain applications, particularly in solid-phase peptide synthesis, due to its enhanced solubility and reactivity compared to some NHS esters. However, other reagents, such as Sulfo-NHS-LC-Biotin, provide superior performance in aqueous-based applications like cell surface labeling due to their high water solubility and membrane impermeability.

Parameter This compound Sulfo-NHS-LC-Biotin Biotinamidohexanoic Acid N-hydroxysuccinimide ester (NHS-Biotin) Biotin-Maleimide
Target Functionality Primary AminesPrimary AminesPrimary AminesSulfhydryls (Thiols)
Solubility Soluble in organic solvents (DMF, DMSO)Water-solubleSoluble in organic solvents (DMF, DMSO)Soluble in organic solvents (DMF, DMSO)
Reactivity High, superior to Biotin-OSu in organic solvents[1]High in aqueous buffers (pH 7-9)High in aqueous buffers (pH 7-9)Highly specific for sulfhydryls (pH 6.5-7.5)
Stability More stable than N-succinimidyl esters[2]Hydrolyzes in aqueous solution, particularly at higher pH[3]Hydrolyzes in aqueous solutionStable at neutral pH, hydrolysis increases at pH > 7.5
Side Reactivity Can acylate serine, tyrosine, and arginine residuesPrimarily reacts with aminesCan exhibit side reactions with other nucleophilesHighly specific for thiols at neutral pH
Cell Permeability PermeableImpermeablePermeablePermeable
Cleavability Non-cleavableNon-cleavableNon-cleavableNon-cleavable
Primary Applications Solid-phase peptide synthesis, Biotinylation in organic solventsCell surface protein labeling, Biotinylation of proteins in aqueous solutionGeneral protein biotinylationSite-specific biotinylation of proteins with available cysteines

Experimental Protocols

This section provides a detailed methodology for a comparative experiment to evaluate the performance of this compound and Sulfo-NHS-LC-Biotin for labeling a model protein, Bovine Serum Albumin (BSA), for subsequent detection in a Western blot.

Objective:

To compare the labeling efficiency of this compound and Sulfo-NHS-LC-Biotin by assessing the signal intensity of biotinylated BSA on a Western blot.

Materials:
  • Bovine Serum Albumin (BSA)

  • This compound

  • Sulfo-NHS-LC-Biotin

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting columns

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blot imaging system

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_labeling Biotinylation Reaction cluster_purification Purification cluster_analysis Analysis BSA_prep Prepare BSA Solution (1 mg/mL in PBS) BSA_aliquot Aliquot BSA solution BSA_prep->BSA_aliquot ONP_prep Prepare this compound Stock (10 mM in DMF) ONP_reaction Incubate BSA with this compound (20-fold molar excess) ONP_prep->ONP_reaction NHS_prep Prepare Sulfo-NHS-LC-Biotin Stock (10 mM in water) NHS_reaction Incubate BSA with Sulfo-NHS-LC-Biotin (20-fold molar excess) NHS_prep->NHS_reaction BSA_aliquot->ONP_reaction BSA_aliquot->NHS_reaction Quench Quench reactions with Tris-HCl ONP_reaction->Quench NHS_reaction->Quench Desalt_ONP Remove excess this compound via desalting column Quench->Desalt_ONP Desalt_NHS Remove excess Sulfo-NHS-LC-Biotin via desalting column Quench->Desalt_NHS SDS_PAGE Run samples on SDS-PAGE Desalt_ONP->SDS_PAGE Desalt_NHS->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Strep_HRP Incubate with Streptavidin-HRP Block->Strep_HRP Detect Detect with chemiluminescent substrate Strep_HRP->Detect Compare Compare signal intensities Detect->Compare G cluster_amine Amine-Reactive Biotinylation start Start: Need to Biotinylate a Protein target_func Target Functional Group? start->target_func amine Primary Amine target_func->amine Yes sulfhydryl Sulfhydryl target_func->sulfhydryl No application Application? amine->application other_func Other sulfhydryl->other_func No reagent_sulfhydryl Use Maleimide-Biotin sulfhydryl->reagent_sulfhydryl Yes reagent_other Consider other chemistries (e.g., photoreactive) other_func->reagent_other aqueous Aqueous (e.g., Cell Surface Labeling) application->aqueous Aqueous organic Organic Solvent (e.g., SPPS) application->organic Organic reagent_aqueous Use Sulfo-NHS Ester aqueous->reagent_aqueous reagent_organic Use this compound or NHS Ester organic->reagent_organic

References

Validating Protein Biotinylation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of biotinylated proteins are paramount for the success of numerous applications, from proteomics to drug discovery. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide provides an objective comparison of common MS-based biotinylation validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

Introduction to Biotinylation and the Need for Validation

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or other molecule, is a cornerstone technique in life sciences. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including affinity purification, protein-protein interaction studies (e.g., BioID, TurboID, APEX2), and cell surface protein labeling. However, the success of these experiments hinges on the accurate confirmation of biotinylation. Mass spectrometry provides a powerful analytical platform to not only confirm the modification but also to pinpoint the exact site of biotinylation and quantify the extent of labeling.

This guide will compare and contrast three primary MS-based approaches for validating biotinylation:

  • Conventional Protein-Level Enrichment: The traditional method involving the capture of intact biotinylated proteins followed by on-bead or in-solution digestion and MS analysis.

  • Peptide-Level Enrichment (DiDBiT): An approach where proteins are first digested into peptides, followed by the enrichment of biotinylated peptides for MS analysis. A notable example is the "Direct Detection of Biotin-containing Tags" (DiDBiT) method.

  • Proximity Ligation Assay (PLA)-based Enzymatic Biotinylation Methods (TurboID, APEX2): These in vivo methods use engineered enzymes fused to a protein of interest to biotinylate proximal proteins, which are then identified by mass spectrometry.

Comparison of Mass Spectrometry-Based Biotinylation Validation Methods

The choice of method for validating biotinylation can significantly impact the quality and reliability of the data. The following tables provide a quantitative comparison of key performance metrics for the different approaches.

Table 1: Comparison of Enrichment Strategies for Chemically Biotinylated Proteins

FeatureConventional Protein-Level Enrichment (On-Bead Digestion)Conventional Protein-Level Enrichment (Protein Elution)Peptide-Level Enrichment (DiDBiT)
Starting Material 6 mg protein lysate[1]6 mg protein lysate[1]6 mg protein lysate[1]
Identified Biotinylated Peptides 4[1]16[1]>85% of identified peptides
Identified Biotinylated Proteins 4 (2% of total)16 (<4% of total)1210
Total Identified Proteins 198454Not explicitly stated, but significantly higher true hits
Enrichment Efficiency Low for biotinylated peptidesLow for biotinylated peptidesHigh, ~200-fold improvement in direct detection
Contamination with Unmodified Peptides HighHighLow

Table 2: Comparison of Proximity Ligation Assay (PLA)-based Biotinylation Methods

FeatureBioIDTurboIDAPEX2
Enzyme Biotin ligase (BirA*)Engineered biotin ligaseAscorbate peroxidase
Labeling Time 12-24 hours~10 minutesSeconds
Temporal Resolution LowHighVery High
Labeling Radius ~10 nm~10 nm~20 nm
Labeled Residues LysineLysineTyrosine
Potential for Bias May miss transient interactionsCan capture more transient interactionsMay label a broader range of proximal proteins due to larger radius
Cellular Toxicity Generally lowLowRequires H₂O₂, which can be toxic

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflows is crucial for understanding the key differences between the validation methods.

cluster_conventional Conventional Protein-Level Enrichment cluster_didbit Peptide-Level Enrichment (DiDBiT) conv_start Biotinylated Protein Sample conv_enrich Streptavidin Bead Enrichment conv_start->conv_enrich conv_wash Wash conv_enrich->conv_wash conv_onbead On-Bead Digestion conv_wash->conv_onbead conv_elute Protein Elution conv_wash->conv_elute conv_ms LC-MS/MS conv_onbead->conv_ms conv_digest In-Solution Digestion conv_elute->conv_digest conv_digest->conv_ms didbit_start Biotinylated Protein Sample didbit_digest In-Solution Digestion didbit_start->didbit_digest didbit_enrich Streptavidin Bead Enrichment of Peptides didbit_digest->didbit_enrich didbit_wash Wash didbit_enrich->didbit_wash didbit_elute Elution of Biotinylated Peptides didbit_wash->didbit_elute didbit_ms LC-MS/MS didbit_elute->didbit_ms

Caption: Comparison of conventional protein-level vs. peptide-level enrichment workflows.

cluster_pla Proximity Ligation Assay (PLA) Workflow cluster_enzymes Enzyme Comparison pla_start Express Bait-Enzyme Fusion Protein pla_biotin Add Biotin Substrate (and H₂O₂ for APEX2) pla_start->pla_biotin pla_lysis Cell Lysis pla_biotin->pla_lysis turbo_id TurboID (Biotin Ligase) pla_biotin->turbo_id Biotin apex2 APEX2 (Peroxidase) pla_biotin->apex2 Biotin + H₂O₂ pla_enrich Streptavidin Enrichment pla_lysis->pla_enrich pla_digest On-Bead or In-Solution Digestion pla_enrich->pla_digest pla_ms LC-MS/MS Analysis pla_digest->pla_ms pla_data Data Analysis to Identify Proximal Proteins pla_ms->pla_data

Caption: General workflow for proximity labeling experiments using TurboID or APEX2.

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible results. Below are summarized protocols for the key biotinylation validation methods.

Protocol 1: Conventional Protein-Level Enrichment and On-Bead Digestion
  • Cell Lysis: Lyse cells containing biotinylated proteins in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Streptavidin Enrichment: Incubate the protein lysate (e.g., 1-5 mg) with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended.

  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate at 56°C. Follow by alkylation with an alkylating agent (e.g., iodoacetamide) in the dark.

  • On-Bead Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C with shaking.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads using an acidic solution.

  • Sample Cleanup: Desalt the eluted peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by LC-MS/MS.

Protocol 2: Peptide-Level Enrichment (DiDBiT)
  • Cell Lysis and Protein Digestion: Lyse cells and precipitate the proteins. Resuspend the protein pellet and perform in-solution reduction, alkylation, and digestion with trypsin.

  • Peptide Quantification: Quantify the resulting peptide mixture.

  • Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-conjugated beads to capture biotinylated peptides.

  • Washing: Wash the beads thoroughly to remove non-biotinylated peptides.

  • Elution of Biotinylated Peptides: Elute the bound biotinylated peptides from the beads using a high concentration of organic solvent and acid (e.g., 80% acetonitrile, 0.1% TFA).

  • Sample Cleanup: Dry the eluted peptides and resuspend in a buffer suitable for MS analysis.

  • LC-MS/MS Analysis: Analyze the enriched biotinylated peptides by LC-MS/MS.

Protocol 3: TurboID-based Proximity Labeling
  • Transfection and Expression: Transfect cells with a plasmid encoding the protein of interest fused to TurboID and allow for expression.

  • Biotin Labeling: Supplement the cell culture medium with biotin (e.g., 50 µM) and incubate for the desired labeling time (e.g., 10 minutes to a few hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Streptavidin Enrichment: Incubate the cell lysate with streptavidin beads to capture biotinylated proteins.

  • Washing and Digestion: Proceed with washing and on-bead or in-solution digestion as described in Protocol 1.

  • LC-MS/MS Analysis and Data Interpretation: Analyze the peptides by LC-MS/MS. Bioinformatic analysis is then required to identify proteins that are significantly enriched in the TurboID sample compared to negative controls.

Conclusion and Recommendations

The validation of biotinylation by mass spectrometry is a critical step in a wide array of biological research. The choice of the most suitable method depends on the specific experimental goals.

  • For robust and sensitive identification of biotinylated proteins from in vitro labeling experiments, the DiDBiT (peptide-level enrichment) method is highly recommended . Its superior enrichment efficiency and reduced background from unmodified peptides provide a significant advantage over conventional protein-level enrichment approaches.

  • When studying protein-protein interactions and subcellular proteomes in living cells , proximity labeling methods like TurboID and APEX2 are the methods of choice .

    • TurboID offers a good balance of high temporal resolution and relatively low cellular toxicity, making it suitable for capturing dynamic interactions.

    • APEX2 provides the highest temporal resolution, ideal for studying very rapid biological processes, though the requirement for hydrogen peroxide necessitates careful optimization to minimize cellular stress.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will empower researchers to design and execute robust biotinylation validation experiments, leading to more reliable and impactful scientific discoveries.

References

A Researcher's Guide to Cell Surface Biotinylation: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of cell surface proteins are paramount for advancing our understanding of cellular processes and for the discovery of novel therapeutic targets. Cell surface biotinylation is a cornerstone technique in this endeavor, enabling the selective labeling and subsequent isolation and analysis of these critical proteins. This guide provides an objective comparison of commonly used biotinylation reagents, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The fundamental principle of cell surface biotinylation lies in the covalent attachment of biotin (B1667282) to proteins exposed on the exterior of the cell membrane. The remarkable affinity of biotin for avidin (B1170675) and its derivatives, such as streptavidin, allows for the highly efficient capture and enrichment of these labeled proteins. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting labeling efficiency, cell viability, and the specificity of surface labeling.

This guide delves into a comparative analysis of prominent biotinylation reagents, focusing on their chemical properties, performance metrics, and application-specific considerations. We present a synthesis of available data to facilitate an informed decision-making process for your experimental design.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent should be guided by a careful consideration of its performance characteristics. The ideal reagent offers high labeling efficiency at low concentrations, minimal impact on cell viability, and stringent localization to the cell surface. The following table summarizes key quantitative data extracted from various studies to provide a comparative overview of commonly used reagents. It is important to note that direct comparisons can be challenging due to variations in cell types, experimental conditions, and analytical methods across different studies.

ReagentTarget MoietyMembrane PermeabilityTypical ConcentrationIncubation TimeLabeling EfficiencyCell ViabilityKey Features
NHS-Biotin Primary AminesPermeable0.5 - 2 mM30 minHighCan be cytotoxicLabels both surface and intracellular proteins.[1]
Sulfo-NHS-Biotin Primary AminesImpermeable0.25 - 1 mg/mL30 minHighGenerally low cytotoxicityIdeal for specific labeling of cell surface proteins.[2][3][4]
Sulfo-NHS-LC-Biotin Primary AminesImpermeable0.5 - 1 mg/mL30 minHighLow cytotoxicityLong spacer arm (22.4 Å) reduces steric hindrance.[5]
Sulfo-NHS-SS-Biotin Primary AminesImpermeable0.25 - 0.5 mg/mL30 minHighLow cytotoxicityCleavable disulfide bond in the spacer arm allows for elution of labeled proteins.
Biotin-Hydrazide Glycoproteins (oxidized)Impermeable2 mM1-2 hoursModerate to HighLow cytotoxicitySpecific for glycoproteins after periodate (B1199274) oxidation of sialic acids.
WGA-HRP + Biotin-Tyramide Glycans (enzymatic)ImpermeableVaries~2 minHighLow cytotoxicityRapid, enzyme-mediated labeling of glycosylated proteins.

Experimental Protocols

Detailed and reproducible protocols are essential for successful cell surface biotinylation experiments. Below are methodologies for key experiments cited in this guide.

Protocol 1: General Cell Surface Biotinylation using Sulfo-NHS-Biotin

This protocol is a standard procedure for labeling cell surface proteins on adherent or suspension cells.

Materials:

  • Cells of interest (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sulfo-NHS-Biotin reagent

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS or Tris-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any amine-containing culture medium.

    • For suspension cells, wash the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and resuspend in ice-cold PBS. Repeat twice.

  • Biotinylation Reaction:

    • Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold PBS at the desired concentration (e.g., 0.5 mg/mL).

    • Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation. For adherent cells, ensure the entire surface is covered.

  • Quenching:

    • Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction by consuming any unreacted reagent.

  • Cell Lysis:

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

  • Downstream Processing:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • The supernatant containing the biotinylated proteins is now ready for downstream applications such as streptavidin affinity purification.

Protocol 2: Assessment of Labeling Efficiency by Flow Cytometry

This protocol allows for the quantification of biotinylation efficiency on the cell surface.

Materials:

  • Biotinylated cells

  • Non-biotinylated control cells

  • Staining buffer (e.g., PBS with 1% BSA)

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC or Streptavidin-PE)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • After the quenching step in the biotinylation protocol, resuspend both biotinylated and control cells in staining buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add the fluorescently-labeled streptavidin to the cell suspensions at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells three times with staining buffer by centrifugation to remove unbound streptavidin.

  • Analysis:

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Analyze the cells on a flow cytometer, comparing the fluorescence intensity of the biotinylated cells to the non-biotinylated control cells. The shift in fluorescence intensity is indicative of the labeling efficiency.

Protocol 3: Cell Viability Assessment using a Trypan Blue Exclusion Assay

This simple assay can be used to determine the effect of the biotinylation procedure on cell membrane integrity.

Materials:

  • Biotinylated cells

  • Control (untreated) cells

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Sample Preparation:

    • Following the biotinylation and quenching steps, take a small aliquot of the biotinylated cell suspension and a corresponding aliquot of the control cell suspension.

  • Staining:

    • Mix the cell suspension with an equal volume of Trypan Blue solution and incubate for 1-2 minutes at room temperature.

  • Counting:

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation:

    • Calculate the percentage of viable cells for both the biotinylated and control samples:

      • % Viability = (Number of viable cells / Total number of cells) x 100

Visualizing the Process: Workflows and Mechanisms

To further elucidate the processes involved in cell surface biotinylation, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the chemical reactions of different reagent types.

G cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_quench Quenching cluster_analysis Downstream Analysis prep1 Start with Adherent or Suspension Cells prep2 Wash with ice-cold PBS (3x) prep1->prep2 label1 Incubate with Biotinylation Reagent (e.g., Sulfo-NHS-Biotin) prep2->label1 label2 Reaction at 4°C label1->label2 quench1 Wash with Quenching Buffer (e.g., Glycine) label2->quench1 analysis1 Cell Lysis quench1->analysis1 analysis2 Streptavidin Affinity Purification analysis1->analysis2 analysis3 Analysis (e.g., Western Blot, Mass Spectrometry) analysis2->analysis3 G cluster_nhs Amine-Reactive Biotinylation (NHS/Sulfo-NHS Esters) cluster_glyco Glycoprotein-Specific Biotinylation (Hydrazide) Protein Protein-NH2 (Primary Amine) Biotinylated_Protein Protein-NH-CO-Biotin (Stable Amide Bond) Protein->Biotinylated_Protein + NHS_Biotin NHS-Ester-Biotin NHS_Biotin->Biotinylated_Protein NHS_leaving NHS Biotinylated_Protein->NHS_leaving + Glycoprotein Glycoprotein (Sialic Acid) Oxidized_Glycoprotein Glycoprotein (Aldehyde) Glycoprotein->Oxidized_Glycoprotein Periodate Oxidation Biotinylated_Glycoprotein Biotinylated Glycoprotein (Hydrazone Bond) Oxidized_Glycoprotein->Biotinylated_Glycoprotein + Biotin_Hydrazide Biotin-Hydrazide Biotin_Hydrazide->Biotinylated_Glycoprotein

References

Stability Showdown: (+)-Biotin-ONP Conjugates vs. Amine-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the stability of labeling reagents is a critical parameter influencing experimental success. This guide provides a comprehensive comparison of the stability of (+)-Biotin-p-nitrophenyl ester ((+)-Biotin-ONP) conjugates with other commonly used amine-reactive biotinylation reagents, supported by experimental data and detailed protocols.

The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for detection, purification, and immobilization. The choice of biotinylation reagent directly impacts the efficiency of conjugation and the stability of the resulting biotinylated molecule. Among the various options, this compound offers a classic method for targeting primary amines. However, its stability, particularly in aqueous solutions, is a key consideration. This guide delves into the hydrolytic stability of this compound and compares it with prevalent N-hydroxysuccinimide (NHS) ester-based biotinylation reagents.

Comparative Stability of Amine-Reactive Biotinylation Reagents

The primary pathway for the degradation of amine-reactive biotinylation reagents like this compound and NHS-esters in aqueous media is hydrolysis. This reaction competes with the desired conjugation to primary amines on the target molecule. The rate of hydrolysis is significantly influenced by pH and temperature.

ReagentpHTemperature (°C)Half-lifeReference
This compound Not specified in literatureNot specified in literatureFaster than hydrolysis
Sulfo-NHS-LC-Biotin > 8.0Not specified< 15 minutes[1]
< 6.5Not specified> 2 hours[1]
General NHS Esters 7.044-5 hours[2]
8.041 hour[2]
8.6410 minutes

Experimental Protocols

Assessing the Stability of this compound Conjugates

The stability of this compound can be assessed by monitoring its hydrolysis, which results in the release of p-nitrophenol (or its phenolate (B1203915) form, p-nitrophenoxide, at higher pH). This product has a distinct absorbance maximum, allowing for spectrophotometric quantification.

Principle: The hydrolysis of the p-nitrophenyl ester bond in this compound releases p-nitrophenol, which exhibits a strong absorbance at approximately 400 nm under alkaline conditions. By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.

Materials:

  • This compound

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Aqueous buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.0, carbonate-bicarbonate buffer for pH > 8.0)

  • Spectrophotometer capable of measuring absorbance at 400 nm

Procedure:

  • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., 10 mg/mL in DMF).

  • Initiate the hydrolysis reaction by diluting the this compound stock solution into the desired aqueous buffer to a final concentration suitable for spectrophotometric measurement.

  • Immediately begin monitoring the absorbance of the solution at 400 nm at regular time intervals.

  • Continue measurements until the absorbance reaches a plateau, indicating the completion of the hydrolysis reaction.

  • Calculate the rate of hydrolysis and the half-life of the this compound under the tested conditions.

Assessing the Stability of NHS-Ester Biotinylation Reagents

A similar spectrophotometric method can be used to assess the stability of NHS-ester based biotinylation reagents.

Principle: The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm. By forcing the complete hydrolysis of a known concentration of the ester with a strong base and comparing its absorbance to a sample incubated under specific conditions, the percentage of active NHS ester can be determined.

Materials:

  • NHS-ester biotinylation reagent

  • Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)

  • Aqueous buffers of desired pH

  • Strong base (e.g., 0.5-1.0 N NaOH)

  • Spectrophotometer capable of measuring absorbance at 260-280 nm

Procedure:

  • Prepare a stock solution of the NHS-ester reagent in an anhydrous organic solvent.

  • Prepare a test sample by diluting the stock solution in the desired aqueous buffer.

  • Incubate the test sample under the desired conditions (e.g., specific pH, temperature, and time).

  • Measure the initial absorbance of the incubated test sample at 260 nm.

  • Induce complete hydrolysis by adding a strong base to the test sample.

  • Measure the final absorbance at 260 nm after complete hydrolysis.

  • Compare the initial and final absorbances to determine the extent of hydrolysis that occurred during the incubation period.

Signaling Pathways and Experimental Workflows

The decision-making process for selecting a biotinylation reagent and the experimental workflow for assessing its stability can be visualized as follows:

experimental_workflow cluster_selection Reagent Selection cluster_stability_assessment Stability Assessment Workflow start Define Application Requirements stability Assess Stability Needs start->stability reactivity Consider Reaction Kinetics start->reactivity solubility Evaluate Solubility start->solubility choice Select Biotinylation Reagent stability->choice reactivity->choice solubility->choice onp This compound choice->onp Classic, known reactivity nhs NHS-Ester Biotin choice->nhs Common, varied options prep Prepare Reagent Stock Solution onp->prep nhs->prep initiate Initiate Hydrolysis in Buffer prep->initiate monitor Spectrophotometric Monitoring initiate->monitor analyze Calculate Hydrolysis Rate / Half-life monitor->analyze compare Compare with Alternative Reagents analyze->compare

References

Photocleavable Biotin Reagents: A Superior Alternative to (+)-Biotin-ONP for Reversible Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in affinity purification, protein analysis, and drug discovery, the ability to reversibly biotinylate biomolecules is crucial. While (+)-Biotin-ONP has been a traditional choice for biotinylation, photocleavable (PC) biotin (B1667282) reagents have emerged as a powerful alternative, offering precise control over the release of captured molecules under mild conditions. This guide provides an objective comparison of photocleavable biotin reagents and this compound, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.

The core advantage of photocleavable biotin reagents lies in their integrated linker that can be cleaved upon exposure to specific wavelengths of light, typically in the near-UV range (300-350 nm).[1] This allows for the gentle and efficient release of the biotinylated molecule from its binding partner, such as streptavidin, without the need for harsh denaturing conditions that can compromise the integrity and function of the target biomolecule.[2] In contrast, the extremely strong interaction between biotin and avidin/streptavidin often necessitates elution with denaturing agents like 8M guanidine (B92328) HCl, which can irreversibly damage the isolated protein.[3]

Performance Comparison: Photocleavable Biotin vs. This compound

The selection of a biotinylation reagent hinges on several performance parameters, including biotinylation efficiency, cleavage efficiency (for cleavable linkers), and the impact on the biological activity of the target molecule.

ParameterPhotocleavable Biotin ReagentsThis compoundReferences
Biotinylation Efficiency High, dependent on reactive group (e.g., NHS ester) and reaction conditions.High, p-nitrophenyl ester reacts efficiently with primary amines.[4][5]
Cleavage/Elution Method UV light irradiation (typically 300-350 nm).Harsh denaturing conditions (e.g., 8M guanidine HCl, pH 1.5) or competitive elution with excess free biotin.[1][3]
Cleavage/Elution Efficiency High, often exceeding 99% with optimized irradiation time and intensity.Variable and often incomplete, can lead to sample loss and contamination.[6]
Cleavage/Elution Time Rapid, typically less than 5 minutes to a few hours depending on the specific linker and light source.Can be lengthy and require multiple steps.[1][6]
Effect on Biomolecule Minimal, as cleavage is non-invasive and occurs under mild, physiological conditions. The target molecule is released in its native, unaltered form.High potential for denaturation and loss of biological activity due to harsh elution conditions.[2][3]
Mass Spectrometry Compatibility Excellent. The photocleavage process leaves the target molecule free of the biotin moiety, making it ideal for subsequent mass spectrometry analysis without interference.Poor. The presence of the biotin tag and potential contaminants from harsh elution buffers can interfere with mass spectrometry analysis.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein biotinylation using a photocleavable biotin reagent and this compound, as well as the protocol for photocleavage.

Protocol 1: Protein Biotinylation with Photocleavable Biotin-NHS Ester

This protocol is a general guideline for the biotinylation of a protein with a photocleavable biotin N-hydroxysuccinimide (NHS) ester. Optimal conditions may vary depending on the specific protein and PC-biotin reagent used.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Photocleavable Biotin-NHS ester (e.g., PC-Biotin-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.

  • Prepare PC-Biotin-NHS Solution: Immediately before use, dissolve the PC-Biotin-NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved PC-Biotin-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Removal of Excess Biotin: Remove non-reacted PC-Biotin-NHS ester using a desalting column equilibrated with the desired buffer for downstream applications.

Protocol 2: Protein Biotinylation with this compound

This protocol outlines the biotinylation of proteins using (+)-Biotin-p-nitrophenyl ester.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by the release of p-nitrophenol, which has a characteristic absorbance at 405 nm.

  • Removal of Excess Biotin: Separate the biotinylated protein from unreacted this compound and p-nitrophenol using a desalting column.

Protocol 3: Photocleavage of Biotinylated Molecules

This protocol describes the general procedure for releasing the captured biomolecule from a solid support.

Materials:

  • Immobilized biotinylated molecule (e.g., on streptavidin beads)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS)

  • UV lamp (300-365 nm)

Procedure:

  • Wash: Wash the streptavidin beads with the immobilized biotinylated molecule extensively with wash buffer to remove non-specifically bound proteins.

  • Resuspend: Resuspend the beads in a minimal volume of elution buffer.

  • Irradiation: Transfer the bead suspension to a UV-transparent container (e.g., quartz cuvette or microcentrifuge tube). Irradiate the sample with a UV lamp at a wavelength between 300-365 nm. A typical setup might involve a 1.1 mW/cm² lamp at a distance of 15 cm for 4-10 minutes.[1][8] The optimal irradiation time and intensity should be determined empirically.

  • Elution: After irradiation, centrifuge the sample to pellet the beads. The supernatant will contain the released, unaltered target molecule.

Visualizing the Workflow and Advantages

The distinct workflows of using photocleavable biotin reagents versus traditional biotinylation followed by harsh elution can be visualized to highlight the advantages of the photocleavable approach.

experimental_workflow cluster_pc_biotin Photocleavable Biotin Workflow cluster_biotin_onp This compound Workflow pc_start Target Molecule pc_biotinylation Biotinylation with PC-Biotin Reagent pc_start->pc_biotinylation pc_capture Capture on Streptavidin Support pc_biotinylation->pc_capture pc_wash Wash pc_capture->pc_wash pc_cleavage UV Irradiation (300-365 nm) pc_wash->pc_cleavage pc_elution Elution of Unaltered Molecule pc_cleavage->pc_elution onp_start Target Molecule onp_biotinylation Biotinylation with This compound onp_start->onp_biotinylation onp_capture Capture on Streptavidin Support onp_biotinylation->onp_capture onp_wash Wash onp_capture->onp_wash onp_elution Harsh Elution (e.g., 8M Guanidine HCl) onp_wash->onp_elution onp_denatured Denatured Molecule onp_elution->onp_denatured

Caption: Comparative workflows of photocleavable biotin vs. This compound.

The signaling pathway below illustrates the principle of photocleavage for releasing a captured protein.

photocleavage_mechanism SA_Bead Streptavidin Bead Biotin Biotin SA_Bead->Biotin Strong non-covalent bond PC_Linker Photocleavable Linker Biotin->PC_Linker Protein Target Protein PC_Linker->Protein Released_Protein Released Target Protein PC_Linker->Released_Protein Bead_Remains Streptavidin Bead with Biotin-Linker Fragment PC_Linker->Bead_Remains UV_Light UV Light (300-365 nm) UV_Light->PC_Linker Cleavage

Caption: Mechanism of photocleavage for protein release.

Conclusion

Photocleavable biotin reagents offer a significant advancement over traditional biotinylation reagents like this compound by enabling the gentle and efficient recovery of biotinylated biomolecules. The ability to release captured targets in their native, functional state is a critical advantage for a wide range of applications, from basic research to drug development. While the initial cost of photocleavable reagents may be higher, the superior performance, preservation of sample integrity, and enhanced compatibility with downstream analytical techniques such as mass spectrometry make them a highly valuable and often essential tool for modern life science research.

References

A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of (+)-Biotin-ONP and its alternatives in proteomics research. This guide provides a detailed comparison of reagent performance, supported by experimental data, to facilitate informed decisions in experimental design.

In the dynamic field of proteomics, the covalent labeling of proteins with biotin (B1667282), a process known as biotinylation, is a cornerstone technique for protein enrichment, purification, and identification. The choice of biotinylation reagent is critical and can significantly impact the specificity and efficiency of protein capture and subsequent analysis by mass spectrometry. This guide provides a comparative overview of this compound (Biotin p-nitrophenyl ester) and other prevalent amine-reactive biotinylation reagents, offering insights into their chemical reactivity, labeling efficiency, and practical applications.

Performance Comparison of Amine-Reactive Biotinylation Reagents

The selection of an appropriate biotinylation reagent is contingent on several factors, including the specific application, the nature of the protein sample, and the desired downstream analysis. While N-hydroxysuccinimide (NHS) esters of biotin are widely used, this compound presents an alternative with distinct chemical properties.

FeatureThis compoundNHS-esters of Biotin (e.g., NHS-Biotin)
Reactive Group p-nitrophenyl esterN-hydroxysuccinimide ester
Primary Target Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Side Reactions Can acylate hydroxyl groups (Ser, Thr) and guanidinium (B1211019) groups (Arg) under specific conditions.[1]Can acylate hydroxyl groups (Ser, Thr) and guanidinium groups (Arg) under specific conditions.[1]
Solubility Generally more soluble in organic solvents compared to some NHS-esters.Solubility varies; Sulfo-NHS esters are water-soluble, while standard NHS-esters require organic solvents.[2]
Reactivity Reported to be more reactive than Biotin-OSu (an NHS-ester analog) in solid-phase peptide synthesis.[3]High reactivity towards primary amines at physiological to slightly alkaline pH.
Stability The reaction of biotinylation is significantly faster than the hydrolysis of the reagent in aqueous environments.[3]Susceptible to hydrolysis in aqueous solutions, with stability being pH-dependent.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in proteomics research. Below are generalized protocols for protein biotinylation using this compound and NHS-Biotin.

Protocol: Protein Biotinylation with this compound

This protocol is a generalized procedure and may require optimization for specific proteins and applications.

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are incompatible with the labeling reaction.

  • Reagent Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10-50 mM).

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or another suitable protein purification method.

Protocol: Protein Biotinylation with NHS-Biotin

This is a standard protocol for NHS-ester based biotinylation and may need to be adjusted based on the specific NHS-biotin reagent and protein of interest.

  • Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5. The concentration should typically be in the range of 1-5 mg/mL.

  • Reagent Preparation: Dissolve the NHS-biotin reagent in an appropriate solvent (water for Sulfo-NHS esters, DMSO or DMF for standard NHS-esters) to create a stock solution (e.g., 10-50 mM) immediately prior to use.[5][6]

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-biotin stock solution to the protein solution.[7]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Quenching: Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.

  • Purification: Purify the biotinylated protein from excess reagent using methods such as dialysis or desalting columns.[7]

Experimental Workflow and Signaling Pathways

The application of biotinylation reagents is integral to various proteomics workflows, including the identification of protein-protein interactions and the characterization of cellular signaling pathways.

General Proteomics Workflow for Biotinylated Proteins

The following diagram illustrates a typical workflow for the enrichment and identification of biotinylated proteins from a complex biological sample.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cell_Lysate Cell Lysate / Tissue Homogenate Biotinylation Protein Biotinylation (e.g., this compound or NHS-Biotin) Cell_Lysate->Biotinylation Quenching Quench Excess Reagent Biotinylation->Quenching Affinity_Capture Affinity Capture (Streptavidin/Avidin Beads) Quenching->Affinity_Capture Washing Wash Beads Affinity_Capture->Washing Elution Elute Biotinylated Proteins Washing->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis Cleavable_Biotin Protein Protein Biotinylated_Protein Biotinylated Protein Protein->Biotinylated_Protein Labeling Cleavable_Biotin Cleavable Biotin Reagent Captured_Complex Captured Complex Biotinylated_Protein->Captured_Complex Binding Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Captured_Complex Released_Protein Released Protein Captured_Complex->Released_Protein Cleavage Cleavage_Agent Cleavage Agent (e.g., DTT) Cleavage_Agent->Released_Protein BioID_Pathway Bait_BirA Bait Protein-BirA* Fusion BioAMP Reactive Biotinoyl-AMP Bait_BirA->BioAMP ATP Biotin Biotin Biotin->BioAMP Biotinylated_Protein Biotinylated Proximal Protein BioAMP->Biotinylated_Protein Proximity-dependent labeling Proximal_Protein Proximal Protein Proximal_Protein->Biotinylated_Protein

References

Evaluating the Specificity of (+)-Biotin-ONP Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of proteins and other biomolecules with biotin (B1667282) is a cornerstone of numerous applications, from affinity purification to sensitive detection assays. The choice of biotinylation reagent is critical and directly impacts the specificity and reproducibility of these experiments. This guide provides an objective comparison of (+)-Biotin-ONP with alternative biotinylation strategies, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

This compound, or biotin p-nitrophenyl ester, is a classical amine-reactive biotinylation reagent. Its mechanism relies on the reaction of the activated p-nitrophenyl ester with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. While effective for general biotinylation, this chemical approach can lead to non-specific and heterogeneous labeling, as most proteins present multiple accessible lysine residues on their surface. This lack of specificity can potentially compromise protein function and lead to variability in experimental outcomes.

This guide will compare this compound with two prominent alternative methods: another amine-reactive reagent, NHS-Biotin, and the highly specific enzymatic method utilizing BirA ligase.

Comparison of Biotinylation Reagent Specificity

The specificity of a biotinylation reagent is paramount for applications where protein function and orientation are critical. The following table summarizes the key differences in specificity between this compound, NHS-Biotin, and enzymatic biotinylation with BirA.

FeatureThis compoundNHS-BiotinEnzymatic (BirA)
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Specific lysine within a 15-amino acid AviTag sequence
Specificity Non-specific; targets multiple accessible aminesNon-specific; targets multiple accessible aminesSite-specific; single biotin per AviTag
Labeling Stoichiometry Heterogeneous; multiple biotins per proteinHeterogeneous; multiple biotins per proteinHomogeneous; 1:1 biotin-to-protein ratio
Potential for Functional Disruption Moderate to HighModerate to HighLow
Control over Labeling Site LowLowHigh

Experimental Data: A Head-to-Head Comparison

To illustrate the practical implications of reagent choice, consider the biotinylation of a model protein, such as Bovine Serum Albumin (BSA), which has numerous lysine residues. While direct comparative mass spectrometry data for this compound is not extensively published, the well-characterized non-specific nature of amine-reactive reagents allows for a representative comparison with the highly specific enzymatic approach.

Biotinylation MethodModel ProteinExpected Number of Biotinylation SitesMethod of Determination
Amine-Reactive (e.g., this compound, NHS-Biotin)Bovine Serum Albumin (BSA)Multiple sitesMass Spectrometry
Enzymatic (BirA)AviTag-BSA1Mass Spectrometry

Note: The exact number of biotinylated sites with amine-reactive reagents can vary depending on reaction conditions such as pH, reagent concentration, and reaction time.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows associated with different biotinylation strategies can aid in understanding their fundamental differences.

Chemical Biotinylation of Primary Amines

The following diagram illustrates the non-specific nature of amine-reactive biotinylation using reagents like this compound or NHS-Biotin.

G Biotin_ONP This compound Lys1 Lysine 1 (accessible) Biotin_ONP->Lys1 reacts with N_Terminus N-Terminus (accessible) Biotin_ONP->N_Terminus NHS_Biotin NHS-Biotin Lys2 Lysine 2 (accessible) NHS_Biotin->Lys2 reacts with NHS_Biotin->N_Terminus Protein Protein Lys3 Lysine 3 (buried)

Caption: Non-specific labeling of a protein with amine-reactive biotin reagents.

Enzymatic Biotinylation Workflow

In contrast, enzymatic biotinylation offers a highly controlled, site-specific labeling process.

G cluster_workflow Enzymatic Biotinylation Start Start: AviTag-fusion protein Reaction Incubate with BirA Ligase, Biotin, and ATP Start->Reaction Result Site-specifically biotinylated protein Reaction->Result

Caption: Workflow for site-specific enzymatic biotinylation using BirA ligase.

Experimental Protocols

To facilitate a direct comparison of biotinylation methods in your own laboratory, detailed experimental protocols are provided below.

Protocol 1: Biotinylation of a Target Protein with this compound

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (Biotin p-nitrophenyl ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare a 1-5 mg/mL solution of the target protein in amine-free buffer.

  • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove excess, unreacted biotin by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Collect the protein-containing fractions.

Protocol 2: Site-Specific Enzymatic Biotinylation using BirA Ligase

Materials:

  • Purified AviTag-fusion protein in a suitable buffer (e.g., 50 mM Bicine, pH 8.3)

  • BirA ligase

  • 10 mM ATP solution

  • 50 mM Biotin solution

  • 1 M MgCl₂

  • Reaction buffer (e.g., 50 mM Bicine, pH 8.3)

Procedure:

  • Set up the biotinylation reaction in a microcentrifuge tube. For a 100 µL reaction, combine:

    • AviTag-fusion protein to a final concentration of 10-50 µM.

    • 10 µL of 10x Reaction Buffer.

    • 10 µL of 10 mM ATP.

    • 5 µL of 50 mM Biotin.

    • 1 µL of 1 M MgCl₂.

    • 1-5 µg of BirA ligase.

    • Nuclease-free water to 100 µL.

  • Incubate the reaction at 30°C for 1 hour.

  • (Optional) To remove the BirA ligase (if it is GST-tagged), the reaction mixture can be incubated with glutathione (B108866) resin.

  • The biotinylated protein can be used directly or purified further if necessary.

Protocol 3: Evaluating Biotinylation Specificity by Western Blot

Materials:

  • Biotinylated protein samples

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the biotinylated and non-biotinylated control proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Visualize the biotinylated proteins using an appropriate imaging system. A single band for the site-specifically labeled protein versus a potential smear or multiple bands for the non-specifically labeled protein would indicate differences in labeling specificity.

Protocol 4: Identification of Biotinylation Sites by Mass Spectrometry

Procedure:

  • In-gel or In-solution Digestion: Excise the protein band(s) of interest from a Coomassie-stained SDS-PAGE gel or use the purified biotinylated protein in solution. Reduce, alkylate, and digest the protein with a sequence-specific protease, typically trypsin.

  • Enrichment of Biotinylated Peptides (Optional but Recommended): Incubate the digested peptide mixture with streptavidin-coated beads to enrich for biotinylated peptides. Wash the beads extensively to remove non-biotinylated peptides. Elute the biotinylated peptides from the beads.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. Search for the mass modification corresponding to the biotin tag on specific amino acid residues (primarily lysine) to identify the sites of biotinylation.

By comparing the number and location of biotinylated peptides between samples labeled with this compound and a site-specific method, a quantitative measure of labeling specificity can be achieved.

Conclusion

For applications demanding high specificity and homogeneity, such as in functional assays or when precise protein orientation is required, enzymatic biotinylation using the BirA-AviTag system is the superior choice. Chemical biotinylation reagents like this compound and NHS-Biotin are suitable for general-purpose labeling where a degree of non-specificity is acceptable. The selection of the appropriate biotinylation reagent should be guided by the specific requirements of the downstream application. The experimental protocols provided herein offer a framework for researchers to empirically evaluate and compare the specificity of different biotinylation methods in their own experimental systems.

Safety Operating Guide

Proper Disposal of (+)-Biotin-ONP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (+)-Biotin-4-nitrophenyl ester (Biotin-ONP), a compound commonly used in bioconjugation and labeling. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle (+)-Biotin-ONP with appropriate Personal Protective Equipment (PPE). The compound is classified as a combustible solid and is considered highly hazardous to water.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form.

  • Body Protection: A laboratory coat should be worn.

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound.

PropertyValueReference
CAS Number33755-53-2[1][2][3]
Molecular FormulaC₁₆H₁₉N₃O₅S[1]
Molecular Weight365.40 g/mol
FormPowder
Storage Class11 - Combustible Solids
Water Hazard Class (WGK)3 (Highly hazardous to water)

Experimental Protocol: Chemical Neutralization and Disposal

The recommended procedure for the disposal of this compound involves chemical neutralization through hydrolysis to break down the ester into p-nitrophenol and (+)-biotin. This is followed by the proper disposal of the resulting hazardous waste.

Materials:

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH paper or pH meter

  • Appropriate hazardous waste containers (for liquid and solid waste)

  • Stir plate and stir bar

  • Beaker large enough to accommodate the waste volume

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste. Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed bag labeled as "Solid waste contaminated with this compound."

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container labeled "Liquid waste containing this compound."

  • Chemical Neutralization (Hydrolysis): This step should be performed in a chemical fume hood.

    • If treating a solution of this compound, proceed to the next step. If treating solid this compound, dissolve it in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) in a beaker before proceeding.

    • Slowly add a 1 M solution of sodium hydroxide to the beaker containing the this compound waste while stirring. The hydrolysis of p-nitrophenyl esters is indicated by the formation of a yellow color, which signifies the presence of the p-nitrophenolate ion.

    • Continue stirring the solution at room temperature for several hours to ensure the complete hydrolysis of the ester.

  • Neutralization of pH:

    • After hydrolysis is complete, carefully neutralize the solution.

    • While monitoring the pH with pH paper or a pH meter, add a 1 M hydrochloric acid solution dropwise until a neutral pH (approximately 7) is achieved.

  • Waste Collection and Labeling:

    • Transfer the neutralized solution into a clearly labeled hazardous waste container.

    • The label should include the chemical names of the contents, such as "Hydrolyzed this compound waste (contains p-nitrophenol and (+)-biotin), neutralized."

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's certified hazardous waste disposal service.

    • Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly; they should not be reused.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Start: this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid hydrolysis Chemical Neutralization (Hydrolysis) in Fume Hood liquid_waste->hydrolysis final_disposal Arrange for Professional Hazardous Waste Disposal collect_solid->final_disposal neutralize_ph Neutralize pH to ~7 hydrolysis->neutralize_ph collect_liquid Collect in Labeled Liquid Hazardous Waste Container neutralize_ph->collect_liquid collect_liquid->final_disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Guide to Handling (+)-Biotin-ONP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (+)-Biotin-ONP (Biotin-4-nitrophenyl ester). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for trained researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-layered Defense

Consistent and correct use of Personal Protective Equipment is the primary defense against accidental exposure to this compound. While D-Biotin itself is not classified as a hazardous substance, the nitrophenyl ester component necessitates a higher degree of caution.[1][2][3] The following table summarizes the required PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatRequired if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[4]
Conducting Reactions Chemical splash goggles & face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over a laboratory coatWork should be conducted within a certified chemical fume hood.
Handling Waste and Decontamination Chemical splash goggles & face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatA respirator may be necessary depending on the potential for aerosol generation. Work in a well-ventilated area.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

2. Safe Handling Procedures:

  • Preparation: Before handling, thoroughly read the Safety Data Sheet (SDS) for similar compounds and ensure all required PPE is worn correctly.

  • Dispensing: When handling the solid compound, use appropriate tools to avoid generating dust.

  • During Use: Avoid all contact with skin, eyes, and clothing. Eating, drinking, and smoking are strictly prohibited in the handling area.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures: A Rapid and Effective Response

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If contact lenses are present and can be easily removed, do so. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or if symptoms such as respiratory irritation occur, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

  • Collection: Collect waste materials in a designated, properly labeled, and sealed container.

  • Spill Cleanup: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution, followed by a wash with soap and water.

  • Disposal: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Workflow for Safe Handling and Disposal of this compound

G prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in fume hood - Avoid dust generation prep->handling Proceed with caution storage Storage - Tightly sealed container - Cool, dry, ventilated area handling->storage use Use in Experiment handling->use spill Spill Response handling->spill If spill occurs emergency Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion handling->emergency If exposure occurs waste Waste Collection - Labeled, sealed container use->waste use->emergency If exposure occurs disposal Disposal - Contact EHS office waste->disposal spill->waste

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.